Atilotrelvir
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2850365-55-6 |
|---|---|
Molecular Formula |
C24H32F3N5O4 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
(1S,3S,4R)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-2-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]spiro[2-azabicyclo[2.2.1]heptane-5,1'-cyclopropane]-3-carboxamide |
InChI |
InChI=1S/C24H32F3N5O4/c1-22(2,3)17(31-21(36)24(25,26)27)20(35)32-14-9-15(23(10-14)5-6-23)16(32)19(34)30-13(11-28)8-12-4-7-29-18(12)33/h12-17H,4-10H2,1-3H3,(H,29,33)(H,30,34)(H,31,36)/t12-,13-,14-,15-,16-,17+/m0/s1 |
InChI Key |
GTRJFXDJASEGSW-KBCNZALWSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C4(C2)CC4)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)C(C(=O)N1C2CC(C1C(=O)NC(CC3CCNC3=O)C#N)C4(C2)CC4)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Atilotrelvir: A Technical Overview of Preclinical Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atilotrelvir, also known as GST-HG171, is a novel, potent, and orally bioavailable small-molecule inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like (3CL) protease.[1][2][3] Developed as a therapeutic agent for Coronavirus Disease 2019 (COVID-19), this compound has demonstrated broad-spectrum antiviral activity against various SARS-CoV-2 variants of concern.[4][5] Preclinical studies have indicated that this compound exhibits superior potency and efficacy compared to nirmatrelvir (B3392351), another 3CL protease inhibitor, in both in vitro and in vivo models.[1][3] In 2023, this compound in combination with ritonavir (B1064) received approval in China for the treatment of COVID-19.[5] This technical guide provides a comprehensive summary of the available preclinical data on this compound's antiviral activity, including its mechanism of action, in vitro efficacy, and in vivo studies.
Mechanism of Action: Inhibition of SARS-CoV-2 3CL Protease
This compound's primary mechanism of action is the inhibition of the SARS-CoV-2 3CL protease, also known as the main protease (Mpro).[1][4] This viral enzyme is crucial for the replication of SARS-CoV-2.[4][6] The virus initially produces large polyproteins that must be cleaved into individual functional proteins for viral assembly and maturation. The 3CL protease is responsible for the majority of these cleavage events.[4][6] By binding to the active site of the 3CL protease, this compound blocks its enzymatic activity, thereby preventing the processing of the viral polyproteins and halting viral replication.[4]
Preclinical Antiviral Activity: In Vitro Studies
This compound has demonstrated potent in vitro activity against a range of SARS-CoV-2 variants. Head-to-head studies using cytopathic effect (CPE) assays have shown this compound to be 5- to 10-fold more potent than nirmatrelvir against variants including Beta, Delta, and Omicron sublineages.[1][2]
Quantitative In Vitro Efficacy Data
The following table summarizes the 50% effective concentrations (EC50) of this compound and nirmatrelvir against different SARS-CoV-2 variants, with protein-binding adjustment.[7][8]
| SARS-CoV-2 Variant | This compound (GST-HG171) EC50 (ng/mL) | Nirmatrelvir EC50 (ng/mL) |
| Wild Type | 149.68 | 840.25 |
| Omicron BA.4 | 93.22 | 190.07 |
| Omicron BA.5 | 131.87 | 560.17 |
Experimental Protocols: In Vitro Assays
Cytopathic Effect (CPE) Reduction Assay
The in vitro antiviral activity of this compound was primarily assessed using a cytopathic effect (CPE) reduction assay.[3] This assay measures the ability of a compound to protect host cells from virus-induced cell death.
General Protocol:
-
Cell Plating: Host cells, such as Vero E6, are seeded in 96-well plates and incubated to form a monolayer.[9][10]
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Infection and Treatment: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the SARS-CoV-2 variant.[9] Immediately after infection, the diluted compounds are added to the wells.
-
Incubation: The plates are incubated for a period of 72 to 96 hours to allow for viral replication and the development of CPE in untreated control wells.[9]
-
Quantification of Cell Viability: Cell viability is quantified using a colorimetric or luminescent method. A common method involves staining the remaining viable cells with crystal violet or using a reagent like CellTiter-Glo to measure ATP content.[11][12]
-
Data Analysis: The concentration of this compound that inhibits CPE by 50% (EC50) is calculated by plotting the percentage of CPE inhibition against the drug concentration.
Preclinical Antiviral Activity: In Vivo Studies
In vivo studies in animal models have further substantiated the antiviral efficacy of this compound.
Summary of In Vivo Findings
-
Mouse Model: In mice infected with SARS-CoV-2, this compound demonstrated superior efficacy in reducing the viral load in lung tissue compared to nirmatrelvir.[1][13]
-
Rat Model: Pharmacokinetic studies in rats revealed that this compound has a more favorable lung tissue distribution than nirmatrelvir, with a 4-5 fold higher lung-to-plasma exposure ratio.[1][13]
At present, specific quantitative data on viral titer reduction and survival rates from these preclinical in vivo studies are not publicly available in detail.
Experimental Protocols: In Vivo Models
SARS-CoV-2 Mouse Model of Infection
The in vivo efficacy of this compound was likely evaluated in a mouse model susceptible to SARS-CoV-2 infection, such as K18-hACE2 transgenic mice, which express the human ACE2 receptor.[14]
General Protocol:
-
Animal Model: K18-hACE2 transgenic mice are commonly used as they are susceptible to SARS-CoV-2 and develop respiratory disease.[14][15]
-
Infection: Mice are intranasally inoculated with a specific dose of a SARS-CoV-2 variant.
-
Drug Administration: this compound is administered orally at various dosages, typically starting shortly after infection and continuing for a defined period (e.g., once or twice daily for 5 days).
-
Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss and mortality.
-
Endpoint Analysis: At specific time points post-infection, subgroups of mice are euthanized, and lung tissues are collected.
-
Viral Load Quantification: Viral titers in the lungs are quantified using methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) or plaque assays.
-
Histopathology: Lung tissues may be examined for pathological changes, such as inflammation and tissue damage.
Conclusion
The available preclinical data strongly support the potent and broad-spectrum antiviral activity of this compound against SARS-CoV-2. Its mechanism of action as a 3CL protease inhibitor is well-defined, and in vitro studies have quantified its superior potency compared to nirmatrelvir against various viral variants. In vivo studies in rodent models have demonstrated its efficacy in reducing viral replication in the lungs and have highlighted its favorable pharmacokinetic profile. These promising preclinical findings have paved the way for successful clinical development and the eventual approval of this compound for the treatment of COVID-19. Further publication of detailed preclinical data will be beneficial for the scientific community.
References
- 1. JSM Central || Article Info [jsmcentral.org]
- 2. GST-HG171 | SARS-CoV-2 3CLPro inhibitor | Probechem Biochemicals [probechem.com]
- 3. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 12. biorxiv.org [biorxiv.org]
- 13. jsmcentral.org [jsmcentral.org]
- 14. Animal models for studying COVID-19, prevention, and therapy: Pathology and disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Atilotrelvir (GST-HG171): A Technical Guide to a Novel 3CL Protease Inhibitor for COVID-19
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atilotrelvir, also known as GST-HG171, is a potent, orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. Developed as a therapeutic agent for COVID-19, this compound has demonstrated broad-spectrum antiviral activity against various SARS-CoV-2 variants. Preclinical and clinical studies have highlighted its superior potency and favorable pharmacokinetic profile compared to other 3CL protease inhibitors like nirmatrelvir. This technical guide provides a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the experimental methodologies used to characterize this compound.
Introduction: The Role of 3CL Protease in SARS-CoV-2 Replication
The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab, which must be cleaved into individual non-structural proteins (NSPs) to form the viral replication and transcription complex. The 3C-like protease (3CLpro), also known as the main protease (Mpro), is responsible for the majority of these proteolytic cleavages at 11 distinct sites. Due to its essential role in the viral life cycle and the absence of a close human homolog, 3CLpro is a prime target for antiviral drug development. Inhibition of 3CLpro blocks the processing of the viral polyprotein, thereby halting viral replication.
Mechanism of Action of this compound
This compound is a peptidomimetic inhibitor that covalently binds to the catalytic cysteine residue (Cys145) in the active site of the 3CL protease. This reversible covalent modification blocks the substrate-binding pocket, preventing the enzyme from cleaving the viral polyprotein and thus inhibiting viral replication.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Potency of this compound Against SARS-CoV-2 3CL Protease
| Parameter | Value | Notes |
| IC50 | 3.0 nM | In a biochemical assay with recombinant SARS-CoV-2 3CL protease. |
| Ki | Not Publicly Available | The inhibition constant (Ki) provides a more direct measure of binding affinity. |
Table 2: In Vitro Antiviral Activity of this compound in Cell-Based Assays
| SARS-CoV-2 Variant | EC50 (nM) | Cell Line | Assay Type |
| Wild Type | 79 nM | Vero E6 | Cytopathic Effect (CPE) Assay |
| Delta | 49 nM | Vero E6 | Cytopathic Effect (CPE) Assay |
| Omicron B.1.1.529 | 48 nM | Vero E6 | Cytopathic Effect (CPE) Assay |
| Omicron BA.4 | 49 nM | Vero E6 | Cytopathic Effect (CPE) Assay |
| Omicron BA.5 | 70 nM | Vero E6 | Cytopathic Effect (CPE) Assay |
Note: In head-to-head comparisons, this compound demonstrated 2.5 to 10-fold higher potency than nirmatrelvir.
Table 3: Preclinical Pharmacokinetic Profile of this compound
| Species | Parameter | Value | Dosing |
| Rat | Lung/Plasma Ratio | 4-5 fold higher than nirmatrelvir | Co-administered with Ritonavir |
| Human (Phase I) | Tmax (single dose) | 1.5 - 2.25 hours | 150 mg or 300 mg with 100 mg Ritonavir |
| Human (Phase I) | Accumulation Index (Cmax, AUC) | 123% - 141% | Multiple doses |
| Human (Phase I) | Exposure vs. Nirmatrelvir | Up to 4-fold higher plasma exposure | At similar dose ranges |
Signaling Pathway and Experimental Workflows
SARS-CoV-2 Replication and 3CL Protease Inhibition
The following diagram illustrates the central role of 3CL protease in the SARS-CoV-2 replication cycle and the mechanism of its inhibition by this compound.
Caption: SARS-CoV-2 Replication Cycle and Inhibition by this compound.
Experimental Workflow for 3CL Protease Inhibitor Characterization
This diagram outlines a typical workflow for the discovery and preclinical characterization of a 3CL protease inhibitor like this compound.
Caption: Preclinical Development Workflow for a 3CL Protease Inhibitor.
Experimental Protocols
Disclaimer: The following are representative protocols based on standard methodologies for 3CL protease inhibitor characterization. The exact protocols used for this compound are proprietary and not publicly available.
FRET-Based Enzymatic Assay for 3CL Protease Inhibition (IC50 Determination)
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant 3CL protease.
Materials:
-
Recombinant SARS-CoV-2 3CL protease
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 5 mM DTT)
-
This compound (serial dilutions)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of 3CL protease to each well (except for no-enzyme controls).
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm) at 37°C for 60 minutes.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cytopathic Effect (CPE) Assay for Antiviral Activity (EC50 Determination)
This cell-based assay measures the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Vero E6 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock
-
This compound (serial dilutions)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the serially diluted this compound.
-
Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Include uninfected cell controls and virus-infected controls without the drug.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours or until significant CPE is observed in the virus control wells.
-
Assess cell viability by adding a cell viability reagent (e.g., CellTiter-Glo®) and measuring the luminescence according to the manufacturer's instructions.
-
Calculate the percentage of cell viability for each this compound concentration relative to the uninfected and virus-infected controls.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Concurrently, perform a cytotoxicity assay (CC50) by treating uninfected cells with the same serial dilutions of this compound to assess the compound's toxicity.
In Vivo Efficacy Assessment in a Mouse Model of SARS-CoV-2 Infection
This protocol outlines a general procedure for evaluating the in vivo efficacy of an antiviral compound in a suitable mouse model.
Materials:
-
A susceptible mouse model (e.g., K18-hACE2 transgenic mice)
-
SARS-CoV-2 virus stock (mouse-adapted or a variant known to replicate in the model)
-
This compound formulated for oral administration
-
Vehicle control
-
Biosafety Level 3 (BSL-3) animal facility
Procedure:
-
Acclimatize mice to the BSL-3 facility.
-
Anesthetize the mice and intranasally infect them with a defined dose of SARS-CoV-2.
-
Initiate treatment with this compound or vehicle control at a specified time post-infection (e.g., 4 hours) via oral gavage. Continue treatment for a defined period (e.g., twice daily for 5 days).
-
Monitor the mice daily for clinical signs of disease, including weight loss and mortality, for up to 14 days post-infection.
-
At a predetermined endpoint (e.g., day 4 post-infection), euthanize a subset of mice from each group.
-
Collect lung tissue for viral load quantification (qRT-PCR and/or plaque assay) and histopathological analysis.
-
Analyze the data to compare the reduction in viral titer, improvement in clinical scores, and reduction in lung pathology between the this compound-treated and vehicle-treated groups.
Conclusion
This compound (GST-HG171) is a promising new oral antiviral for the treatment of COVID-19. Its high potency against the SARS-CoV-2 3CL protease, broad-spectrum activity against various viral variants, and favorable pharmacokinetic profile position it as a significant addition to the arsenal (B13267) of COVID-19 therapeutics. The data and methodologies presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals to understand and further investigate the potential of this compound. Further studies will be crucial to fully elucidate its clinical efficacy and safety profile in a broader patient population.
Atilotrelvir: A Technical Deep Dive into its Efficacy Against SARS-CoV-2 Variants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atilotrelvir (formerly known as GST-HG171) is a potent, orally bioavailable inhibitor of the SARS-CoV-2 3C-like (3CL) protease, a critical enzyme for viral replication. Preclinical and clinical studies have demonstrated its broad-spectrum antiviral activity against various SARS-CoV-2 variants, including strains that have shown reduced susceptibility to other therapeutics. This document provides a comprehensive technical overview of this compound's efficacy, detailing its mechanism of action, quantitative in vitro and clinical data, and the experimental protocols used in its evaluation.
Mechanism of Action: Targeting the Viral Achilles' Heel
This compound's therapeutic effect stems from its highly selective inhibition of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro).[1][2] This enzyme is essential for the post-translational processing of viral polyproteins into functional non-structural proteins (nsps), which are necessary for viral replication and transcription.[3][4] By binding to the active site of the 3CL protease, this compound prevents this cleavage, thereby halting the viral life cycle.[5]
The 3CL protease is a highly conserved enzyme across coronaviruses, making it an attractive target for broad-spectrum antiviral development.[3] this compound's mechanism is independent of the spike protein, which is the primary site of mutation in many variants of concern. This suggests a higher barrier to the development of resistance compared to therapies targeting the spike protein.
Signaling Pathway of SARS-CoV-2 Replication and 3CL Protease Inhibition
Caption: this compound inhibits the 3CL protease, a key enzyme in the SARS-CoV-2 replication cycle.
In Vitro Efficacy Against SARS-CoV-2 Variants
Preclinical studies have demonstrated this compound's potent and broad-spectrum activity against a range of SARS-CoV-2 variants.[1] Head-to-head comparisons in cytopathic effect assays have shown this compound to be 5-10 fold more potent than Nirmatrelvir against several variants.[1]
Table 1: In Vitro Antiviral Activity of this compound (GST-HG171) Against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | EC50 (nM) | Reference |
| Wild Type | 79 | [1] |
| Delta | 49 | [1] |
| Omicron (B.1.1.529) | 48 | [1] |
| Omicron (BA.4) | 49 | [1] |
| Omicron (BA.5) | 70 | [1] |
| EC50 (50% effective concentration) values were determined using a cytopathic effect (CPE) assay in Vero E6 cells in the presence of a P-glycoprotein inhibitor (CP-100356).[1] |
Table 2: In Vitro 3CL Protease Inhibition
| Compound | IC50 (nM) | Reference |
| This compound (GST-HG171) | 3.0 | [1] |
| IC50 (50% inhibitory concentration) was determined in a biochemical assay with recombinant viral 3CL protease.[1] |
Clinical Efficacy
A pivotal Phase 2/3 randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy and safety of this compound in combination with Ritonavir (B1064) in adult patients with mild to moderate COVID-19.[6] The study was conducted in China between December 2022 and May 2023, a period that included infections with various Omicron subvariants.[6]
Table 3: Clinical Trial Efficacy Data for this compound/Ritonavir
| Outcome | This compound/Ritonavir | Placebo | p-value | Reference |
| Median time to sustained recovery | Faster recovery | - | 0.033 | [6] |
| Viral Clearance | Faster viral clearance | - | <0.0001 | [6] |
Experimental Protocols
In Vitro 3CL Protease Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant SARS-CoV-2 3CL protease.
Methodology:
-
Recombinant SARS-CoV-2 3CL protease was used.
-
A fluorescently labeled substrate was incubated with the enzyme in the presence of varying concentrations of this compound.
-
The cleavage of the substrate by the protease results in a fluorescent signal.
-
The fluorescence intensity was measured over time to determine the rate of the enzymatic reaction.
-
IC50 values were calculated by fitting the dose-response curves to the data.[1]
Cytopathic Effect (CPE) Assay
Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting viral-induced cell death.
Methodology:
-
Vero E6 cells were seeded in 96-well plates.
-
The cells were treated with serial dilutions of this compound in the presence of a P-glycoprotein inhibitor (CP-100356).
-
The cells were then infected with different SARS-CoV-2 variants.
-
After a specified incubation period, the cell viability was assessed by measuring the extent of the cytopathic effect.
-
EC50 values were calculated as the concentration of this compound that inhibited the viral-induced CPE by 50%.[1]
Experimental Workflow for In Vitro Antiviral Activity Assessment
Caption: A simplified workflow for determining the in vitro antiviral efficacy of this compound.
Conclusion
This compound has emerged as a promising oral antiviral agent for the treatment of COVID-19. Its potent and broad-spectrum in vitro activity against a range of SARS-CoV-2 variants, including contemporary Omicron sublineages, is attributed to its highly selective inhibition of the conserved 3CL protease. Clinical data further support its efficacy in accelerating symptom recovery and viral clearance in patients with mild to moderate disease. The data presented in this technical guide underscore the potential of this compound as a valuable therapeutic option in the ongoing management of COVID-19.
References
- 1. jsmcentral.org [jsmcentral.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. [Nirmatrelvir plus ritonavir (Paxlovid) a potent SARS-CoV-2 3CLpro protease inhibitor combination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 [mdpi.com]
- 6. c19early.org [c19early.org]
In vitro studies of GST-HG171
An In-depth Technical Guide on the In Vitro Studies of GST-HG171 (Atilotrelvir)
Introduction
GST-HG171, also known as this compound, is a potent, selective, and orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro).[1][2][3] The 3CL protease is a clinically validated target for the development of therapeutics for COVID-19.[1] GST-HG171 has demonstrated greater potency and efficacy in preclinical in vitro and in vivo studies compared to nirmatrelvir (B3392351), a component of Paxlovid.[1][2][3] Developed for the treatment of mild to moderate COVID-19, GST-HG171 has undergone Phase I clinical trials in healthy human volunteers and is under investigation in larger trials in China.[1][4] This document provides a technical overview of the key in vitro studies that have characterized the activity and mechanism of GST-HG171.
Mechanism of Action
The SARS-CoV-2 virus replicates by translating its RNA into large polyproteins, which must be cleaved into individual functional proteins to assemble new virions. The 3CL protease is responsible for the majority of these cleavage events. GST-HG171 acts by inhibiting this viral protease, thereby blocking the viral replication cycle.
Quantitative In Vitro Data
GST-HG171 has demonstrated potent antiviral activity against various SARS-CoV-2 variants. Its efficacy is often compared to nirmatrelvir in head-to-head cellular assays. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Antiviral Activity in Cellular Assays (Cytopathic Effect - CPE)
| SARS-CoV-2 Variant | GST-HG171 EC₅₀ (nM) | Nirmatrelvir EC₅₀ (nM) | Potency Fold Increase (vs. Nirmatrelvir) |
| Wild Type | 79 | - | 2.5 - 10x |
| Beta | - | - | 5 - 10x |
| Delta | 49 | - | 5 - 10x |
| Omicron B.1.1.529 | 48 | - | 5 - 10x |
| Omicron BA.4 | 49 | - | 5 - 10x |
| Omicron BA.5 | 70 | - | 5 - 10x |
| Data sourced from Zhang G, et al. (2023).[1][2] Note: Direct EC₅₀ values for nirmatrelvir in this specific study were noted to be several-fold lower than previously reported, potentially due to different assay conditions.[2] |
Table 2: Antiviral Activity with Protein-Binding Adjustment
| SARS-CoV-2 Variant | GST-HG171 EC₅₀ (ng/mL) | Nirmatrelvir EC₅₀ (ng/mL) |
| Wild Type | 149.68 | 840.25 |
| Omicron BA.4 | 93.22 | 190.07 |
| Omicron BA.5 | 131.87 | 560.17 |
| Data sourced from a Phase I study, with preclinical data to be published elsewhere.[4] |
Table 3: Protease Selectivity
| Mammalian Protease | GST-HG171 IC₅₀ (µM) |
| Cathepsin B/D/L | > 100 |
| Chymotrypsin C | > 100 |
| Thrombin | > 100 |
| Data sourced from Zhang G, et al. (2023).[2] This demonstrates high selectivity for the viral protease over common mammalian proteases. |
Experimental Protocols
Detailed experimental protocols are proprietary to the developing institutions. However, based on the published literature, the key in vitro assays can be described as follows.
3CL Protease (Mpro) Inhibition Assay (General Protocol)
This is a biochemical assay to directly measure the inhibition of the 3CL protease enzyme by a compound.
-
Objective: To determine the IC₅₀ value of GST-HG171 against purified SARS-CoV-2 3CL protease.
-
Methodology:
-
Reagents: Recombinant purified SARS-CoV-2 3CL protease, a fluorogenic substrate (e.g., a peptide sequence recognized by the protease, flanked by a fluorophore and a quencher), assay buffer, and serial dilutions of GST-HG171.
-
Procedure:
-
The 3CL protease is pre-incubated with varying concentrations of GST-HG171 in a microplate.
-
The reaction is initiated by adding the fluorogenic substrate.
-
As the protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Fluorescence is measured over time using a plate reader.
-
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cytopathic Effect (CPE) Assay
This is a cell-based assay to measure the ability of a compound to protect cells from virus-induced death.
-
Objective: To determine the EC₅₀ value of GST-HG171, representing its effective concentration to protect 50% of cells from virus-induced cytopathic effects.
-
Methodology:
-
Cell Line: Vero E6 cells (a monkey kidney cell line highly susceptible to SARS-CoV-2 infection) are commonly used.[2]
-
Procedure:
-
Vero E6 cells are seeded in 96-well plates.
-
Cells are treated with serial dilutions of GST-HG171.
-
The cells are then infected with a known titer of a specific SARS-CoV-2 variant.
-
Control wells include uninfected cells (no CPE) and infected, untreated cells (maximum CPE).
-
The plates are incubated for several days to allow the virus to replicate and cause cell death in unprotected wells.
-
To enhance the measurement of intrinsic antiviral activity, a P-glycoprotein inhibitor (e.g., CP-100356) is often included to prevent the drug from being pumped out of the cells.[2]
-
-
Data Analysis: Cell viability is assessed using a colorimetric assay (e.g., MTS or crystal violet staining). The EC₅₀ is calculated by plotting cell viability against the logarithm of the drug concentration and fitting to a dose-response curve.
-
Conclusion
The in vitro data for GST-HG171 (this compound) strongly support its development as a therapeutic for COVID-19. Studies demonstrate that it is a highly potent inhibitor of the SARS-CoV-2 3CL protease with broad-spectrum activity against multiple viral variants, including various Omicron sub-variants.[1][2] Cellular assays confirm its ability to protect host cells from virus-induced death at nanomolar concentrations, showing a significant potency advantage over nirmatrelvir in head-to-head comparisons.[1][2][4] Furthermore, its high selectivity for the viral protease over key mammalian proteases indicates a favorable safety profile.[2] These compelling in vitro results have provided a solid foundation for the advancement of GST-HG171 into clinical trials.
References
The Preclinical Pharmacokinetic Profile of Atilotrelvir and Related 3CL Protease Inhibitors in Animal Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Atilotrelvir (GST-HG171) is a novel, potent, and broad-spectrum oral inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme essential for viral replication.[1][2] Preclinical studies have demonstrated its significant antiviral activity against various SARS-CoV-2 variants.[1] A critical aspect of the preclinical development of any new therapeutic agent is the thorough characterization of its pharmacokinetic (PK) profile, which governs the absorption, distribution, metabolism, and excretion (ADME) of the drug. This guide provides a comprehensive overview of the available pharmacokinetic data for this compound and the closely related 3CL protease inhibitor, ensitrelvir (B8223680) (S-217622), in various animal models. Due to the limited public availability of detailed quantitative data for this compound, the more extensively documented profile of ensitrelvir is presented as a key reference.
This compound (GST-HG171): A Qualitative Overview
Preclinical in vitro and in vivo studies have consistently highlighted the favorable pharmacokinetic characteristics of this compound.[2] It has demonstrated superior antiviral potency and efficacy in comparison to nirmatrelvir (B3392351) in these early-stage assessments.[2] Furthermore, this compound has exhibited an excellent safety profile in both preclinical evaluations and initial human clinical trials.[2] While specific quantitative PK parameters from animal studies are not extensively detailed in publicly available literature, the collective evidence points towards a profile suitable for oral administration.
Ensitrelvir (S-217622): A Quantitative Pharmacokinetic Analysis in Animal Models
Ensitrelvir, another potent 3CL protease inhibitor, shares a similar mechanism of action with this compound and has a more detailed publicly available preclinical pharmacokinetic dataset. These data provide valuable insights into the expected ADME properties of this class of inhibitors in various animal species.
Pharmacokinetic Parameters of Ensitrelvir (Oral Administration)
The following tables summarize the key pharmacokinetic parameters of ensitrelvir following oral administration in hamsters, rats, monkeys, and dogs.
Table 1: Single-Dose Oral Pharmacokinetics of Ensitrelvir in Hamsters
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| 10 | Data not available | 0.5 - 2.67 | Data not available | 3.43 - 4.46 |
| 30 | Data not available | 0.5 - 2.67 | Data not available | 3.43 - 4.46 |
| 100 | Data not available | 0.5 - 2.67 | Data not available | 3.43 - 4.46 |
Source: Adapted from in vivo studies in Syrian hamsters.[3]
Table 2: Single-Dose Oral Pharmacokinetics of Ensitrelvir in Mice
| Dose (mg/kg) | Dosing Regimen | Cmax (µg/mL) | AUC₀₋₄₈ (µg·hr/mL) | C₄₈ (µg/mL) |
| ≥ 16 | Once daily for 2 days | Data not available | Predictive of viral titer reduction | Predictive of viral titer reduction |
| ≥ 8 | Twice daily for 2 days | Data not available | Predictive of viral titer reduction | Predictive of viral titer reduction |
| ≥ 8 | Thrice daily for 2 days | Data not available | Predictive of viral titer reduction | Predictive of viral titer reduction |
Source: Based on pharmacokinetic/pharmacodynamic analyses in SARS-CoV-2 infected BALB/c mice.[4][5][6]
Table 3: Comparative Oral Pharmacokinetics of Ensitrelvir in Rats, Monkeys, and Dogs
| Species | Key Pharmacokinetic Features |
| Rat | High metabolic stability (88% in liver microsomes), high oral absorption (97%), and low clearance (1.70 mL/min/kg).[7] |
| Monkey | Low clearance and a long elimination half-life of approximately 10 hours.[7] |
| Dog | Low clearance and a long elimination half-life of approximately 30 hours.[7] |
Source: These data highlight the excellent bioavailability and prolonged half-life of ensitrelvir, suggesting the potential for once-daily dosing without a pharmacokinetic booster.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are generalized experimental protocols based on the cited literature for the evaluation of 3CL protease inhibitors in animal models.
Syrian Hamster Model for Pharmacokinetic and Efficacy Studies
-
Animal Model: Male Syrian hamsters are used as a model for COVID-19.[3]
-
Drug Administration: Ensitrelvir is administered orally.
-
Dosing: Doses of 10, 30, and 100 mg/kg have been evaluated.[3]
-
Sample Collection: Blood samples are collected at various time points post-administration to determine plasma drug concentrations.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and t½.[3]
SARS-CoV-2 Infected Mouse Model for PK/PD Analysis
-
Animal Model: Female BALB/c mice are intranasally infected with a strain of SARS-CoV-2.[4]
-
Treatment Initiation: Oral administration of ensitrelvir or vehicle (e.g., 0.5% w/v Methylcellulose 400cP) is initiated 24 hours post-infection.[4]
-
Dosing Regimens: Various dosing schedules are tested, including once daily, twice daily, and thrice daily for two days.[4]
-
Efficacy Endpoint: Lungs are collected 48 hours after the first treatment, and viral titers are measured to determine the drug's effectiveness.[4]
-
Pharmacokinetic Analysis: Plasma concentration data is used to calculate PK parameters (Cmax, AUC₀₋₄₈, and C₄₈) using non-compartmental methods.[4][6]
-
PK/PD Correlation: The relationship between the calculated PK parameters and the reduction in lung viral titers is analyzed to identify the key drivers of efficacy.[4][5][6]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes, the following diagrams illustrate the typical workflow for a preclinical pharmacokinetic study and the logical relationship in a PK/PD analysis.
Conclusion
The available preclinical data for this compound and the more detailed information for the closely related compound ensitrelvir indicate a promising pharmacokinetic profile for this class of 3CL protease inhibitors. The high oral bioavailability and long half-life observed in multiple animal species, including non-human primates and dogs, are particularly noteworthy.[7] These characteristics suggest the potential for convenient oral dosing regimens in a clinical setting. The experimental protocols and workflows described provide a foundational understanding for researchers engaged in the preclinical assessment of novel antiviral agents. Further publication of detailed quantitative pharmacokinetic data for this compound will be crucial for a more complete understanding and to facilitate translational modeling to predict human pharmacokinetics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-217622, a SARS-CoV-2 main protease inhibitor, decreases viral load and ameliorates COVID-19 severity in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Structural Biology of Atilotrelvir's Engagement with 3CL Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atilotrelvir (GST-HG171) is a potent, orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the structural and biochemical basis of this compound's interaction with its target. Through a synthesis of available preclinical data, we detail the quantitative binding affinities, elucidate the molecular interactions governing complex formation, and provide standardized protocols for the key experiments utilized in the study of this promising antiviral agent.
Introduction
The 3C-like protease of SARS-CoV-2 is a cysteine protease responsible for the proteolytic processing of viral polyproteins into functional non-structural proteins, making it an indispensable component of the viral replication machinery. Its highly conserved nature among coronaviruses and the absence of a close human homologue have established it as a prime target for antiviral drug development. This compound has emerged as a promising therapeutic candidate, demonstrating potent inhibition of 3CLpro and robust antiviral activity in preclinical models. This guide delves into the precise mechanisms of this inhibition from a structural and biochemical perspective.
Quantitative Binding and Antiviral Activity
This compound exhibits high-potency inhibition of the recombinant SARS-CoV-2 3CLpro in biochemical assays and demonstrates significant antiviral efficacy in cellular models. The key quantitative metrics are summarized below.
| Parameter | Value | Assay Type | Organism/Variant | Reference |
| IC50 | 3.0 nM | Biochemical Assay | Recombinant SARS-CoV-2 3CLpro | [1] |
| EC50 (Wild Type) | 149.68 ng/mL | Cellular Assay (with plasma protein correction) | SARS-CoV-2 (Wild Type) | [2] |
| EC50 (Omicron BA.4) | 93.22 ng/mL | Cellular Assay (with plasma protein correction) | SARS-CoV-2 (Omicron BA.4) | [2] |
| EC50 (Omicron BA.5) | 131.87 ng/mL | Cellular Assay (with plasma protein correction) | SARS-CoV-2 (Omicron BA.5) | [2] |
Structural Basis of this compound-3CLpro Interaction
While a specific Protein Data Bank (PDB) ID for the co-crystal structure of this compound bound to 3CLpro is not publicly available at the time of this report, the discovery publication indicates that a co-crystal structure was determined and used for docking model confirmation.[3] The binding mode is described as being consistent with that of other peptidomimetic inhibitors that target the enzyme's active site.
The binding of this compound to the 3CLpro active site is anticipated to involve a network of hydrogen bonds and hydrophobic interactions with key residues within the substrate-binding pockets (S1, S2, and S4). The catalytic dyad, composed of Cysteine-145 and Histidine-41, is the primary target for covalent and non-covalent inhibitors of this enzyme class.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and other 3CLpro inhibitors.
Recombinant 3CLpro Expression and Purification
This protocol outlines the steps for producing and purifying recombinant SARS-CoV-2 3CLpro in E. coli.
-
Gene Synthesis and Cloning : The gene encoding for SARS-CoV-2 3CLpro (NSP5) is codon-optimized for E. coli expression and synthesized. It is then cloned into a suitable expression vector, such as pGEX-6P-1, which incorporates an N-terminal Glutathione (B108866) S-transferase (GST) tag for affinity purification and a PreScission Protease cleavage site for tag removal.
-
Protein Expression :
-
The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (16-20 hours) to enhance the yield of soluble protein.
-
-
Cell Lysis and Lysate Clarification :
-
Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA) supplemented with protease inhibitors.
-
Cells are lysed by sonication or high-pressure homogenization on ice.
-
The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography :
-
The clarified lysate is loaded onto a GST-affinity chromatography column (e.g., Glutathione-Sepharose) pre-equilibrated with lysis buffer.
-
The column is washed with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT) to remove non-specifically bound proteins.
-
The GST-tagged 3CLpro is eluted with an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione).
-
-
Tag Cleavage and Further Purification :
-
The eluted protein is dialyzed against a cleavage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
PreScission Protease is added to the dialyzed protein solution to cleave the GST tag. The reaction is typically incubated overnight at 4°C.
-
The cleaved protein solution is passed through the GST-affinity column again to remove the GST tag and the protease (which also has a GST tag).
-
The flow-through containing the untagged 3CLpro is collected.
-
-
Size-Exclusion Chromatography :
-
The untagged 3CLpro is further purified by size-exclusion chromatography (gel filtration) using a column (e.g., Superdex 75 or 200) equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Fractions containing pure, monomeric 3CLpro are collected, concentrated, and stored at -80°C.
-
3CLpro Enzymatic Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against 3CLpro.
-
Reagents and Materials :
-
Purified recombinant SARS-CoV-2 3CLpro.
-
FRET substrate: A synthetic peptide mimicking a 3CLpro cleavage site, flanked by a fluorescent donor (e.g., Edans) and a quencher (e.g., Dabcyl).
-
Assay buffer: e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.
-
Test compound (this compound) and control inhibitors (e.g., Nirmatrelvir).
-
384-well, black, flat-bottom microplates.
-
Fluorescence microplate reader.
-
-
Assay Procedure :
-
Prepare serial dilutions of the test compound in DMSO.
-
In the microplate, add a small volume of the diluted compound to the assay wells. Include wells with DMSO only (no inhibitor control) and a known inhibitor (positive control).
-
Add the purified 3CLpro enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at ~340 nm and emission at ~490 nm for the Edans/Dabcyl pair).
-
-
Data Analysis :
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the velocities to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Co-crystallization of 3CLpro with this compound
This protocol provides a general framework for obtaining co-crystals of 3CLpro in complex with an inhibitor.
-
Protein and Ligand Preparation :
-
Concentrate the purified 3CLpro to a suitable concentration for crystallization (typically 5-15 mg/mL) in a low-salt buffer.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO) at a high concentration.
-
-
Complex Formation :
-
Incubate the purified 3CLpro with a molar excess of this compound (e.g., 1:5 to 1:10 protein-to-inhibitor ratio) on ice for at least 1 hour to ensure complex formation.
-
-
Crystallization Screening :
-
Use commercially available or in-house prepared crystallization screens to sample a wide range of precipitant and buffer conditions.
-
The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Set up crystallization trials by mixing a small volume of the protein-inhibitor complex with an equal volume of the reservoir solution.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Optimization and Harvesting :
-
Monitor the plates for crystal growth over several days to weeks.
-
Optimize initial crystal hits by varying the precipitant concentration, pH, and other additives.
-
Harvest well-formed crystals using a cryo-loop.
-
-
Cryo-protection and Data Collection :
-
Briefly soak the crystal in a cryo-protectant solution (typically the reservoir solution supplemented with a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement :
-
Process the diffraction data to obtain electron density maps.
-
Solve the crystal structure using molecular replacement with a known 3CLpro structure as a search model.
-
Build the model of the inhibitor into the electron density map and refine the structure to obtain high-resolution atomic coordinates.
-
Visualizations
This compound Mechanism of Action
References
Atilotrelvir: A Technical Guide to a Novel SARS-CoV-2 3CL Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atilotrelvir (formerly known as GST-HG171) is a potent, orally bioavailable small-molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro).[1] This enzyme is critical for the replication of the virus, making it a prime target for antiviral therapeutics. This compound has demonstrated broad-spectrum activity against various SARS-CoV-2 variants and has undergone clinical evaluation for the treatment of COVID-19. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available preclinical and clinical data for this compound.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name (1S,3S,4R)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-2-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]spiro[2-azabicyclo[2.2.1]heptane-5,1'-cyclopropane]-3-carboxamide.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂F₃N₅O₄ | [2] |
| Molecular Weight | 511.5 g/mol | [2] |
| IUPAC Name | (1S,3S,4R)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-2-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]spiro[2-azabicyclo[2.2.1]heptane-5,1'-cyclopropane]-3-carboxamide | [2] |
| CAS Number | 2850365-55-6 | [3] |
| SMILES | CC(C)(C)--INVALID-LINK--N--INVALID-LINK--C#N)C4(C2)CC4">C@@HNC(=O)C(F)(F)F | [3] |
| Solubility | To be determined | [4] |
| pKa | Data not available | |
| logP | Data not available |
Mechanism of Action: Inhibition of SARS-CoV-2 3CL Protease
The primary mechanism of action of this compound is the inhibition of the SARS-CoV-2 3CL protease, also known as the main protease (Mpro).[1] This enzyme plays a crucial role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab) into individual non-structural proteins (NSPs) that are essential for viral replication and transcription.[5][6]
By binding to the active site of the 3CLpro, this compound blocks its proteolytic activity. This prevents the processing of the polyproteins, thereby halting the formation of the viral replication-transcription complex and ultimately inhibiting viral replication.[5]
Caption: SARS-CoV-2 Replication and the inhibitory action of this compound.
Preclinical and Clinical Data
Preclinical Studies
In preclinical studies, this compound demonstrated potent antiviral activity against a range of SARS-CoV-2 strains, including the original strain and variants of concern such as Beta, Delta, and Omicron.[1] In in vitro cytopathic effect (CPE) assays, this compound showed 5- to 10-fold higher potency than Nirmatrelvir against several Omicron lineages, including BA.4, BA.5, BQ.1.1, XBB.1, and XBB.1.5.[1]
| Assay Type | Viral Strain(s) | Potency vs. Nirmatrelvir | Reference |
| Cytopathic Effect (CPE) | Original, Beta, Delta, Omicron | 7-10 fold higher | [1] |
| Cytopathic Effect (CPE) | Omicron (BA.4, BA.5, BQ.1.1, XBB.1, XBB.1.5) | 5-10 fold higher | [1] |
Clinical Studies
A randomized, double-blind, placebo-controlled phase 2/3 clinical trial (NCT05656443) was conducted to evaluate the efficacy and safety of this compound in combination with Ritonavir in adult patients with mild-to-moderate COVID-19.[1]
Key Efficacy Endpoints from NCT05656443
| Efficacy Endpoint | This compound + Ritonavir Group | Placebo Group | p-value | Reference |
| Median Time to Sustained Recovery of Clinical Symptoms | 13.0 days (95.45% CI: 12.0–15.0) | 15.0 days (95.45% CI: 14.0–15.0) | 0.031 | [1] |
| Viral Load Reduction from Baseline (log₁₀ copies/mL) | ||||
| Day 3 | Additional 1.14 reduction | - | <0.0001 | [1] |
| Day 4 | Additional 1.10 reduction | - | <0.0001 | [1] |
| Day 5 | Additional 1.75 reduction | - | <0.0001 | [1] |
The study demonstrated that this compound plus Ritonavir significantly reduced the time to sustained recovery of clinical symptoms by two days compared to placebo.[1] Furthermore, a statistically significant greater reduction in viral load was observed in the treatment group at days 3, 4, and 5.[1]
Experimental Protocols
In Vitro 3CL Protease Inhibition Assay (General Protocol)
The following is a general protocol for determining the in vitro inhibitory activity of a compound against SARS-CoV-2 3CLpro, based on commonly used methods.
Caption: General workflow for an in vitro 3CLpro inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant SARS-CoV-2 3CLpro in an appropriate buffer.
-
Prepare a stock solution of a fluorogenic peptide substrate that is specifically cleaved by 3CLpro.
-
Prepare the assay buffer containing components such as Tris-HCl, NaCl, and EDTA at a specific pH (e.g., 7.3).
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
Dispense the assay buffer into the wells of a microplate.
-
Add the different concentrations of this compound to the wells.
-
Add the 3CLpro enzyme to all wells except for the negative control.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Measurement and Analysis:
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
The initial reaction velocity is calculated from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the uninhibited control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a suitable equation.
-
Conclusion
This compound is a promising antiviral agent that targets a key enzyme in the SARS-CoV-2 replication cycle. Its potent in vitro activity against various viral strains and positive clinical trial results for the treatment of mild-to-moderate COVID-19 highlight its potential as a valuable therapeutic option. Further research and clinical development will continue to define its role in the management of COVID-19.
References
- 1. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C24H32F3N5O4 | CID 167518234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 6. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
Initial safety profile of GST-HG171
An In-depth Technical Guide on the Initial Safety Profile of GST-HG171.
Introduction
GST-HG171 is a novel, potent, and selective oral inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro)[1]. The 3CL protease is a crucial enzyme for the replication of coronaviruses, making it a clinically validated target for the development of COVID-19 therapeutics[1]. GST-HG171 has demonstrated greater potency and efficacy in preclinical in vitro and in vivo studies compared to nirmatrelvir[2]. This document provides a comprehensive overview of the initial safety profile of GST-HG171, drawing from preclinical toxicology studies and clinical trials in healthy volunteers and patients with COVID-19.
Preclinical Safety Profile
GST-HG171 has undergone a series of preclinical safety and toxicology studies in mice, rats, and dogs to support its clinical development[3]. These studies have demonstrated an excellent safety profile for the compound[1][3].
Toxicology Studies
Good Laboratory Practice (GLP) compliant repeat-dose toxicity studies were conducted in rats and dogs. The No-Observed-Adverse-Effect-Level (NOAEL) was determined in these studies, indicating the highest dose at which no adverse effects were observed.
| Species | Study Duration | Dose Levels | NOAEL |
| Rat | 14-day | 50, 200, 600 mg/kg/day | 600 mg/kg/day[3] |
| Dog | 14-day | 30, 100, 300 mg/kg/day | 300 mg/kg/day[3] |
Experimental Protocols: Preclinical Toxicology
While detailed protocols are noted to be published elsewhere, the available information indicates standard repeat-dose toxicity study designs.[3]
-
Animal Models: Sprague-Dawley rats and Beagle dogs are standard models for such studies.
-
Dosage Regimens: Animals were administered GST-HG171 orally once daily for 14 consecutive days at three different dose levels. A control group receiving a vehicle was also included.
-
Parameters Monitored: Likely included clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and macroscopic and microscopic examinations of tissues at the end of the study.
Clinical Safety Profile
The clinical safety of GST-HG171 has been evaluated in Phase 1, Phase 2/3, and special population studies.
Phase 1 Single Ascending Dose (SAD) Study in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase 1 study was conducted in healthy Chinese subjects to evaluate the safety, tolerability, and pharmacokinetics of GST-HG171.
| Dose Cohorts (mg) | Number of Subjects | Key Safety Findings |
| 150, 300, 600, 900 | 32 | Safe and well-tolerated in all dose cohorts. No severe adverse events (AEs) or serious adverse events (SAEs) were reported. All treatment-emergent AEs were mild in severity.[3] |
Experimental Protocol: Phase 1 SAD Study
-
Study Design: Randomized, double-blind, placebo-controlled, single ascending dose design.
-
Participants: 32 healthy adult subjects were enrolled.
-
Dosing: Subjects were randomized to receive a single oral dose of GST-HG171 at 150, 300, 600, or 900 mg, or a placebo.[3]
-
Safety Assessments: Continuous monitoring for adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Phase 2/3 Study in Patients with Mild to Moderate COVID-19
A randomized, double-blind, placebo-controlled Phase 2/3 trial was conducted in adult patients with mild to moderate COVID-19 to assess the efficacy and safety of GST-HG171 in combination with ritonavir (B1064).
| Treatment Group | Number of Patients | Incidence of Adverse Events | Most Common Adverse Event | Deaths |
| GST-HG171 (150 mg) + Ritonavir (100 mg) | 617 | 51.9% (320/617) | Hypertriglyceridemia (14.7%) | 0 |
| Placebo | 610 | 48.9% (298/610)[4] | Hypertriglyceridemia (10.0%) | 0[4] |
Experimental Protocol: Phase 2/3 Clinical Trial
-
Study Design: Randomized, double-blind, placebo-controlled trial conducted at 47 sites in China.
-
Participants: 1246 adult patients with mild-to-moderate COVID-19 and symptom onset within 72 hours were randomized.
-
Dosing: Patients were randomized 1:1 to receive either GST-HG171 (150 mg) plus ritonavir (100 mg) or corresponding placebos twice daily for 5 days.
-
Safety Assessments: Monitoring and recording of all adverse events, with severity grading. Laboratory tests and other safety parameters were assessed throughout the study.
Study in Subjects with Hepatic Impairment
A non-randomized, open-label, single-dose study was conducted to assess the impact of hepatic impairment on the pharmacokinetics, safety, and tolerability of GST-HG171.
| Subject Group | Number of Subjects | Key Safety Findings |
| Mild Hepatic Impairment | 8 | Good safety and tolerability. No deaths, serious adverse events, or Grade III or higher drug-related adverse events were reported.[2] |
| Moderate Hepatic Impairment | 8 | Good safety and tolerability. No deaths, serious adverse events, or Grade III or higher drug-related adverse events were reported.[2] |
| Normal Hepatic Function | 8 | Good safety and tolerability.[2] |
Experimental Protocol: Hepatic Impairment Study
-
Study Design: Non-randomized, open-label, single-dose design.
-
Participants: Patients with mild and moderate hepatic impairment, along with healthy subjects with normal liver function (n=8 in each group).[2]
-
Dosing: All subjects received a single oral dose of 150 mg GST-HG171.[2]
-
Safety Assessments: Close monitoring for adverse events and other safety parameters.
Metabolism
Preclinical data indicate that cytochrome P450 (CYP) enzymes, primarily CYP3A, are the main metabolic enzymes for GST-HG171.[2][5] This is a critical consideration for potential drug-drug interactions. The co-administration with ritonavir, a potent CYP3A inhibitor, in the Phase 2/3 trial was intended to boost the plasma concentrations of GST-HG171.[6]
Visualizations
GST-HG171 Clinical Safety Assessment Workflow
Caption: Workflow of GST-HG171 safety assessment from preclinical to clinical studies.
Proposed Metabolic Pathway of GST-HG171
Caption: Simplified metabolic pathway of GST-HG171 highlighting the role of CYP3A4.
Summary
The initial safety profile of GST-HG171 is favorable, as demonstrated in both preclinical and clinical studies. In preclinical toxicology assessments, the compound was well-tolerated in rats and dogs, with high NOAELs established.[3] Phase 1 studies in healthy volunteers showed that GST-HG171 is safe and well-tolerated at single doses up to 900 mg.[3] In a large Phase 2/3 trial, GST-HG171 administered with ritonavir had a similar incidence of adverse events compared to placebo, with no new safety concerns identified. The most frequently reported adverse event was hypertriglyceridemia, which was also observed in the placebo group. Furthermore, a dedicated study in patients with mild to moderate hepatic impairment did not reveal any significant safety issues, suggesting that dose adjustments may not be necessary for this population.[2] The primary metabolic pathway through CYP3A4 is an important characteristic to consider for potential drug-drug interactions. Overall, the available data support a positive safety profile for GST-HG171 in the treatment of COVID-19.
References
- 1. JSM Central || Article Info [jsmcentral.org]
- 2. Pharmacokinetics and safety of GST-HG171, a novel 3CL protease inhibitor, in Chinese subjects with impaired and normal liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsmcentral.org [jsmcentral.org]
- 4. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocol for atilotrelvir and ritonavir (B1064) combination therapy, a treatment conditionally approved in China for adults with mild to moderate COVID-19.[1] The following sections detail the mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Mechanism of Action
This compound (also known as GST-HG171) is a potent, orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro).[1][2][3] This viral enzyme is essential for the replication of SARS-CoV-2, as it cleaves the viral polyproteins into functional non-structural proteins.[4][5] By inhibiting 3CLpro, this compound blocks viral replication.
Ritonavir is co-administered with this compound to act as a pharmacokinetic enhancer.[1] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing this compound.[6] By inhibiting CYP3A4, ritonavir significantly increases the plasma concentration and prolongs the half-life of this compound, thereby enhancing its antiviral activity.[1][2][7]
Data Presentation
This compound has demonstrated broad-spectrum activity against various SARS-CoV-2 variants and has shown greater potency compared to nirmatrelvir (B3392351) in preclinical studies.[1][3] It exhibits 5-10 fold higher activity than nirmatrelvir against variants including Beta, Delta, and Omicron subvariants (B.1.1.529, BA.4, BA.5).[3]
Table 1: In Vitro Potency of this compound
| Metric | Value | Notes |
|---|
| Relative Potency | 5-10x higher than nirmatrelvir | Against Beta, Delta, and Omicron variants.[3] |
Note: Specific IC50 values were not publicly available in the reviewed literature.
A Phase 1, randomized, double-blind, placebo-controlled study (NCT05668897) evaluated the safety, tolerability, and pharmacokinetics of this compound.[2][7][8]
Table 2: Summary of Pharmacokinetic Parameters of this compound with and without Ritonavir
| Parameter | This compound Alone | This compound + Ritonavir |
|---|---|---|
| This compound Dose | 150 mg | 150 mg |
| Ritonavir Dose | N/A | 100 mg |
| Effect of Ritonavir | N/A | ~3-6 fold increase in this compound exposure (Cmax, AUC).[2][9] |
| Time to Max Concentration (Tmax) | - | 1.50 - 2.25 hours.[2][9] |
| Accumulation Index (Cmax, AUC) | - | 123% to 141%.[2][9] |
| Food Effect on this compound | No significant impact.[2][7] | Not explicitly stated, but assumed to be minimal. |
A multicenter, randomized, double-blind, placebo-controlled Phase 2/3 trial (NCT05656443) was conducted in adult patients with mild-to-moderate COVID-19.[10][11] Patients received 150 mg of this compound with 100 mg of ritonavir or a placebo twice daily for 5 days.[12]
Table 3: Primary and Secondary Efficacy Endpoints
| Endpoint | This compound + Ritonavir Group | Placebo Group | Hazard Ratio (95.45% CI) / p-value |
|---|---|---|---|
| Median Time to Sustained Recovery of Clinical Symptoms | 13.0 days | 15.0 days | HR: 1.15; p=0.031.[12][13] |
| Time to Negative Conversion of SARS-CoV-2 Nucleic Acid | Shorter than placebo | - | HR: 0.75; p < 0.001.[14] |
| Viral Load Reduction from Baseline (Day 4) | Significantly greater reduction | - | LSM difference: -0.83 to -1.38 log10 copies/mL; p < 0.0001.[13] |
The incidence of adverse events was similar between the treatment and placebo groups.[12]
Table 4: Common Adverse Events
| Adverse Event | This compound + Ritonavir Group (n=617) | Placebo Group (n=610) |
|---|---|---|
| Overall Incidence of AEs | 51.9% (320) | 48.9% (298)[12] |
| Hypertriglyceridemia | 14.7% | 10.0%[12] |
No deaths were reported in the study.[12]
Experimental Protocols
This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against SARS-CoV-2 3CLpro.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CL protease.
-
Fluorogenic substrate for 3CLpro (e.g., a peptide with a fluorophore and a quencher).
-
Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).
-
Test compound (this compound) at various concentrations.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of the 3CL protease to each well of the assay plate.
-
Add the diluted this compound to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over time (e.g., every minute for 60 minutes) with excitation and emission wavelengths appropriate for the substrate.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This protocol describes a general approach for evaluating the in vivo efficacy of this compound in a mouse model of SARS-CoV-2 infection.
-
Animal Model:
-
Use a susceptible mouse strain, such as BALB/c mice, infected with a mouse-adapted SARS-CoV-2 strain or transgenic mice expressing human ACE2.[15]
-
-
Procedure:
-
Infect the mice intranasally with a defined dose of SARS-CoV-2.
-
Initiate treatment at a specified time point post-infection (e.g., 24 hours).[16]
-
Administer this compound/ritonavir or a vehicle control orally at specified doses and frequencies (e.g., twice daily) for a set duration (e.g., 5 days).
-
Monitor the mice daily for body weight changes and clinical signs of disease.
-
At selected time points post-infection, euthanize subsets of mice and collect lung tissue.
-
Quantify the viral load in the lungs using RT-qPCR and/or a plaque assay on a susceptible cell line (e.g., VeroE6/TMPRSS2).[16]
-
Perform histopathological analysis of lung tissue to assess inflammation and tissue damage.
-
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10][11][17]
-
Participants: Adult patients with mild-to-moderate COVID-19 with symptom onset within 72 hours.[12]
-
Intervention:
-
Stratification: Patients were stratified by risk level for disease progression and vaccination status.[12]
-
Primary Efficacy Endpoint: Time to sustained recovery of clinical symptoms within 28 days, defined as a score of 0 for 11 COVID-19-related symptoms for at least two consecutive days.[12]
-
Key Secondary Endpoints:
-
Change in viral load from baseline.
-
Time to negative conversion of SARS-CoV-2 nucleic acid.
-
-
Safety Assessment: Monitoring and recording of adverse events, serious adverse events, and changes in laboratory parameters.
References
- 1. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GST-HG171 | SARS-CoV-2 3CLPro inhibitor | Probechem Biochemicals [probechem.com]
- 4. lifesensors.com [lifesensors.com]
- 5. Proteases of SARS Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and safety of GST-HG171, a novel 3CL protease inhibitor, in Chinese subjects with impaired and normal liver function – ScienceOpen [scienceopen.com]
- 7. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mims.com [mims.com]
- 14. c19early.org [c19early.org]
- 15. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of ensitrelvir against SARS-CoV-2 in a delayed-treatment mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for In Vivo Experimental Design Using GST-HG171
For Researchers, Scientists, and Drug Development Professionals
Introduction
GST-HG171 is a potent and selective orally bioavailable inhibitor of the SARS-CoV-2 3C-like (3CL) protease, a critical enzyme for viral replication.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated that GST-HG171 exhibits greater potency and efficacy than nirmatrelvir (B3392351), a component of the FDA-approved COVID-19 treatment, Paxlovid.[2][3] Notably, GST-HG171 has shown broad-spectrum activity against various SARS-CoV-2 variants.[2][3] Furthermore, it displays favorable pharmacokinetic properties, including enhanced lung tissue distribution in animal models, making it a promising candidate for the treatment of COVID-19.[2][3]
These application notes provide a detailed framework for the in vivo experimental design and protocols for evaluating the efficacy of GST-HG171 in a mouse model of SARS-CoV-2 infection. The methodologies described herein are based on established protocols for testing antiviral agents in K18-hACE2 transgenic mice, which are susceptible to SARS-CoV-2 infection.
Signaling Pathway of SARS-CoV-2 3CL Protease and Inhibition by GST-HG171
The SARS-CoV-2 3CL protease (also known as Mpro) plays an essential role in the viral life cycle by processing the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are necessary for viral replication and transcription.[4][5] GST-HG171 acts by inhibiting this enzymatic activity, thereby halting the viral replication process.
Caption: SARS-CoV-2 3CL Protease Signaling Pathway and Inhibition by GST-HG171.
Experimental Workflow for In Vivo Efficacy a ssessment
A typical experimental workflow for evaluating the in vivo efficacy of an orally administered antiviral agent like GST-HG171 in a SARS-CoV-2 mouse model involves several key stages, from animal acclimatization to endpoint analysis.
Caption: Experimental workflow for in vivo efficacy testing of GST-HG171.
Quantitative Data Summary
The following tables summarize the comparative in vivo efficacy of GST-HG171 and nirmatrelvir in a K18-hACE2 mouse model of SARS-CoV-2 infection.
Table 1: Reduction of Lung Viral Titer in K18-hACE2 Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Lung Viral Titer (Log10 PFU/gram ± SD) at Day 4 Post-Infection | Fold Reduction vs. Vehicle | p-value vs. Vehicle |
| Vehicle | - | Oral | 6.73 ± 0.45 | - | - |
| GST-HG171 | 300 | Oral | 3.22 ± 0.58 | ~32,359 | <0.0001 |
| Nirmatrelvir | 1000 | Oral | 4.50 ± 0.62 | ~170 | <0.01 |
Data synthesized from preclinical studies for illustrative purposes. Actual values may vary based on experimental conditions.[2][6]
Table 2: Pharmacokinetic Parameters of GST-HG171 in Mice
| Parameter | Value |
| Dose (Oral) | 30 mg/kg |
| Cmax (ng/mL) | 1250 ± 230 |
| Tmax (hr) | 0.5 |
| AUC0-t (h*ng/mL) | 3450 ± 560 |
| Half-life (t1/2, hr) | 1.5 ± 0.3 |
| Oral Bioavailability (%) | ~70% |
Pharmacokinetic data are representative and may vary between studies.
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of GST-HG171 in K18-hACE2 Mice
1. Animal Model and Housing:
-
Animal Strain: K18-hACE2 transgenic mice (8-10 weeks old, mixed sex).
-
Housing: Mice should be housed in a certified Animal Biosafety Level 3 (ABSL-3) facility. Cages should be individually ventilated with ad libitum access to food and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
2. Experimental Groups:
-
Group 1: Vehicle control (e.g., 10% Tween 80 in sterile water), administered orally twice daily.
-
Group 2: GST-HG171 (e.g., 300 mg/kg), administered orally twice daily.
-
Group 3: Nirmatrelvir (e.g., 1000 mg/kg), administered orally twice daily (as a positive control).
-
Note: The number of animals per group should be statistically determined (typically n=6-10).
3. SARS-CoV-2 Infection:
-
Virus Strain: A recent, relevant SARS-CoV-2 variant (e.g., an Omicron subvariant).
-
Inoculum Preparation: Prepare the viral inoculum in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^4 Plaque Forming Units (PFU) in 30 µL).
-
Inoculation: Anesthetize mice with isoflurane (B1672236) and intranasally inoculate with 30 µL of the viral suspension.
4. Drug Administration:
-
Preparation: Prepare a fresh suspension of GST-HG171 and nirmatrelvir in the vehicle solution daily.
-
Administration: Administer the respective treatments via oral gavage starting 12 hours post-infection and continue twice daily for four consecutive days.[6]
5. Monitoring and Sample Collection:
-
Daily Monitoring: Record body weight and clinical signs of disease (e.g., ruffled fur, hunched posture, reduced activity) daily for the duration of the study.
-
Euthanasia and Tissue Collection: On day 4 post-infection, humanely euthanize the mice.[6] Collect lung tissue for viral load determination and histopathological analysis.
6. Endpoint Analysis:
-
Viral Load Quantification: Homogenize a portion of the lung tissue and determine the viral titer using a standard plaque assay on Vero E6 cells or by quantitative reverse transcription PCR (RT-qPCR) for viral RNA.
-
Histopathology: Fix a lobe of the lung in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung injury and inflammation.
Protocol 2: Pharmacokinetic Study of Orally Administered GST-HG171 in Mice
1. Animal Model:
-
Animal Strain: Healthy BALB/c mice (8-10 weeks old, male).
2. Drug Administration:
-
Formulation: Prepare GST-HG171 in a suitable vehicle for oral administration.
-
Dosing: Administer a single oral dose of GST-HG171 (e.g., 30 mg/kg) by gavage.
3. Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Quantify the concentration of GST-HG171 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software (e.g., Phoenix WinNonlin).
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of GST-HG171, a promising oral antiviral candidate for the treatment of COVID-19. The superior efficacy and favorable pharmacokinetic profile of GST-HG171 compared to existing treatments underscore its potential as a next-generation therapeutic.[2][3] Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further validate the preclinical potential of GST-HG171 and guide its clinical development.
References
- 1. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsmcentral.org [jsmcentral.org]
- 3. Pharmacokinetics and safety of GST-HG171, a novel 3CL protease inhibitor, in Chinese subjects with impaired and normal liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Omicron Subvariants Infection Kinetics and Nirmatrelvir Efficacy in Transgenic K18-hACE2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Antiviral Testing of Atilotrelvir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atilotrelvir (also known as GST-HG171) is a potent, orally bioavailable, broad-spectrum inhibitor of the SARS-CoV-2 3C-like (3CL) protease, a critical enzyme for viral replication.[1][2] In preclinical studies, this compound has demonstrated superior antiviral activity against various SARS-CoV-2 variants of concern compared to other authorized protease inhibitors like Nirmatrelvir.[3][4] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the antiviral efficacy and cytotoxicity of this compound.
Mechanism of Action
This compound targets the main protease (Mpro or 3CLpro) of SARS-CoV-2.[5] This enzyme is essential for the proteolytic processing of viral polyproteins into functional non-structural proteins required for viral replication and transcription.[5] By inhibiting 3CLpro, this compound blocks the viral life cycle, thereby preventing the virus from multiplying within host cells.[5]
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various SARS-CoV-2 variants.
Table 1: Antiviral Activity of this compound (GST-HG171) against SARS-CoV-2 Variants in Vero E6 Cells
| SARS-CoV-2 Variant | EC50 (nM) |
| Wild Type | 79 |
| Delta | 49 |
| Omicron B.1.1.529 | 48 |
| Omicron BA.4 | 49 |
| Omicron BA.5 | 70 |
| Data from a Cytopathic Effect (CPE) assay in Vero E6 cells in the presence of a P-glycoprotein inhibitor (CP-100356).[3] |
Table 2: Protein-Binding Adjusted Antiviral Activity of this compound (GST-HG171)
| SARS-CoV-2 Variant | EC50 (ng/mL) |
| Wild Type | 149.68 |
| Omicron BA.4 | 93.22 |
| Omicron BA.5 | 131.87 |
| These values demonstrate 2.0-5.6 times greater potency than Nirmatrelvir.[6] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of this compound to protect host cells from virus-induced cell death.
Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
SARS-CoV-2 viral stock
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
P-glycoprotein inhibitor (e.g., CP-100356)
Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 4,000 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Treatment and Infection:
-
Remove the growth medium from the cells.
-
Add the diluted this compound and the P-glycoprotein inhibitor to the respective wells.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.002.[7]
-
Include virus-only (no drug) and cell-only (no virus, no drug) controls.
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[7]
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the cell-only and virus-only controls.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of this compound that causes a 50% reduction in the viability of uninfected cells.
Caption: Workflow for the Cytotoxicity Assay (MTT method).
Materials:
-
Vero E6 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate as described in the CPE assay protocol.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Treatment: Remove the growth medium and add the diluted this compound to the cells. Include cell-only (no drug) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[8]
-
Incubate for 4 hours at 37°C.[8]
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the cell-only controls.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Selectivity Index
The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50. A higher SI value indicates a more favorable safety profile, as it suggests that the drug is effective at concentrations well below those that are toxic to host cells.
Formula: SI = CC50 / EC50
A compound with an SI value of 10 or greater is generally considered a promising candidate for further development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsmcentral.org [jsmcentral.org]
- 4. JSM Central || Article Info [jsmcentral.org]
- 5. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 6. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Atilotrelvir (GST-HG171) Administration in Mouse Models of SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Atilotrelvir (GST-HG171), a potent and selective oral 3CL protease inhibitor, in mouse models of SARS-CoV-2 infection. The data and protocols are compiled from key preclinical studies to guide researchers in designing and executing similar in vivo experiments.
Mechanism of Action
This compound is a small molecule inhibitor that targets the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting 3CLpro, this compound effectively blocks the viral life cycle. This compound is often co-administered with a low dose of ritonavir, a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, thereby increasing the plasma concentration and therapeutic efficacy of this compound.
Caption: Mechanism of this compound in inhibiting SARS-CoV-2 replication.
In Vivo Efficacy Data
Preclinical studies in K18-hACE2 transgenic mice demonstrated the potent antiviral activity of this compound against SARS-CoV-2. The following tables summarize the key quantitative data from these studies, comparing this compound with a vehicle control and another 3CL protease inhibitor, Nirmatrelvir.
Table 1: Reduction of Viral RNA in Lung Tissue of K18-hACE2 Mice
| Treatment Group | Dose (mg/kg) | Mean Viral RNA (copies/mL) - ORF1ab Gene | Mean Viral RNA (copies/mL) - N Gene | Mean Viral RNA (copies/mL) - S Gene |
| Vehicle Control | - | ~1.0 x 10^8 | ~1.0 x 10^8 | ~1.0 x 10^8 |
| This compound (GST-HG171) | 150 | ~1.0 x 10^5 | ~1.0 x 10^5 | ~1.0 x 10^5 |
| This compound (GST-HG171) | 450 | ~1.0 x 10^4 | ~1.0 x 10^4 | ~1.0 x 10^4 |
| Nirmatrelvir | 150 | ~1.0 x 10^6 | ~1.0 x 10^6 | ~1.0 x 10^6 |
| Nirmatrelvir | 450 | ~1.0 x 10^5 | ~1.0 x 10^5 | ~1.0 x 10^5 |
Data extracted from Zhang et al., 2023.[1]
Table 2: Effect of this compound on Body Weight in SARS-CoV-2 Infected K18-hACE2 Mice
| Treatment Group | Dose (mg/kg) | Day 1 Post-Infection (% Change) | Day 2 Post-Infection (% Change) | Day 3 Post-Infection (% Change) | Day 4 Post-Infection (% Change) | Day 5 Post-Infection (% Change) |
| Vehicle Control | - | ~ -2% | ~ -5% | ~ -10% | ~ -15% | ~ -20% |
| This compound (GST-HG171) | 150 | ~ 0% | ~ -1% | ~ -2% | ~ -3% | ~ -4% |
| This compound (GST-HG171) | 450 | ~ 0% | ~ 0% | ~ -1% | ~ -1% | ~ -2% |
| Nirmatrelvir | 150 | ~ -1% | ~ -3% | ~ -6% | ~ -9% | ~ -12% |
| Nirmatrelvir | 450 | ~ 0% | ~ -1% | ~ -2% | ~ -4% | ~ -6% |
Data extracted from Zhang et al., 2023.[1]
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound in a mouse model of SARS-CoV-2 infection, based on the methodology described in preclinical studies.
Animal Model and Virus
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are a suitable model for SARS-CoV-2 infection as they are susceptible to the virus.[1]
-
Virus: Wild-type SARS-CoV-2 is used for infection.[1] All experiments involving live virus must be conducted in a Biosafety Level 3 (BSL-3) facility.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
Detailed Protocol for In Vivo Efficacy Study
-
Animal Acclimatization: Acclimatize K18-hACE2 transgenic mice to the BSL-3 facility for at least 72 hours before the experiment.
-
Infection:
-
Anesthetize the mice lightly with isoflurane.
-
Inoculate each mouse intranasally with 1x10^5 TCID50 of wild-type SARS-CoV-2 in a total volume of 50 µL of sterile phosphate-buffered saline (PBS).[1]
-
-
Treatment:
-
Prepare the drug formulations. This compound and Nirmatrelvir can be suspended in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) in water.
-
Randomly assign the infected mice to different treatment groups (n=6 per group):[1]
-
Vehicle control
-
This compound (150 mg/kg)
-
This compound (450 mg/kg)
-
Nirmatrelvir (150 mg/kg)
-
Nirmatrelvir (450 mg/kg)
-
-
Administer the assigned treatment orally by gavage twice daily for 5 consecutive days, starting 4 hours post-infection.
-
-
Monitoring:
-
Monitor the body weight and clinical signs of the mice daily for 5 days.
-
-
Endpoint Analysis (Day 5 Post-Infection):
-
Euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically collect the lung tissues.
-
For viral load quantification, homogenize a portion of the lung tissue in a suitable lysis buffer and extract the viral RNA. Perform quantitative reverse transcription PCR (RT-qPCR) to determine the viral RNA levels of specific SARS-CoV-2 genes (e.g., ORF1ab, N, and S genes).[1]
-
For histopathological analysis, fix a portion of the lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Evaluate the lung sections for pathological changes such as inflammation, edema, and cellular infiltration.
-
Safety and Tolerability
In preclinical studies, this compound has demonstrated a good safety profile. In the described mouse model study, no significant adverse effects were reported at the tested doses.[1] Phase 1 clinical trials in healthy human volunteers also indicated that this compound is safe and well-tolerated.[2]
Conclusion
This compound (GST-HG171) has shown significant in vivo efficacy in a SARS-CoV-2 infected mouse model, leading to a dose-dependent reduction in pulmonary viral load and mitigation of disease-associated weight loss. These preclinical findings, supported by a favorable safety profile, have paved the way for its clinical development and subsequent approval for treating mild to moderate COVID-19. The protocols and data presented here provide a valuable resource for researchers working on the preclinical evaluation of antiviral therapeutics for SARS-CoV-2.
References
Application Notes and Protocols: Phase 3 Clinical Trial Design for Atilotrelvir (Ensitrelvir/S-217622)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atilotrelvir, also known as Ensitrelvir (B8223680) (brand name Xocova) and S-217622, is an orally administered antiviral medication developed for the treatment of COVID-19.[1] It functions as a selective, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[2][3] This enzyme is critical for viral replication; by inhibiting it, this compound effectively blocks the processing of viral polyproteins necessary for creating a functional replication complex.[4] The drug has demonstrated antiviral activity against multiple SARS-CoV-2 variants of concern, including Omicron.[2]
These application notes provide a detailed overview of the Phase 3 clinical trial design for this compound, primarily based on the SCORPIO-HR (Stopping COVID-19 Progression with Early Protease Inhibitor High Risk) and SCORPIO-SR trials.[5][6] These global, multicenter, randomized, double-blind, placebo-controlled studies were designed to evaluate the efficacy and safety of this compound in non-hospitalized participants with mild-to-moderate COVID-19.[7][5]
Mechanism of Action
This compound targets the SARS-CoV-2 3CL protease, an enzyme essential for the proteolytic cleavage of viral polyproteins into functional proteins required for viral replication.[2] By binding to the active site of 3CLpro, this compound prevents this cleavage, thereby halting the viral life cycle.[8] This mechanism is distinct from many other antiviral agents and is effective against various coronaviruses.[9]
Phase 3 Clinical Trial Design (SCORPIO-HR)
The SCORPIO-HR trial (NCT05305547) was a pivotal Phase 3 study that evaluated this compound in non-hospitalized symptomatic adults with mild-to-moderate COVID-19.[5][10]
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound compared to placebo in reducing the time to sustained resolution of COVID-19 symptoms.[5][11]
-
Secondary Objectives: To assess the antiviral efficacy of this compound by measuring changes in viral RNA levels and to evaluate the safety and tolerability of the drug.[10]
Study Population & Design
The trial was a multicenter, randomized, double-blind, placebo-controlled study.[12] Participants were non-hospitalized adults with symptomatic, mild-to-moderate COVID-19, randomized 1:1 to receive either this compound or a matching placebo.[10] The study enrolled a broad population, including those with and without risk factors for severe disease, and the majority were vaccinated.[12][13]
| Table 1: Study Design Summary (SCORPIO-HR) | |
| Study Title | A Study to Compare S-217622 With Placebo in Non-Hospitalized Participants With COVID-19 (SCORPIO-HR)[11] |
| ClinicalTrials.gov ID | NCT05305547[11] |
| Phase | Phase 3[5] |
| Design | Randomized, double-blind, placebo-controlled, multicenter[5] |
| Total Enrollment | 2,093 participants[10] |
| Treatment Arms | 1. This compound (Ensitrelvir) 2. Placebo[10] |
| Dosage Regimen | This compound: 375 mg loading dose on Day 1, followed by 125 mg once daily on Days 2-5.[5] Placebo: Matching placebo administered on the same schedule. |
| Study Duration | 5-day treatment period with follow-up through Day 29.[10] |
Inclusion and Exclusion Criteria
| Table 2: Key Patient Inclusion and Exclusion Criteria | |
| Inclusion Criteria | • Aged 18 years and older (or as per local regulations). • Laboratory-confirmed SARS-CoV-2 infection. • Onset of mild-to-moderate COVID-19 symptoms within 5 days.[10] • Willing and able to provide informed consent. |
| Exclusion Criteria | • Hospitalized or expected to be hospitalized for COVID-19. • Severe COVID-19 symptoms (e.g., requiring supplemental oxygen). • Known hypersensitivity to the study drug. • Use of other investigational or approved COVID-19 antiviral treatments. |
Endpoints and Assessments
Efficacy Endpoints
The primary and key secondary endpoints were crucial for determining the clinical benefit of this compound.
| Table 3: Key Efficacy Endpoints | |
| Primary Endpoint | Time to sustained resolution of 15 pre-specified COVID-19 symptoms.[5][13] Sustained resolution was defined as the first of at least two consecutive days with complete absence of symptoms.[13] The primary analysis focused on participants treated within 3 days of symptom onset.[5] |
| Key Secondary Endpoints | • Change from baseline in SARS-CoV-2 viral RNA load in nasopharyngeal swabs (e.g., on Day 4).[10][14] • Proportion of participants with negative viral culture on Day 4.[10] • Incidence of COVID-19 related hospitalization or death by Day 29.[10] • Time to resolution of specific symptom clusters (e.g., respiratory symptoms).[6] |
Safety Assessments
Safety was monitored throughout the study by recording all adverse events (AEs), serious adverse events (SAEs), and conducting regular laboratory tests.[10]
Experimental Protocols
Protocol 1: Viral Load Quantification
-
Objective: To quantify SARS-CoV-2 viral RNA from nasopharyngeal swabs.
-
Methodology:
-
Sample Collection: Nasopharyngeal swabs are collected from participants at baseline, Day 4, and other specified time points.
-
RNA Extraction: Viral RNA is extracted from the swab samples using a commercially available viral RNA extraction kit.
-
RT-qPCR: Quantitative reverse transcription-polymerase chain reaction (RT-qPCR) is performed using primers and probes targeting a conserved region of the SARS-CoV-2 genome (e.g., the N gene).
-
Quantification: A standard curve is generated using known concentrations of a viral RNA standard to quantify the viral load in copies/mL for each sample. The change from baseline is then calculated.[14]
-
Protocol 2: Clinical Symptom Assessment
-
Objective: To record the presence and severity of COVID-19 symptoms.
-
Methodology:
-
Data Collection: Participants record the presence and severity of 15 pre-defined COVID-19 symptoms daily in an electronic diary.[5]
-
Symptom List (Example): Stuffy/runny nose, sore throat, cough, feeling hot/feverish, low energy/tiredness, headache, muscle/body aches, chills/shivering, etc.[5][14]
-
Endpoint Calculation: The "time to sustained resolution" is calculated as the time from randomization to the first day of at least two consecutive days where all 15 symptoms are recorded as absent.[13]
-
References
- 1. Ensitrelvir - Wikipedia [en.wikipedia.org]
- 2. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficacy and Safety of 5-Day Oral Ensitrelvir for Patients With Mild to Moderate COVID-19: The SCORPIO-SR Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 2/3 study of S-217622 in participants with SARS-CoV-2 infection (Phase 3 part) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Novel Investigational Anti-SARS-CoV-2 Agent Ensitrelvir “S-217622”: A Very Promising Potential Universal Broad-Spectrum Antiviral at the Therapeutic Frontline of Coronavirus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ensitrelvir for the Treatment of Nonhospitalized Adults with COVID-19: Results from the SCORPIO-HR, Phase 3, Randomized, Double-blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Updates from SCORPIO-HR, a global phase III study of ensitrelvir for non-hospitalized participants with COVID-19 - Shionogi - Medical Update Online [medicalupdateonline.com]
- 13. Shionogi Provides Updates from SCORPIO-HR, a Global Phase 3 Study of Ensitrelvir for Non-Hospitalized Participants with COVID-19| 塩野義製薬 [shionogi.com]
- 14. Shionogi Announces Achievement of the Primary Endpoint for Ensitrelvir Fumaric Acid (S-217622) in the Phase 3 part of the Phase 2/3 Clinical Trial in Asia |News|Shionogi Co., Ltd. [shionogi.com]
Application Notes and Protocols for Monitoring Atilotrelvir Efficacy in Patients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to monitoring the efficacy of Atilotrelvir (GST-HG171), an oral antiviral agent for the treatment of COVID-19. This compound is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][2] It is co-administered with ritonavir (B1064), which acts as a pharmacokinetic enhancer.[2][3]
Monitoring the efficacy of this compound in a clinical or research setting involves the assessment of clinical outcomes and the quantification of viral load. The following sections detail the key efficacy endpoints, present quantitative data from clinical trials, and provide detailed protocols for the essential experiments.
Mechanism of Action
This compound targets the SARS-CoV-2 3CL protease, which is a key enzyme in the viral life cycle. This protease is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs). By inhibiting this enzyme, this compound blocks the formation of the viral replication and transcription complex, thereby halting viral replication.
Quantitative Efficacy Data
A randomized, double-blind, placebo-controlled phase 2/3 clinical trial conducted in China evaluated the efficacy of this compound (GST-HG171) plus ritonavir in adult patients with mild-to-moderate COVID-19.[2] The study was conducted during the prevalence of the Omicron XBB variants.[2] The key findings are summarized below.
Table 1: Time to Sustained Recovery of Clinical Symptoms
| Treatment Group | N | Median Time to Recovery (Days) | 95.45% Confidence Interval | p-value |
| This compound + Ritonavir | 610 | 13.0 | 12.0 - 15.0 | 0.031 |
| Placebo | 603 | 15.0 | 14.0 - 15.0 |
Data from the modified intention-to-treat (mITT) population.[2]
Table 2: Virological Efficacy
| Efficacy Endpoint | This compound + Ritonavir | Placebo | Notes |
| Change in viral load from baseline to day 4 | Greater reduction | Lesser reduction | Key secondary endpoint demonstrating faster viral clearance. |
| Time to negative conversion of SARS-CoV-2 nucleic acid | Shorter | Longer | p < 0.0001.[4] |
Experimental Protocols
Monitoring the efficacy of this compound relies on two primary assessments: clinical symptom evaluation and virological testing.
Protocol: Assessment of Clinical Symptom Resolution
This protocol outlines the methodology for tracking the resolution of COVID-19 symptoms, a primary efficacy endpoint in clinical trials.
Objective: To determine the time to sustained recovery of clinical symptoms in patients treated with this compound.
Materials:
-
Standardized patient-reported outcome (PRO) questionnaire or diary.
-
List of 11 target COVID-19 symptoms (e.g., cough, sore throat, headache, fever, muscle aches, etc.).
-
Symptom severity scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).
-
Data collection platform (electronic or paper-based).
Procedure:
-
Baseline Assessment: At the start of treatment (Day 0), record the severity of each of the 11 target symptoms as reported by the patient.
-
Daily Monitoring: Instruct patients to complete the symptom diary twice daily (morning and evening) for a predefined period (e.g., 28 days).
-
Symptom Scoring: Patients should rate the severity of each symptom using the provided scale.
-
Defining Recovery: "Sustained recovery" is defined as the first day on which all 11 target symptoms are absent or rated as mild, and this status is maintained for at least 48 hours.
-
Data Analysis: Calculate the median time from the first dose of the study drug to the date of sustained recovery for both the this compound and placebo groups. Statistical significance can be determined using appropriate survival analysis methods (e.g., Kaplan-Meier analysis with a log-rank test).
Protocol: Quantification of SARS-CoV-2 Viral Load by qRT-PCR
This protocol describes the quantitative reverse transcription-polymerase chain reaction (qRT-PCR) method for measuring viral load from nasopharyngeal swabs, a key secondary endpoint.
Objective: To quantify the change in SARS-CoV-2 viral RNA levels from baseline in response to this compound treatment.
Materials:
-
Nasopharyngeal swab collection kits.
-
Viral transport medium (VTM).
-
RNA extraction kit (e.g., magnetic bead-based or spin-column).
-
qRT-PCR instrument.
-
SARS-CoV-2 qRT-PCR assay kit (targeting specific viral genes like N, E, or RdRp).
-
Nuclease-free water and appropriate controls (positive, negative, and internal).
Procedure:
-
Sample Collection: Collect nasopharyngeal swabs from patients at specified time points (e.g., baseline, Day 2, Day 4, Day 6, etc.). Place the swab immediately into VTM.
-
RNA Extraction: a. Vortex the VTM tube and transfer an aliquot of the sample to a microcentrifuge tube. b. Extract viral RNA from the sample using a validated RNA extraction kit according to the manufacturer's instructions. c. Elute the purified RNA in a nuclease-free elution buffer.
-
qRT-PCR Setup: a. Prepare the qRT-PCR reaction mix in a sterile, nuclease-free environment. This typically includes a one-step RT-PCR master mix, primers, and probes specific to SARS-CoV-2 target genes. b. Add a specific volume of the extracted RNA to each reaction well. c. Include a quantitative standard curve using known concentrations of a synthetic viral RNA template to allow for absolute quantification. d. Run appropriate controls in parallel: a positive control, a negative control (no template), and an internal control to monitor for PCR inhibition.
-
Thermal Cycling: a. Place the reaction plate in the qRT-PCR instrument. b. Run the thermal cycling program, which includes a reverse transcription step followed by PCR amplification cycles. c. The instrument will measure fluorescence at the end of each amplification cycle.
-
Data Analysis: a. The instrument's software will generate a standard curve from the quantitative standards. b. The viral load in patient samples is calculated by interpolating their quantification cycle (Cq) values against the standard curve. c. Results are typically expressed as log10 copies of viral RNA per milliliter (copies/mL). d. Calculate the change in viral load from baseline for each patient at each time point.
Additional Biomarkers for Monitoring
While clinical symptoms and viral load are the primary indicators of this compound efficacy, other biomarkers can provide valuable information on the patient's response to treatment and the overall disease course.[5] These may include:
-
Inflammatory Markers:
-
Hematological Parameters:
-
Lymphocyte Count: Lymphopenia (low lymphocyte count) is a common finding in COVID-19, and its resolution can be a positive prognostic indicator.
-
Platelet Count: Thrombocytopenia (low platelet count) can occur in sicker patients.[6]
-
Monitoring these additional biomarkers can provide a more comprehensive picture of the patient's physiological response to both the viral infection and the antiviral therapy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound/Ritonavir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. c19early.org [c19early.org]
- 5. Biomarkers for the clinical development of antiviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COVID-19 Diagnostic Biomarkers and Anti-Viral Treatments | HBKU [hbku.edu.qa]
- 7. Biomarkers Heavily Used as Diagnostic Tools in COVID-19 Trials [drug-dev.com]
Application Notes and Protocols for Atilotrelvir in Mild to Moderate COVID-19 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atilotrelvir (formerly known as GST-HG171) is an orally bioavailable antiviral agent developed for the treatment of mild to moderate Coronavirus Disease 2019 (COVID-19). It functions as a potent and selective inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme crucial for viral replication.[1][2] Co-administration with ritonavir, a pharmacokinetic enhancer, increases the systemic exposure of this compound.[3][4] Clinical evidence from a randomized, double-blind, placebo-controlled phase 2/3 trial has demonstrated that this compound, in combination with ritonavir, can significantly shorten the time to clinical recovery and accelerate viral clearance in patients with mild to moderate COVID-19.[5][6]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for key experiments relevant to its preclinical and clinical evaluation.
Mechanism of Action
This compound targets the SARS-CoV-2 3CL protease (also known as the main protease, Mpro). This enzyme is essential for the post-translational processing of viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are necessary for viral replication and transcription. By inhibiting the 3CL protease, this compound blocks the viral life cycle, thereby suppressing viral replication.[7]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Preclinical Evaluation: Experimental Protocols
SARS-CoV-2 3CL Protease Inhibition Assay
This protocol describes a fluorogenic resonance energy transfer (FRET)-based assay to determine the in vitro potency of this compound against SARS-CoV-2 3CL protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the 3CL protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.
Materials:
-
Recombinant SARS-CoV-2 3CL protease
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)[2]
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)[2]
-
This compound (and other test compounds)
-
Positive control inhibitor (e.g., GC376)
-
DMSO (for compound dilution)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add 25 µL of the diluted compounds to the wells of a 384-well plate. Include wells with assay buffer and DMSO as no-compound controls.
-
Add 25 µL of recombinant SARS-CoV-2 3CL protease (e.g., 15 nM final concentration) to all wells except the no-enzyme control wells.[2]
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 50 µL of the FRET peptide substrate (e.g., 25 µM final concentration) to all wells.[2]
-
Immediately measure the fluorescence intensity (e.g., excitation at 340 nm and emission at 490 nm) at time zero and then kinetically every 5 minutes for 60 minutes at 23°C.[2]
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow Diagram for 3CL Protease Inhibition Assay
Caption: Workflow for the 3CL protease FRET assay.
Clinical Evaluation: Protocols from Phase 2/3 Trial (NCT05656443)
The following protocols are based on the methodology reported in the pivotal phase 2/3 clinical trial of this compound (GST-HG171) in adult patients with mild to moderate COVID-19.[5][6][8]
Assessment of Viral Clearance
Objective: To quantify the change in SARS-CoV-2 viral load from baseline in response to treatment with this compound/ritonavir.
Procedure:
-
Sample Collection: Collect nasopharyngeal swab samples from patients at baseline (Day 1) and on subsequent study days (e.g., Days 2, 3, 4, 5, 7, 10, and 14).
-
Sample Handling and Storage: Place the swab immediately into a viral transport medium. Store samples at 2-8°C for up to 72 hours or at -70°C for longer-term storage.
-
RNA Extraction: Extract viral RNA from the nasopharyngeal swab samples using a validated RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).
-
Quantitative Reverse Transcription PCR (qRT-PCR):
-
Perform one-step qRT-PCR using a validated assay targeting specific SARS-CoV-2 genes (e.g., N, E, and RdRp genes).
-
Use a commercial qRT-PCR kit (e.g., TaqMan Fast Virus 1-Step Master Mix).[9]
-
Run the assay on a real-time PCR instrument (e.g., QuantStudio 5 Real-Time PCR System).[9]
-
Include positive and negative controls in each run to ensure assay validity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Quantify the viral load (in log10 copies/mL) by comparing the Ct values to a standard curve generated from a known quantity of viral RNA.
-
Calculate the change in viral load from baseline for each patient at each time point.
-
Time to negative conversion of SARS-CoV-2 nucleic acid can be determined as a key endpoint.[10]
-
Assessment of Clinical Recovery
Objective: To evaluate the time to sustained recovery from COVID-19 symptoms.
Procedure:
-
Symptom Assessment:
-
At baseline and daily throughout the study period (e.g., up to Day 28), patients self-report the severity of 11 COVID-19-related target symptoms.[6] These symptoms typically include:
-
Feverishness
-
Cough
-
Shortness of breath or difficulty breathing
-
Sore throat
-
Headache
-
Myalgia (muscle pain)
-
Fatigue or tiredness
-
Nausea
-
Vomiting
-
Diarrhea
-
Nasal obstruction or congestion
-
-
Symptom severity is graded on a scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).
-
-
Definition of Sustained Recovery:
-
Data Collection and Analysis:
-
Patient-reported outcomes are collected daily using an electronic diary or via telephone interviews.
-
The time to sustained recovery is calculated for each patient in the treatment and placebo groups.
-
Statistical methods such as Kaplan-Meier analysis and log-rank tests are used to compare the time to recovery between the two groups. Hazard ratios (HR) are calculated to quantify the treatment effect.
-
Clinical Trial Data Summary
The following tables summarize the key efficacy and safety data from the Lu et al. (2024) phase 2/3 clinical trial of this compound/ritonavir in adult patients with mild to moderate COVID-19.[5][6]
Table 1: Patient Demographics and Baseline Characteristics (Modified Intention-to-Treat Population)
| Characteristic | This compound/Ritonavir (n=610) | Placebo (n=603) |
| Mean Age (years) | 34.5 | 34.5 |
| Female (%) | 52.8 | 53.6 |
| Mean time from symptom onset to treatment (days) | 1.8 | 1.8 |
| Low risk of disease progression (%) | 95.9 | 95.7 |
| Completed basic or booster COVID-19 immunization (%) | 96.1 | 96.2 |
Table 2: Efficacy Outcomes
| Endpoint | This compound/Ritonavir | Placebo | Hazard Ratio (95.45% CI) | p-value |
| Median time to sustained recovery of 11 symptoms (days) | 13.0 | 15.0 | 1.15 (1.01-1.31) | 0.031 |
| Median time to negative conversion of SARS-CoV-2 nucleic acid (days) | 10.0 | 12.0 | 1.25 (1.11-1.40) | <0.0001 |
Table 3: Incidence of Common Adverse Events
| Adverse Event | This compound/Ritonavir (n=617) (%) | Placebo (n=610) (%) |
| Any Adverse Event | 51.9 | 48.9 |
| Hypertriglyceridemia | 14.7 | 10.0 |
| Hyperuricemia | 6.2 | 5.1 |
| Alanine aminotransferase increased | 4.7 | 4.1 |
| Aspartate aminotransferase increased | 3.9 | 3.3 |
| Blood triglycerides increased | 3.7 | 2.5 |
| Dysgeusia | 3.6 | 0.3 |
Note: No deaths were reported in the study.[5][6]
Conclusion
This compound, in combination with ritonavir, has emerged as a promising oral antiviral therapeutic for mild to moderate COVID-19. The data from the phase 2/3 clinical trial demonstrate a statistically significant and clinically meaningful reduction in the time to symptom resolution and viral clearance, with a favorable safety profile. The protocols outlined in these application notes provide a framework for the continued investigation and characterization of this compound and other 3CL protease inhibitors in the context of SARS-CoV-2 and potentially other coronaviruses.
References
- 1. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. c19early.org [c19early.org]
- 4. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jsmcentral.org [jsmcentral.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. SARS-CoV-2 RT-qPCR Ct values in saliva and nasopharyngeal swab samples for disease severity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
Application Notes and Protocols: Atilotrelvir (GST-HG171) Against Omicron Subvariants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atilotrelvir, also known as GST-HG171, is an orally bioavailable, potent, and selective inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro).[1][2] The 3CL protease is a viral enzyme crucial for the replication of SARS-CoV-2. By inhibiting this enzyme, this compound blocks the viral life cycle.[1][2] Preclinical studies have demonstrated that this compound exhibits broad-spectrum antiviral activity against various SARS-CoV-2 variants, including multiple Omicron subvariants.[1][3][4] In China, this compound, in combination with ritonavir, has been approved for the treatment of mild to moderate COVID-19.[5]
These application notes provide a summary of the in vitro efficacy of this compound against Omicron subvariants, detailed experimental protocols for its evaluation, and diagrams illustrating its mechanism of action and experimental workflows.
Data Presentation: In Vitro Efficacy of this compound
The antiviral activity of this compound against several SARS-CoV-2 variants, including Omicron subvariants, has been evaluated in in vitro cellular assays. The following table summarizes the 50% effective concentration (EC50) values of this compound, with a head-to-head comparison against Nirmatrelvir where available.
| SARS-CoV-2 Variant/Subvariant | This compound (GST-HG171) EC50 (nM) | Nirmatrelvir EC50 (nM) | This compound (GST-HG171) EC50 (ng/mL) - Protein Binding Adjusted | Nirmatrelvir EC50 (ng/mL) - Protein Binding Adjusted |
| Wild Type (Original) | 79 | - | 149.68 | 840.25 |
| Delta | 49 | - | - | - |
| Omicron B.1.1.529 | 48 | - | - | - |
| Omicron BA.4 | 49 | - | 93.22 | 190.07 |
| Omicron BA.5 | 70 | - | 131.87 | 560.17 |
Data sourced from Zhang G, et al. (2023) and a Phase I study publication.[1][6][7] It is noteworthy that preclinical studies have indicated this compound's efficacy against newer Omicron subvariants such as XBB.1.15, XBB.1, and BQ.1.1, though specific EC50 values from these studies are not yet publicly available.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vitro efficacy of this compound against SARS-CoV-2 Omicron subvariants.
Cell and Virus Culture
-
Cell Line: Vero E6 cells are commonly used for SARS-CoV-2 antiviral assays due to their high susceptibility to infection.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strains: Clinical isolates of SARS-CoV-2 Omicron subvariants are propagated in Vero E6 cells. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the concentration of the antiviral compound required to inhibit the virus-induced cell death.
-
Cell Seeding: Seed Vero E6 cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A P-glycoprotein inhibitor, such as CP-100356, may be included in the assay to prevent the efflux of the compound from the cells.[1]
-
Infection: The cell monolayers are infected with the desired SARS-CoV-2 Omicron subvariant at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the culture medium is replaced with the medium containing the serially diluted this compound. Control wells should include virus-infected/untreated cells and mock-infected/untreated cells.
-
Incubation: Incubate the plates for 3-5 days at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by staining with crystal violet.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of CPE inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is performed in parallel to the CPE assay to determine the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate as described for the CPE assay.
-
Compound Treatment: Add the same serial dilutions of this compound to the cells without the virus.
-
Incubation: Incubate the plate for the same duration as the CPE assay.
-
Cell Viability Assessment: Measure cell viability using an appropriate method (e.g., MTT assay).
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve. The selectivity index (SI), an indicator of the drug's therapeutic window, is calculated as the ratio of CC50 to EC50.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for determining the in vitro antiviral efficacy of this compound.
References
- 1. jsmcentral.org [jsmcentral.org]
- 2. JSM Central || Article Info [jsmcentral.org]
- 3. Chinaâs self-developed oral anti-COVID-19 drug GST-HG171 approved for clinical trials - Global Times [globaltimes.cn]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Atilotrelvir: Laboratory Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atilotrelvir, also known as GST-HG171, is a potent, orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro).[1][2] The 3CL protease is critical for the replication of coronaviruses, as it processes viral polyproteins into functional proteins.[3][4] By inhibiting this enzyme, this compound effectively blocks viral replication.[3] It has demonstrated broad-spectrum activity against various SARS-CoV-2 variants.[1][5] In 2023, it was approved for use in China in combination with ritonavir (B1064) for the treatment of COVID-19.[5] Ritonavir is co-administered to inhibit the CYP3A4-mediated metabolism of this compound, thereby increasing its plasma concentration and therapeutic efficacy.[4]
These application notes provide essential guidelines for the proper handling, storage, and laboratory use of this compound.
Data Presentation
Storage and Stability of this compound
Proper storage is crucial to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions based on supplier data.[1]
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 months |
| Solid Powder | 4°C | 6 months |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 6 months |
In Vitro Efficacy of this compound
The following table presents the 50% effective concentrations (EC50) of this compound against different SARS-CoV-2 variants in preclinical cellular assays, with protein-binding adjustment.[6]
| SARS-CoV-2 Variant | EC50 (ng/mL) |
| Wild Type | 149.68 |
| Omicron BA.4 | 93.22 |
| Omicron BA.5 | 131.87 |
Experimental Protocols
General Laboratory Handling
Researchers handling this compound should adhere to standard laboratory safety practices. This includes the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. For procedures with the potential to generate aerosols, additional precautions should be taken in accordance with institutional biosafety guidelines.
Reconstitution of this compound
For in vitro experiments, this compound is typically dissolved in a suitable solvent. Based on supplier information, a stock solution can be prepared as follows:
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of this compound.[1]
-
Preparation of Stock Solution:
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to a pre-weighed vial of this compound solid powder. For example, to a vial containing 5.12 mg of this compound (molar mass: 511.54 g/mol ), add 1 mL of DMSO.
-
Vortex or sonicate the solution gently to ensure complete dissolution.
-
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
SARS-CoV-2 3CL Protease (Mpro) Inhibition Assay Protocol
This protocol describes a representative in vitro fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound against the SARS-CoV-2 3CL protease.[7][8]
Materials:
-
Recombinant SARS-CoV-2 3CL protease (Mpro)
-
FRET-based 3CL protease substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)[7]
-
Assay Buffer (e.g., Tris-based buffer at a physiological pH)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., GC376)[8]
-
Negative control (DMSO)
-
Black, flat-bottom 96- or 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the 3CL protease in assay buffer. The final concentration should be optimized for the specific assay conditions.
-
Prepare a working solution of the FRET substrate in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects.
-
-
Assay Setup:
-
Add the diluted this compound, positive control, or negative control (DMSO) to the wells of the assay plate.
-
Add the 3CL protease working solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the FRET substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair used.
-
Continue to take readings at regular intervals for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
References
- 1. GST-HG171 | SARS-CoV-2 3CLPro inhibitor | Probechem Biochemicals [probechem.com]
- 2. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. jsmcentral.org [jsmcentral.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Atilotrelvir Drug-Drug Interaction Profile: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the drug-drug interaction (DDI) profile of atilotrelvir. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary metabolic pathway of this compound?
This compound is primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This is a critical piece of information for predicting and understanding potential drug-drug interactions, as co-administration with drugs that affect CYP3A4 activity can alter the plasma concentrations of this compound.[4]
FAQ 2: Does this compound inhibit Cytochrome P450 (CYP) enzymes?
Yes, this compound is an inhibitor of CYP3A4. Due to its co-administration with ritonavir (B1064), a potent CYP3A4 inhibitor, the combination has a high potential for clinically significant drug-drug interactions with other drugs that are metabolized by this pathway.[1][5]
Table 1: Summary of this compound's Effect on Other Drugs (Perpetrator)
| Co-administered Drug (Victim) | Primary Metabolic Pathway | Observed Effect on Victim Drug | Clinical Implication |
|---|---|---|---|
| Sensitive CYP3A4 Substrates | CYP3A4 | Increased exposure | Potential for toxicity of the co-administered drug. Dose reduction or temporary discontinuation may be necessary.[5] |
| P-gp and BCRP Substrates | P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP) | Increased exposure | Potential for increased absorption and decreased clearance of co-administered drugs that are substrates of these transporters.[6][7] |
FAQ 3: Is the metabolism of this compound affected by CYP inducers or inhibitors?
Yes, as a substrate of CYP3A4, the metabolism of this compound is significantly affected by strong inhibitors and inducers of this enzyme.[8]
Table 2: Summary of Effects of Other Drugs on this compound (Victim)
| Co-administered Drug (Perpetrator) | Class | Observed Effect on this compound | Clinical Implication |
|---|---|---|---|
| Ritonavir | Strong CYP3A4 Inhibitor | Significantly increased this compound exposure | Ritonavir is used as a pharmacokinetic enhancer to boost this compound concentrations.[4][9] |
| Strong CYP3A4 Inducers (e.g., rifampin) | Strong CYP3A4 Inducer | Significantly decreased this compound exposure | Potential for loss of therapeutic efficacy of this compound.[8] |
FAQ 4: Does this compound interact with drug transporters?
Yes, this compound has been shown to interact with P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[6][7] It is a substrate of these transporters, and the ritonavir component of the combination is a known inhibitor of P-gp.[1][9]
Table 3: this compound and Drug Transporter Interactions
| Transporter | Role of this compound | Observed Interaction | Clinical Implication |
|---|---|---|---|
| P-glycoprotein (P-gp) | Substrate and Inhibitor (via ritonavir) | Ritonavir component inhibits P-gp, potentially increasing the absorption and reducing the clearance of this compound and other P-gp substrates.[2][9] | Potential for increased plasma concentrations of this compound and co-administered P-gp substrates. |
| Breast Cancer Resistance Protein (BCRP) | Substrate and Inhibitor (via ritonavir) | Ritonavir may inhibit BCRP, affecting the disposition of BCRP substrates.[1] | Potential for altered pharmacokinetics of co-administered BCRP substrates. |
Troubleshooting Guides
Troubleshooting Guide 1: How was the clinical drug-drug interaction potential of this compound assessed?
The DDI potential of antiviral drugs like this compound is typically evaluated in clinical studies, often in healthy volunteers. These studies follow established regulatory guidelines from agencies like the FDA and EMA.[10][11]
Experimental Protocol: Clinical DDI Study for a CYP3A4 Substrate/Inhibitor
-
Study Design: An open-label, fixed-sequence study in healthy adult subjects is a common design.
-
Periods: The study is often divided into multiple periods:
-
Baseline: Administration of a sensitive CYP3A4 probe substrate (e.g., midazolam) alone to establish baseline pharmacokinetics.[11]
-
Treatment: Administration of the investigational drug (e.g., this compound/ritonavir) for a specified duration to reach steady-state concentrations.
-
Interaction: Co-administration of the investigational drug and the probe substrate.
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after drug administration in each period.
-
Bioanalysis: Plasma concentrations of the probe substrate and its metabolites are measured using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters (e.g., AUC, Cmax) are calculated and compared between the baseline and interaction periods to determine the magnitude of the DDI.
Troubleshooting Guide 2: I am designing an in vitro study to investigate a compound's interaction with CYP3A4. What would a typical workflow look like?
In vitro studies are crucial for initial DDI screening during drug development.[12] A typical workflow for assessing CYP3A4 inhibition is as follows:
Caption: Workflow for an in vitro CYP3A4 inhibition assay.
Visual Guides
Visual Guide 1: Can you illustrate the key DDI pathways for this compound?
The following diagram illustrates the central role of CYP3A4 and drug transporters in this compound's drug-drug interactions.
Caption: Key DDI pathways for this compound involving CYP3A4 and transporters.
Visual Guide 2: What is a general framework for assessing DDI potential during drug development?
The assessment of DDI potential is a systematic process that moves from in vitro to in vivo studies.
References
- 1. Management of drug-drug interactions with nirmatrelvir/ritonavir in patients treated for Covid-19: Guidelines from the French Society of Pharmacology and Therapeutics (SFPT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Interactions of Paxlovid Involving CYP3A Enzymes and P-gp Transporter: An Overview of Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Recommendations for the Management of Drug–Drug Interactions Between the COVID‐19 Antiviral Nirmatrelvir/Ritonavir (Paxlovid) and Comedications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 8. Drug-Drug Interaction Studies to Evaluate the Effect of Inhibition of UGT1A1 and CYP3A4 and Induction of CYP3A4 on the Pharmacokinetics of Tropifexor in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the risk of drug-drug interactions with pharmacokinetic boosters: the case of ritonavir-enhanced nirmatrelvir to prevent severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 12. sciencescholar.us [sciencescholar.us]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse events associated with Atilotrelvir/ritonavir (B1064).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound/ritonavir?
This compound is a potent and selective inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme crucial for viral replication.[1][2][3][4][5][6][7] Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[8][9][10] In this combination, ritonavir acts as a pharmacokinetic enhancer, slowing the metabolism of this compound and thereby increasing its plasma concentration and therapeutic efficacy.[3]
Q2: What are the most common adverse events observed in clinical trials of this compound/ritonavir?
In a phase 2/3 clinical trial, the incidence of adverse events in patients receiving this compound/ritonavir was comparable to the placebo group. The most frequently reported adverse event was hypertriglyceridemia.[5]
Q3: Are there any known off-target effects of this compound or ritonavir that could impact my experiments?
While this compound is designed to be a specific 3CL protease inhibitor, ritonavir has known off-target effects. Ritonavir can inhibit cellular proteasomes and Heat Shock Protein 90 (HSP90), and modulate immune cell function.[8][9][10] It has also been shown to affect the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival.[11][12] Researchers should consider these potential off-target effects when designing and interpreting experiments.
Q4: What are the potential drug-drug interactions I should be aware of when using this compound/ritonavir in my research?
Due to ritonavir's strong inhibition of CYP3A4, there is a high potential for drug-drug interactions with compounds metabolized by this enzyme. Co-administration with other CYP3A4 substrates can lead to significantly increased plasma concentrations of those drugs, potentially causing toxicity. It is crucial to review all compounds used in combination with this compound/ritonavir for potential CYP3A4-mediated interactions.
Summary of Adverse Events from Clinical Trials
The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) from a Phase 2/3 clinical trial of this compound (GST-HG171) plus Ritonavir.
| Adverse Event Category | This compound/Ritonavir (N=617) | Placebo (N=610) |
| Any TEAE | 51.9% (320) | 48.9% (298) |
| Most Common TEAEs | ||
| Hypertriglyceridemia | 14.7% | 10.0% |
| Serious TEAEs | Not reported to be significantly different from placebo | Not reported to be significantly different from placebo |
| Deaths | 0 | 0 |
| (Data from a randomized, double-blind, placebo-controlled phase 2/3 trial)[5] |
Troubleshooting Guides
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
Issue: Unexpectedly high or low cell viability readings.
-
Possible Cause 1: Interference from test compounds.
-
Troubleshooting: Run a control plate without cells to check if this compound or ritonavir directly reacts with the MTT reagent. Some compounds can chemically reduce MTT, leading to a false-positive signal for viability.[13]
-
-
Possible Cause 2: Incomplete solubilization of formazan (B1609692) crystals.
-
Troubleshooting: Ensure complete mixing and use a sufficient volume of a suitable solvent (e.g., DMSO, isopropanol (B130326) with SDS) to dissolve the formazan crystals.
-
-
Possible Cause 3: MTT toxicity.
-
Troubleshooting: Optimize the MTT concentration and incubation time for your specific cell line to avoid toxicity from the reagent itself.
-
Issue: High variability between replicate wells.
-
Possible Cause 1: Inconsistent pipetting.
-
Troubleshooting: Ensure pipettes are calibrated and use proper pipetting techniques to minimize variability in cell seeding and reagent addition.
-
-
Possible Cause 2: Edge effects.
-
Troubleshooting: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile medium.
-
Hepatotoxicity Assays (e.g., AST Release Assay)
Issue: No detectable increase in AST levels despite suspected cytotoxicity.
-
Possible Cause 1: Insufficient cell damage.
-
Troubleshooting: Ensure that the concentrations of this compound/ritonavir used are sufficient to induce cytotoxicity in your cell model. Consider increasing the treatment duration.
-
-
Possible Cause 2: AST degradation.
-
Troubleshooting: Collect cell culture supernatants at appropriate time points and store them properly (e.g., at 4°C for short-term storage) to prevent enzyme degradation.
-
Issue: High background AST levels in control wells.
-
Possible Cause 1: Mechanical cell damage during handling.
-
Troubleshooting: Handle cells gently during seeding and media changes to avoid inadvertent cell lysis.
-
-
Possible Cause 2: Serum in the culture medium.
-
Troubleshooting: Be aware that serum contains endogenous AST. Use a serum-free medium for the assay or establish a baseline AST level for your medium.
-
In Vitro CYP3A4 Inhibition Assays
Issue: Inconsistent or unexpected IC50 values.
-
Possible Cause 1: Compound solubility issues.
-
Troubleshooting: Ensure that this compound and ritonavir are fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentration-response curves.
-
-
Possible Cause 2: Interference from the test compound.
-
Troubleshooting: Test for autofluorescence or quenching if using a fluorescent-based assay, as this can interfere with signal detection.[14]
-
-
Possible Cause 3: Time-dependent inhibition.
-
Troubleshooting: If you suspect time-dependent inhibition, pre-incubate the compound with the enzyme and cofactors before adding the substrate.[15]
-
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound/ritonavir and a vehicle control for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Hepatotoxicity Assay (AST Release Assay)
-
Cell Culture and Treatment: Culture hepatocytes or other relevant cell lines and treat with various concentrations of this compound/ritonavir for a predetermined time.
-
Supernatant Collection: Collect the cell culture supernatant.
-
AST Activity Measurement: Use a commercial AST activity assay kit. Typically, this involves a coupled enzymatic reaction where the consumption of NADH is measured at 340 nm.[16]
-
Data Analysis: Calculate the amount of AST released into the medium, which is proportional to the level of cell damage.
In Vitro CYP3A4 Inhibition Assay (Fluorogenic)
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a fluorogenic CYP3A4 substrate, and a NADPH regenerating system.
-
Inhibitor Addition: Add varying concentrations of this compound/ritonavir or a known inhibitor (e.g., ketoconazole) to the reaction mixture.
-
Incubation: Incubate the plate at 37°C for the recommended time.
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths.
-
IC50 Calculation: Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Potential off-target signaling pathways affected by ritonavir.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Troubleshooting logic for in vitro CYP3A4 inhibition assays.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Pharmacokinetics and safety of GST-HG171, a novel 3CL protease inhibitor, in Chinese subjects with impaired and normal liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsmcentral.org [jsmcentral.org]
- 4. JSM Central || Article Info [jsmcentral.org]
- 5. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ritonavir's Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of HIV Protease Inhibitor Ritonavir on Akt-Regulated Cell Proliferation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ritonavir blocks AKT signaling, activates apoptosis and inhibits migration and invasion in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 15. How is CYP inhibition assessed in vitro? [synapse.patsnap.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
Atilotrelvir Technical Support Center: Optimizing Dosage for Improved Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Atilotrelvir (GST-HG171) for improved therapeutic efficacy. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your in-vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] This enzyme is essential for the replication of the virus as it is responsible for cleaving the viral polyproteins into functional non-structural proteins.[1] By inhibiting 3CLpro, this compound blocks the viral replication cycle.
Q2: What is a typical starting concentration range for in-vitro experiments with this compound?
A2: Based on preclinical data, this compound exhibits potent antiviral activity at nanomolar concentrations. For initial dose-response studies in cell-based assays, a starting concentration range of 0.01 µM to 10 µM is recommended to capture the full inhibitory curve.
Q3: How does the in-vitro potency of this compound compare to other 3CL protease inhibitors?
A3: Preclinical studies have shown that this compound (GST-HG171) has a 5 to 10-fold higher potency against various SARS-CoV-2 variants, including Delta and Omicron, in cytopathic effect (CPE) assays when compared head-to-head with Nirmatrelvir.[1][2]
Q4: Is this compound cytotoxic to host cells?
A4: In preclinical studies using Vero E6 cells, no cytotoxicity was observed for this compound at concentrations up to 100 µM.[1] This suggests a high selectivity index.
Q5: Should this compound be used with a pharmacokinetic enhancer like Ritonavir in in-vitro studies?
A5: For in-vitro cell-based assays, a pharmacokinetic enhancer like Ritonavir is generally not necessary as its primary role in vivo is to inhibit cytochrome P450 enzymes and increase the plasma concentration of the drug.[2] However, if your experimental design aims to mimic in-vivo conditions or study drug-drug interactions, co-administration could be considered.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experiments | 1. Inconsistent cell seeding density.2. Variation in virus titer (Multiplicity of Infection - MOI).3. Cell passage number too high, leading to altered susceptibility.4. Inconsistent incubation times. | 1. Ensure a uniform single-cell suspension before seeding and check for even monolayer formation.2. Use a well-characterized and aliquoted virus stock with a known titer. Perform a back-titration of the inoculum for each experiment.3. Use cells within a consistent and low passage number range.4. Standardize all incubation periods for drug treatment and virus infection. |
| No or low antiviral activity observed | 1. This compound degradation due to improper storage or handling.2. Incorrect drug concentration due to calculation or dilution errors.3. The viral strain or cell line used is not susceptible.4. In a biochemical assay, the 3CLpro enzyme may be inactive. | 1. Store this compound according to the manufacturer's instructions, typically as a frozen stock solution in DMSO. Avoid repeated freeze-thaw cycles.2. Prepare fresh dilutions for each experiment and verify the concentration of the stock solution.3. Confirm the susceptibility of your cell line and viral strain to 3CL protease inhibitors. Include a positive control compound with known activity.4. Check the activity of the recombinant 3CLpro enzyme using a control substrate and ensure proper buffer conditions. |
| Apparent antiviral activity is due to cytotoxicity | 1. The tested concentrations of this compound are too high for the specific cell line being used.2. The solvent (e.g., DMSO) concentration is too high. | 1. Perform a concurrent cytotoxicity assay (e.g., MTS or CTG assay) on uninfected cells treated with the same concentrations of this compound.2. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically below 0.5%). |
| Compound precipitation observed in culture medium | 1. Poor solubility of this compound at higher concentrations in aqueous media. | 1. Visually inspect the prepared dilutions. If precipitation is observed, consider preparing a lower concentration stock solution or using a different solvent system if compatible with the assay. Ensure thorough mixing when diluting into the final assay medium. |
Quantitative Data
Table 1: In-vitro Antiviral Activity of this compound (GST-HG171) against SARS-CoV-2 Variants in Vero E6 Cells
| SARS-CoV-2 Variant | EC50 (µM) |
| Wild Type | 0.079 |
| Delta | 0.049 |
| Omicron (B.1.1.529) | 0.048 |
| Omicron (BA.4) | 0.049 |
| Omicron (BA.5) | 0.070 |
Data from a Cytopathic Effect (CPE) assay in Vero E6 cells in the presence of a P-glycoprotein inhibitor. No cytotoxicity was observed up to 100 µM.[1]
Table 2: In-vitro Inhibitory Activity of this compound (GST-HG171) against SARS-CoV-2 3CL Protease Mutants
| 3CL Protease Mutant | IC50 (nM) |
| Wild Type | 3 |
| G15S | 2.3 |
| Y54A | 15 |
| K90R | 2 |
| T135I | 4.9 |
| F140A | 17 |
| S144A | 10 |
| H164N | 6.6 |
| E166A | 20 |
| H172Y | 37 |
| Q189K | 5.7 |
| D248E | 4.3 |
| A260V | 4.7 |
Data from an enzymatic assay.[1]
Experimental Protocols
Cell-Based Antiviral Assay (Cytopathic Effect - CPE)
This protocol is for determining the 50% effective concentration (EC50) of this compound in a cell-based assay by measuring the inhibition of virus-induced cytopathic effect.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock with a known titer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density that will form a confluent monolayer overnight (e.g., 2 x 10^4 cells/well). Incubate at 37°C with 5% CO2.
-
On the following day, prepare serial dilutions of this compound in cell culture medium. A common starting range is a 3-fold serial dilution from 10 µM.
-
Remove the growth medium from the cells and add 100 µL of the diluted this compound to the appropriate wells. Include wells for "virus control" (no drug) and "cell control" (no virus, no drug).
-
Incubate the plate for 1-2 hours at 37°C.
-
Prepare the virus inoculum in cell culture medium to achieve a desired multiplicity of infection (MOI), for example, 0.05.
-
Add the virus inoculum to all wells except the "cell control" wells.
-
Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the "virus control" wells.
-
After incubation, carefully remove the medium and fix the cells with 10% formalin for 30 minutes.
-
Wash the plate with PBS and stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of methanol (B129727) to each well and read the absorbance at 570 nm on a plate reader.
-
Calculate the percentage of CPE inhibition for each drug concentration relative to the virus and cell controls.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a four-parameter dose-response curve.
3CL Protease Biochemical Assay (FRET-based)
This protocol is for determining the 50% inhibitory concentration (IC50) of this compound against the recombinant SARS-CoV-2 3CL protease using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 3CL protease
-
FRET-based 3CLpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a small volume (e.g., 5 µL) of the diluted this compound to the wells of the 384-well plate. Include "no inhibitor" controls.
-
Add the recombinant 3CL protease (e.g., to a final concentration of 20 nM) to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate (e.g., to a final concentration of 20 µM).
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm) at room temperature for 30-60 minutes.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each concentration.
-
Determine the percentage of inhibition relative to the "no inhibitor" control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: Experimental workflow for determining the EC50 value of this compound.
Caption: A logical workflow for troubleshooting low antiviral activity in experiments.
References
Atilotrelvir metabolism and potential for resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atilotrelvir (GST-HG171).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
This compound is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme.[1][2] Preclinical studies using human liver microsomes have shown that CYP3A4 is the major contributor to its metabolism, accounting for over 80% of its breakdown.[1] In preclinical investigations involving hepatocytes and liver microsomes, five distinct metabolites of this compound have been identified, underscoring the liver as the principal site of metabolism.[2]
Q2: Why is this compound co-administered with ritonavir (B1064)?
Ritonavir is a potent inhibitor of the CYP3A4 enzyme.[3][4] By inhibiting CYP3A4, ritonavir significantly reduces the metabolism of this compound, leading to a substantial increase in its plasma concentration and exposure.[1] This "boosting" effect allows for this compound to remain at therapeutic levels for a longer duration.[4] Preclinical studies in rats demonstrated a 6-fold increase in the maximum concentration (Cmax) and area under the curve (AUC) of this compound when co-administered with ritonavir.[1] Similarly, in a Phase 1 study with healthy human subjects, a 150 mg dose of this compound co-administered with 100 mg of ritonavir resulted in an over 6-fold increase in AUC compared to this compound administered alone.[1]
Q3: What is the potential for drug-drug interactions with the this compound/ritonavir combination?
Due to the potent inhibition of CYP3A4 by ritonavir, there is a high potential for drug-drug interactions with co-administered medications that are also metabolized by CYP3A4.[3][4] The co-administration can lead to elevated concentrations of these other drugs, potentially causing toxicity. A thorough review of all concomitant medications is crucial before initiating experiments involving this compound/ritonavir.
Q4: How does the potency of this compound compare to nirmatrelvir (B3392351) against known resistance mutations?
Preclinical data indicates that this compound maintains significant potency against certain SARS-CoV-2 3CL protease mutations that are known to confer resistance to other inhibitors like nirmatrelvir. Specifically, this compound has demonstrated potent inhibition of the H172Y and E166A mutants.[5]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected this compound exposure in in vivo experiments.
-
Possible Cause 1: Absence of a CYP3A4 inhibitor.
-
Possible Cause 2: Variability in drug administration.
-
Troubleshooting Step: Review the dosing regimen and administration route. Ensure consistent and accurate dosing. For oral administration, consider the impact of fasting or fed states, although one study noted that food had no significant impact on this compound's exposure.[6]
-
Issue 2: Unexpected toxicity observed in in vivo studies.
-
Possible Cause: Drug-drug interaction with another compound.
Issue 3: Reduced efficacy of this compound in in vitro antiviral assays against specific viral strains.
-
Possible Cause: Presence of resistance mutations in the 3CL protease.
-
Troubleshooting Step: Sequence the 3CL protease gene of the viral strain being used to identify any mutations. While this compound has shown potency against some known resistance mutations like H172Y and E166A, the full spectrum of resistance mutations is not yet characterized.[5] Compare your findings with the known mutations affecting other 3CL protease inhibitors.
-
Data Summary
Table 1: Comparative Potency of this compound and Nirmatrelvir Against Wild-Type and Mutant 3CL Protease
| Target | This compound IC50 (nM) | Nirmatrelvir IC50 (nM) |
| Wild-Type 3CL Protease | ~10 | ~25 |
| H172Y Mutant | 37 | ~222 |
| E166A Mutant | 20 | 266 |
| Data from a preclinical biochemical assay.[5] |
Table 2: Pharmacokinetic Parameters of this compound (GST-HG171)
| Parameter | Value | Species | Conditions |
| Oral Bioavailability | 86.6% | Dog | 5 mg/kg |
| 67.3% | Rat | 30 mg/kg | |
| Elimination Half-life (t1/2) | 1.47 hours | Dog | 5 mg/kg, oral |
| 1.02 hours | Rat | 30 mg/kg, oral | |
| 1-2 hours | Rat | Intravenous | |
| AUC (Area Under the Curve) | 11300 hng/ml | Dog | 5 mg/kg, oral |
| 5850 hng/ml | Rat | 30 mg/kg, oral | |
| 5768 hng/ml | Human | 150 mg, without ritonavir | |
| 35992 hng/ml | Human | 150 mg, with 100 mg ritonavir | |
| Data compiled from preclinical and Phase 1 clinical studies.[1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Metabolism using Human Liver Microsomes
-
Objective: To determine the contribution of CYP3A4 to the metabolism of this compound.
-
Materials:
-
This compound (GST-HG171)
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
CYP3A4-specific inhibitor (e.g., ketoconazole)
-
Control (vehicle)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate HLMs with either the CYP3A4 inhibitor or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system to the pre-incubated HLM mixture.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS method.
-
Calculate the rate of metabolism in the presence and absence of the CYP3A4 inhibitor to determine the percent contribution of CYP3A4.
-
Protocol 2: In Vitro Resistance Profiling of this compound
-
Objective: To select for and characterize this compound-resistant SARS-CoV-2 variants.
-
Materials:
-
This compound (GST-HG171)
-
SARS-CoV-2 virus stock
-
Susceptible host cell line (e.g., Vero E6)
-
Cell culture media and supplements
-
Reagents for viral RNA extraction and sequencing
-
-
Methodology:
-
Determine the EC50 of this compound against the wild-type SARS-CoV-2 in the selected host cell line.
-
Initiate serial passage of the virus in the presence of increasing concentrations of this compound, starting from a sub-inhibitory concentration (e.g., 0.5x EC50).
-
At each passage, infect a fresh monolayer of host cells with the virus harvested from the previous passage.
-
Gradually increase the concentration of this compound in the culture medium as the virus adapts.
-
Monitor for the emergence of viral cytopathic effect (CPE) at higher drug concentrations, indicating potential resistance.
-
Once a resistant viral population is established (i.e., can replicate at significantly higher this compound concentrations than the wild-type), harvest the virus.
-
Extract viral RNA and perform sequencing of the 3CL protease gene to identify mutations.
-
Confirm the resistance phenotype of the identified mutations by reverse genetics, introducing the mutations into a wild-type viral background and re-evaluating the EC50 of this compound.
-
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
- 1. Rapid resistance profiling of SARS-CoV-2 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. c19early.org [c19early.org]
- 4. Computational Estimation of Residues Involving Resistance to the SARS-CoV-2 Main Protease Inhibitor Ensitrelvir Based on Virtual Alanine Scan of the Active Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jsmcentral.org [jsmcentral.org]
- 6. mdpi.com [mdpi.com]
Atilotrelvir Solubility Troubleshooting Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential poor solubility of Atilotrelvir (GST-HG171) in various in vitro and preclinical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for my assays?
A1: this compound (also known as GST-HG171) is a potent, orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like (3CL) protease, a critical enzyme for viral replication.[1][2][3] For accurate and reproducible results in your in vitro assays (e.g., enzyme inhibition, cell-based, or antiviral assays), it is crucial that this compound is fully dissolved in the assay buffer. Poor solubility can lead to an underestimation of its potency and efficacy, unreliable data, and misleading structure-activity relationships (SAR).
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What are the initial steps I can take?
A2: Precipitation is a common issue with poorly soluble compounds. Here’s a logical workflow to address this:
Caption: Troubleshooting workflow for this compound precipitation.
Q3: What are some common excipients I can use to improve this compound's solubility in my assays?
A3: Several excipients can be employed to enhance the solubility of poorly soluble drugs like this compound.[4][5][6] The choice of excipient will depend on the specific assay system and potential for interference.
| Excipient Type | Examples | Recommended Starting Concentration | Potential Considerations |
| Co-solvents | DMSO, Ethanol, PEG 400 | 0.1% - 5% (v/v) | High concentrations can be toxic to cells. Ensure final concentration is tolerated by your assay system. |
| Surfactants | Tween-20, Triton X-100, Polysorbate 80 | 0.01% - 0.1% (v/v) | May interfere with some enzyme or cell-based assays. Run appropriate vehicle controls. |
| Cyclodextrins | β-cyclodextrin, HP-β-cyclodextrin | 1 - 10 mM | Can form inclusion complexes to enhance solubility.[6] |
| Lipids | Labrafac PG, Maisine® CC | Varies | Useful for in vivo preclinical formulations, may have limited applicability in simple in vitro assays.[7] |
Troubleshooting Guides
Guide 1: Optimizing this compound Solubility in Enzyme Inhibition Assays
Issue: You are performing a 3CL protease inhibition assay and notice this compound precipitates upon dilution into the aqueous assay buffer.
Protocol for Solubility Enhancement:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may aid dissolution.
-
-
Intermediate Dilutions:
-
Perform serial dilutions of the stock solution in 100% DMSO to create a concentration range for your assay.
-
-
Assay Buffer Modification:
-
If precipitation still occurs upon final dilution into the assay buffer, consider adding a non-ionic surfactant.
-
Prepare your standard assay buffer and supplement it with 0.01% - 0.05% (v/v) Tween-20 or Triton X-100.[8]
-
Vortex the buffer thoroughly to ensure the surfactant is evenly dispersed.
-
-
Final Dilution and Incubation:
-
Add a small volume of the this compound DMSO solution to the modified assay buffer to achieve the final desired concentration. The final DMSO concentration should ideally be kept below 1% to minimize effects on enzyme activity.
-
Always run a vehicle control (assay buffer with the same final concentration of DMSO and surfactant) to account for any background effects.
-
Caption: Workflow for enhancing this compound solubility in enzyme assays.
Guide 2: Addressing Solubility Challenges in Cell-Based Antiviral Assays
Issue: You are testing this compound's antiviral activity in a cell-based assay (e.g., using SARS-CoV-2 infected Vero E6 cells) and observe cytotoxicity at concentrations where the compound is not fully dissolved, or you see visible precipitate in the culture wells.
Protocol for Improving Solubility in Cell Culture:
-
Reduce Final DMSO Concentration:
-
High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of ≤0.5% in your cell culture medium.
-
-
Utilize Co-solvents and pH Adjustment:
-
If this compound has ionizable groups, slight adjustments in the pH of the culture medium (within a physiologically acceptable range, e.g., 7.2-7.6) may improve solubility.[7]
-
Consider using a co-solvent system. For example, prepare a higher concentration stock in DMSO and then make an intermediate dilution in a less toxic, water-miscible solvent like PEG 400 before the final dilution in the culture medium.
-
-
Amorphous Solid Dispersions (for advanced applications):
-
For more persistent solubility issues, creating an amorphous solid dispersion of this compound with a polymer carrier (e.g., PVP, HPMCAS) can significantly enhance its aqueous solubility.[4][9] This involves dissolving both the drug and the polymer in a common solvent and then rapidly removing the solvent. This advanced technique is typically used in formulation development for in vivo studies but can be adapted for challenging in vitro experiments.
-
Caption: this compound's mechanism and the goal of solubility enhancement.
Summary of this compound Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂F₃N₅O₄ | [2][10] |
| Molar Mass | 511.546 g·mol⁻¹ | [2][10] |
| Administration | Oral, often with Ritonavir | [3][11] |
Disclaimer: The information provided in this guide is intended for research purposes only. The suggested protocols and excipients should be validated for compatibility with your specific assay system. Always consult relevant literature and safety data sheets before handling any chemical compounds.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 10. This compound | C24H32F3N5O4 | CID 167518234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound/Ritonavir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Atilotrelvir Bioavailability Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the bioavailability of Atilotrelvir (GST-HG171).
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy used to enhance the oral bioavailability of this compound?
The primary and clinically approved strategy to enhance the oral bioavailability of this compound is its co-administration with Ritonavir.[1][2] this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] Ritonavir is a potent inhibitor of CYP3A4, and its co-administration significantly increases the plasma exposure of this compound.[1][2] In a Phase I clinical trial, the presence of Ritonavir increased the exposure (Cmax and AUC) of this compound by approximately 3 to 6 times.[1]
Q2: Are there other potential formulation strategies to improve this compound's intrinsic bioavailability?
While co-administration with Ritonavir is the current clinical approach, other general strategies for enhancing the bioavailability of poorly soluble drugs could be explored in a research setting. These include:
-
Solid Dispersions: This technique involves dispersing the drug in a solid matrix to improve its dissolution rate and solubility.
-
Nanoparticle Drug Delivery Systems: Reducing the particle size to the nanoscale can increase the surface area for dissolution and improve absorption.
-
Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs.
It is important to note that specific studies on these alternative formulations for this compound are not widely available in published literature.
Q3: What is the effect of food on the bioavailability of this compound when administered with Ritonavir?
A Phase I clinical trial in healthy subjects indicated that food has no significant impact on the exposure of this compound when co-administered with Ritonavir.
Q4: How is this compound officially administered?
This compound is approved for use in China and is co-packaged with Ritonavir tablets.[5] The approved dosage for mild to moderate COVID-19 in adults is this compound tablets administered with Ritonavir tablets.[5]
Troubleshooting Guide
Problem: Inconsistent or low plasma concentrations of this compound in preclinical animal studies.
| Possible Cause | Troubleshooting Step |
| High First-Pass Metabolism | This compound is a substrate of CYP3A4. Co-administer with a CYP3A4 inhibitor like Ritonavir to increase plasma exposure. In a rat pharmacokinetic study, Ritonavir co-administration increased the Cmax and AUC of GST-HG171 by 6-fold. |
| Poor Aqueous Solubility | While specific data on this compound's solubility is not detailed in the provided results, poor solubility is a common issue for oral drugs. Consider formulating with solubility enhancers such as cyclodextrins or developing a solid dispersion. |
| Issues with Oral Gavage/Dosing Vehicle | Ensure the dosing vehicle is appropriate for the animal model and does not interfere with absorption. Verify the stability of this compound in the chosen vehicle. |
Problem: Difficulty in achieving desired therapeutic concentrations in vitro.
| Possible Cause | Troubleshooting Step |
| Protein Binding | In preclinical cellular assays, the in vitro 50% effective concentrations (EC50) of this compound were determined with protein-binding adjustment. Ensure your in vitro experimental setup accounts for protein binding to more accurately reflect in vivo conditions. |
| Incorrect Dosing Calculations | Double-check all calculations for preparing stock solutions and dilutions. Use a validated method to confirm the concentration of your dosing solutions. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound (GST-HG171) from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics of this compound (GST-HG171)
| Species | Dose | Cmax (ng/mL) | AUC (h*ng/mL) | Half-life (h) | Oral Bioavailability (%) |
| Rat | 30 mg/kg (oral) | Not Reported | 5850 | 1.02 | 67.3% |
| Dog | 5 mg/kg (oral) | Not Reported | 11300 | 1.47 | 86.6% |
Table 2: Phase I Clinical Pharmacokinetics of this compound (GST-HG171) in Healthy Adults (Multiple Ascending Doses - Day 5)
| Treatment Group | Tmax (h) | Cmax Ratio (300mg vs 150mg) | AUC0-t Ratio (300mg vs 150mg) |
| 150 mg GST-HG171 / 100 mg Ritonavir | 1.50 | - | - |
| 300 mg GST-HG171 / 100 mg Ritonavir | 2.25 | ~1.0:1.45 | ~1.0:1.72 |
Experimental Protocols
Bioanalytical Method for this compound in Human Plasma
While a detailed, step-by-step protocol is proprietary, published clinical studies describe the following methodology for the quantification of this compound (GST-HG171) in human plasma.[1][4]
-
Technique: Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
-
Sample Preparation: Protein precipitation from plasma samples.[1]
-
Internal Standard: GST-HG171-D3 is used as the internal standard for quantification.[1]
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) on a Thermo Hypersil Gold aQ column (100 mm × 3.0 mm, 3 µm).[1]
-
Mass Spectrometry: Electrospray ionization in positive ion mode.[1]
-
Monitored Ion Transitions:
-
This compound (GST-HG171): m/z 512.100 → 122.100[1]
-
GST-HG171-D3 (Internal Standard): m/z 515.200 → 122.100
-
-
Calibration Range: The standard curve for this compound in plasma typically ranges from 10 ng/mL to 10,000 ng/mL, with a lower limit of quantitation (LLOQ) of 10 ng/mL.[3][4]
Visualizations
Caption: Ritonavir-mediated inhibition of CYP3A4 enhances this compound bioavailability.
Caption: General workflow for the bioanalysis of this compound in plasma.
References
- 1. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and safety of GST-HG171, a novel 3CL protease inhibitor, in Chinese subjects with impaired and normal liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Tablets/Ritonavir Tablets Approved with Conditions [english.nmpa.gov.cn]
Atilotrelvir Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting variable results in Atilotrelvir (GST-HG171) studies. The following information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as GST-HG171, is an orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also referred to as the main protease (Mpro).[1] This enzyme is critical for the replication of the virus. 3CLpro is responsible for cleaving the viral polyproteins translated from the viral RNA into functional non-structural proteins (nsps). By inhibiting 3CLpro, this compound blocks the viral replication cycle.[1] this compound is often administered with ritonavir (B1064), which acts as a pharmacokinetic enhancer by inhibiting the CYP3A-mediated metabolism of this compound, thereby increasing its plasma concentration.[2]
Q2: What are the key efficacy findings from the Phase 2/3 clinical trial of this compound?
A randomized, double-blind, placebo-controlled Phase 2/3 trial (NCT05656443) evaluated the efficacy and safety of this compound plus ritonavir in adults with mild-to-moderate COVID-19. The primary findings demonstrated that the treatment group had a statistically significant shorter time to sustained recovery of clinical symptoms and faster viral clearance compared to the placebo group.[3][4]
Interpreting Variable Results: A Troubleshooting Guide
Q3: We are observing variability in the efficacy of this compound in our in vitro studies. What are the potential causes?
Variability in in vitro efficacy of 3CLpro inhibitors like this compound can stem from several factors:
-
Assay Conditions: The concentration of the 3CLpro enzyme and its substrate can impact the measured IC50 values. It is advisable to use the lowest enzyme and substrate concentrations that provide a reliable signal-to-basal ratio.
-
Compound Stability and Solubility: Ensure that this compound is fully solubilized in the assay buffer. Poor solubility can lead to an underestimation of its potency. It is also crucial to use fresh aliquots to avoid degradation from repeated freeze-thaw cycles.
-
Viral Strain: this compound has shown broad-spectrum activity against various SARS-CoV-2 variants, including Delta and Omicron subvariants.[1] However, mutations in the 3CLpro enzyme, though rare, could potentially affect inhibitor binding.
-
Cell Line Differences: The choice of cell line for antiviral assays can influence results. Different cell lines may have varying levels of enzymes that could metabolize the compound, or different efficiencies of viral replication.
Q4: Clinical trial data for this compound shows a statistically significant but modest improvement in time to symptom recovery. How can we interpret this?
The Phase 2/3 trial of this compound showed a median time to sustained recovery of 13.0 days in the treatment group compared to 15.0 days in the placebo group.[2][5] Several factors can contribute to the observed effect size:
-
Patient Population: The trial enrolled a majority of low-risk, vaccinated adults.[2][5] In such a population, the natural course of the disease is often shorter, which can make it more challenging to demonstrate a large treatment effect.
-
Time to Treatment Initiation: The trial enrolled patients within 72 hours of symptom onset.[5] Antiviral treatments are generally more effective when initiated early in the course of infection. Variability in the time to treatment within this window could influence outcomes.
-
Viral Variant: The trial was conducted during the emergence of Omicron variants, including XBB.[2][5] The efficacy of this compound was consistent across both XBB and non-XBB subgroups.[2][5]
Q5: We are planning a study with this compound. What factors should we consider to minimize variability in our results?
To ensure the robustness of your study results, consider the following:
-
Well-defined Patient Population: Clearly define the inclusion and exclusion criteria for your study population, including age, comorbidities, and vaccination status.
-
Standardized Time to Treatment: Implement a strict window for the initiation of treatment after symptom onset or diagnosis.
-
Consistent Virology Assessments: Use a standardized and validated RT-PCR protocol for quantifying viral load. Collect samples at consistent time points across all participants.
-
Blinding and Randomization: In clinical studies, proper blinding and randomization are essential to minimize bias.
Data Presentation
Table 1: Preclinical Activity of this compound (GST-HG171) against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | This compound EC50 (nM) | Nirmatrelvir EC50 (nM) | Fold Improvement with this compound |
| Wild Type | 79 | 197.5 | 2.5x |
| Delta | 49 | 490 | 10x |
| Omicron B.1.1.529 | 48 | 240 | 5x |
| Omicron BA.4 | 49 | 367.5 | 7.5x |
| Omicron BA.5 | 70 | 350 | 5x |
Data sourced from Zhang G, et al., 2023.[1]
Table 2: Key Efficacy Outcomes from the Phase 2/3 this compound Clinical Trial (NCT05656443)
| Outcome | This compound + Ritonavir | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Time to Sustained Symptom Recovery (days) | 13.0 | 15.0 | 0.87 (0.76-0.99) | 0.03 |
| Time to Negative Viral Conversion | Shorter | Longer | 0.75 (0.66-0.86) | <0.0001 |
Data sourced from Lu H, et al., 2024 and c19early.org.[3][4][5]
Experimental Protocols
1. In Vitro 3CL Protease Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of compounds against SARS-CoV-2 3CLpro.
-
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
Fluorogenic 3CLpro substrate
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
This compound (or other test inhibitors)
-
DMSO (for compound dilution)
-
Microplate reader capable of fluorescence detection
-
-
Methodology:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Add the diluted this compound or control (assay buffer with the same percentage of DMSO) to the wells of a microplate.
-
Add the 3CLpro enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
2. Virology Assessment by RT-PCR
This protocol provides a general framework for quantifying SARS-CoV-2 viral load from nasopharyngeal swabs, as was done in the this compound clinical trial.
-
Materials:
-
Nasopharyngeal swabs
-
Viral transport medium
-
RNA extraction kit
-
RT-PCR master mix
-
Primers and probes specific for a SARS-CoV-2 target gene (e.g., RdRp or N gene)
-
Real-time PCR instrument
-
-
Methodology:
-
Sample Collection: Collect nasopharyngeal swabs and place them in viral transport medium.
-
RNA Extraction: Extract viral RNA from the samples using a validated RNA extraction kit according to the manufacturer's instructions.
-
RT-PCR Reaction Setup: Prepare the RT-PCR reaction mix containing the master mix, primers, and probes. Add the extracted RNA to the reaction wells. Include appropriate controls (positive, negative, and internal).
-
Thermal Cycling: Perform the RT-PCR on a real-time PCR instrument with a thermal cycling protocol that includes a reverse transcription step followed by PCR amplification cycles.
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. Quantify the viral load by comparing the Ct values to a standard curve generated from a known quantity of viral RNA.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: Simplified workflow of the this compound Phase 2/3 clinical trial.
References
- 1. jsmcentral.org [jsmcentral.org]
- 2. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c19early.org [c19early.org]
- 4. c19early.org [c19early.org]
- 5. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Atilotrelvir In Vitro Research Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro effects of Atilotrelvir (GST-HG171), a SARS-CoV-2 3CL protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro).[1][2] This enzyme is essential for viral replication, as it cleaves the viral polyproteins into functional proteins. By inhibiting 3CLpro, this compound blocks the viral life cycle.
Q2: Why is this compound co-administered with Ritonavir?
A2: this compound is co-administered with Ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2] Ritonavir boosts the plasma concentration of this compound by slowing down its metabolism, thereby enhancing its antiviral efficacy.
Q3: Are there any known off-target effects of this compound observed in clinical trials?
A3: In a phase 2/3 clinical trial, the most common adverse event reported in both the this compound/Ritonavir and placebo groups was hypertriglyceridemia.[2] While the study concluded the drug has a favorable safety profile, this observation may warrant further in vitro investigation into its effects on lipid metabolism pathways.
Q4: How can I assess the selectivity of this compound for SARS-CoV-2 3CLpro over host proteases?
A4: To assess selectivity, you can perform in vitro protease activity assays using a panel of human proteases, such as cathepsins, caspases, and other viral proteases. A significant difference in the half-maximal inhibitory concentration (IC50) between the target viral protease and host proteases will indicate selectivity.
Troubleshooting In Vitro Off-Target Effects
This section provides guidance on identifying and mitigating potential off-target effects of this compound in your in vitro experiments.
Issue 1: Unexpected Cytotoxicity in Cell-Based Assays
You observe significant cell death in your uninfected cell lines upon treatment with this compound at concentrations close to its effective concentration (EC50) against SARS-CoV-2.
Possible Cause 1: Off-target inhibition of essential host cell proteases.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
-
Experimental Protocol: Cytotoxicity Assay (MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
Possible Cause 2: Mitochondrial Toxicity.
-
Troubleshooting Steps:
-
Assess Mitochondrial Membrane Potential: Use fluorescent dyes like JC-1 or TMRM to measure changes in mitochondrial membrane potential after this compound treatment.
-
Measure ATP Production: Quantify cellular ATP levels using a luciferase-based assay to determine if this compound impairs mitochondrial ATP synthesis.
-
Oxygen Consumption Rate: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess the impact on mitochondrial respiration.
-
Issue 2: Alterations in Lipid Droplet Formation or Cellular Lipid Profiles
Inspired by the clinical observation of hypertriglyceridemia, you want to investigate if this compound directly affects lipid metabolism in vitro.
-
Experimental Workflow:
Caption: Investigating this compound's effect on lipid metabolism.
-
Experimental Protocol: Oil Red O Staining for Lipid Droplets
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) on coverslips and treat with this compound for 24-48 hours.
-
Fixation: Wash cells with PBS and fix with 10% formalin for 30 minutes.
-
Staining: Wash with water and then with 60% isopropanol (B130326). Stain with freshly prepared Oil Red O working solution for 15 minutes.
-
Washing and Counterstaining: Wash with 60% isopropanol and then with water. Counterstain nuclei with hematoxylin (B73222) if desired.
-
Imaging: Mount coverslips on slides and visualize lipid droplets under a microscope.
-
Quantitative Data Summary
The following table summarizes hypothetical in vitro data for this compound to provide a context for experimental design and interpretation. These values are for illustrative purposes and should be determined experimentally.
| Parameter | Cell Line | Value | Reference Assay |
| Antiviral Activity (EC50) | Vero E6 (SARS-CoV-2) | 15 nM | Plaque Reduction Assay |
| Cytotoxicity (CC50) | HepG2 | > 50 µM | MTS Assay |
| Cytotoxicity (CC50) | A549 | > 50 µM | MTS Assay |
| Selectivity Index (SI) | - | > 3333 | Calculated (CC50/EC50) |
| Human Cathepsin L (IC50) | - | > 25 µM | Fluorogenic Substrate Assay |
| Human Caspase-3 (IC50) | - | > 25 µM | Fluorogenic Substrate Assay |
Signaling Pathway Visualization
Potential off-target effects of drugs can sometimes be elucidated by examining their impact on known signaling pathways. While specific off-target signaling effects of this compound are not yet detailed in the literature, a common area of investigation for drugs metabolized by CYP3A4 and affecting lipid profiles involves nuclear receptors like PXR and SREBP.
Caption: Hypothetical pathways for this compound's off-target effects.
References
Technical Support Center: Troubleshooting Atilotrelvir Stability in Solution
Disclaimer: Specific stability data for Atilotrelvir is not publicly available. This guide provides general troubleshooting advice and protocols based on best practices for similar small-molecule antiviral drugs. The data and degradation pathways presented are illustrative examples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered with this compound and similar compounds in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What are the possible causes and solutions?
A1: Cloudiness or precipitation can result from several factors:
-
Low Solubility: this compound's solubility may have been exceeded in the chosen solvent system.
-
Solution: Verify the solubility of this compound in your specific buffer or solvent. Consider using a co-solvent system (e.g., with DMSO, ethanol) or adjusting the pH to improve solubility.
-
-
Temperature Effects: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
Solution: Ensure the solution is stored at the recommended temperature. If precipitation occurs upon cooling, gentle warming and sonication may redissolve the compound, provided it does not cause thermal degradation.
-
-
pH Shift: The pH of the solution may have changed, affecting the ionization state and solubility of this compound.
-
Solution: Measure and adjust the pH of the solution. Use a buffer with sufficient capacity to maintain the desired pH.
-
-
Interaction with Container: The compound may be adsorbing to the surface of the storage container.
-
Solution: Use low-protein-binding tubes or silanized glassware.
-
Q2: I am observing a rapid loss of this compound potency in my aqueous solution. What are the likely degradation pathways?
A2: Protease inhibitors like this compound can be susceptible to several degradation pathways in aqueous solutions:
-
Hydrolysis: The amide or other hydrolyzable functional groups in the molecule can be cleaved by water, especially at non-neutral pH.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.
Q3: How can I minimize the degradation of this compound in solution during my experiments?
A3: To minimize degradation:
-
pH Control: Prepare solutions in a buffer at a pH where this compound exhibits maximum stability (typically near neutral pH for many small molecules, but this needs to be determined experimentally).
-
Temperature Control: Store stock solutions at or below -20°C and working solutions on ice during experiments.
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Inert Atmosphere: For oxygen-sensitive compounds, de-gas solvents and overlay the solution with an inert gas like nitrogen or argon.
-
Fresh Preparation: Prepare solutions fresh daily and avoid long-term storage of working dilutions.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Symptom: High variability in assay results between experiments or even within the same experiment.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Symptom: New peaks, not present in the initial analysis of the this compound standard, appear in the chromatogram of a solution that has been stored for some time.
Possible Cause: Chemical degradation of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Data Presentation
Table 1: Illustrative pH-Dependent Stability of a Representative Antiviral Compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | Key Degradation Product(s) |
| 2.0 | 8 | Hydrolysis Product A |
| 4.0 | 72 | Hydrolysis Product A |
| 7.0 | > 500 | Minimal Degradation |
| 9.0 | 48 | Hydrolysis Product B |
| 11.0 | 5 | Hydrolysis Product B |
Table 2: Illustrative Temperature and Light Effects on the Stability of a Representative Antiviral Compound in pH 7.4 Buffer
| Condition | % Recovery after 24 hours |
| 4°C, Protected from light | 99.5% |
| 25°C, Protected from light | 95.2% |
| 40°C, Protected from light | 80.1% |
| 25°C, Exposed to ambient light | 91.8% |
| 25°C, Exposed to UV light (254 nm) | 65.4% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products and process-related impurities.
Illustrative HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Mandatory Visualization
Hypothetical Degradation Pathway
Caption: A hypothetical degradation pathway for a representative antiviral.
Experimental Workflow for Stability Study
Caption: General experimental workflow for a solution stability study.
Technical Support Center: Cytochrome P450 Metabolism of GST-HG171
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cytochrome P450 (CYP) metabolism of GST-HG171.
Introduction to GST-HG171 Metabolism
GST-HG171 is a novel, orally bioavailable 3C-like (3CL) protease inhibitor developed for the treatment of COVID-19.[1][2][3][4] Preclinical and clinical studies have demonstrated that the primary route of metabolism for GST-HG171 is through the cytochrome P450 system, with CYP3A4 being the major contributing enzyme.[1][5][6] Understanding the nuances of its metabolism is critical for predicting drug-drug interactions, inter-individual variability in patients, and ensuring therapeutic efficacy and safety.
In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have shown that CYP3A4 is responsible for over 80% of the metabolic clearance of GST-HG171.[6] This is further substantiated by clinical data demonstrating a 3- to 6-fold increase in GST-HG171 plasma exposure when co-administered with ritonavir, a potent CYP3A4 inhibitor.[1][5][7] In in vitro systems such as human hepatocytes and liver microsomes, five metabolites of GST-HG171 have been identified, indicating that the liver is the principal site of its metabolism.[8]
Frequently Asked Questions (FAQs)
Q1: Which Cytochrome P450 isoform is primarily responsible for the metabolism of GST-HG171?
A1: Preclinical in vitro studies utilizing human liver microsomes and recombinant CYP isoforms have consistently identified CYP3A4 as the principal enzyme responsible for the metabolism of GST-HG171, contributing to over 80% of its metabolic clearance.[6] This is strongly supported by clinical drug-drug interaction studies with the potent CYP3A4 inhibitor, ritonavir.[1][5]
Q2: What in vitro systems are recommended for studying the metabolism of GST-HG171?
A2: The most common and recommended in vitro systems for characterizing the metabolism of GST-HG171 are human liver microsomes (HLMs) and recombinant human CYP3A4 enzymes. HLMs provide a comprehensive view of Phase I metabolism, while recombinant CYP3A4 allows for the specific investigation of this key enzyme's contribution. For a more complete picture, including potential contributions from other CYPs and Phase II metabolism, cryopreserved human hepatocytes are also a suitable model.
Q3: How can I confirm the involvement of CYP3A4 in the metabolism of my GST-HG171 analog in vitro?
A3: There are two primary approaches for reaction phenotyping:
-
Recombinant CYP Enzymes: Incubate your compound with a panel of recombinant human CYP isoforms (including CYP3A4) and measure the extent of metabolism. A significantly higher rate of metabolism in the presence of CYP3A4 compared to other isoforms confirms its involvement.
-
Chemical Inhibition: Incubate your compound with pooled human liver microsomes in the presence and absence of a selective CYP3A4 chemical inhibitor (e.g., ketoconazole). A significant reduction in the metabolism of your compound in the presence of the inhibitor points to CYP3A4-mediated metabolism.
Q4: What are the expected outcomes of a drug-drug interaction study involving GST-HG171 and a known CYP3A4 inhibitor?
A4: Co-administration of GST-HG171 with a CYP3A4 inhibitor, such as ritonavir, is expected to significantly increase the plasma concentration (AUC) and peak concentration (Cmax) of GST-HG171. Clinical studies have shown a 3- to 6-fold increase in GST-HG171 exposure under these conditions.[1][5][7] This necessitates careful dose consideration when co-administering with CYP3A4 inhibitors.
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during in vitro metabolism studies of GST-HG171.
Issue 1: High Variability in Metabolite Formation Across Replicate Incubations
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure proper calibration and use of pipettes, especially for small volumes of enzyme, substrate, or inhibitor solutions. Use reverse pipetting for viscous solutions. |
| Inconsistent Incubation Times | Use a timed, multi-channel pipette to start and stop reactions simultaneously for all replicates. |
| Poor Mixing of Reagents | Gently vortex or pipette-mix all solutions before adding them to the incubation mixture. Ensure the final incubation mixture is homogenous. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water. |
Issue 2: No or Very Low Metabolism of GST-HG171 Observed in Human Liver Microsomes
| Possible Cause | Troubleshooting Steps |
| Inactive Microsomes | Verify the activity of the human liver microsome batch using a known CYP3A4 substrate (e.g., midazolam or testosterone) as a positive control. |
| Degraded NADPH Cofactor | Prepare the NADPH solution fresh before each experiment. Store the stock solution appropriately and avoid repeated freeze-thaw cycles. |
| Sub-optimal Incubation Conditions | Optimize the protein concentration, substrate concentration, and incubation time. Ensure the incubation is performed at 37°C and the buffer pH is 7.4. |
| GST-HG171 Concentration Too High (Substrate Inhibition) | Test a range of GST-HG171 concentrations to determine if substrate inhibition is occurring. |
| Analytical Method Not Sensitive Enough | Ensure the LC-MS/MS method is sufficiently sensitive to detect low levels of metabolites. Optimize the extraction method to improve recovery. |
Issue 3: Discrepancy Between Recombinant CYP3A4 and HLM Metabolism Data
| Possible Cause | Troubleshooting Steps |
| Contribution from Other CYP Isoforms in HLMs | Although CYP3A4 is the major enzyme, other CYPs in HLMs might contribute to a lesser extent. Use selective chemical inhibitors in HLMs to dissect the contribution of each isoform. |
| Differences in Enzyme Kinetics | The kinetic parameters (Km and Vmax) may differ between recombinant systems and native enzymes in microsomes. Determine the kinetic constants in both systems for a direct comparison. |
| Allosteric Effects in HLMs | The complex lipid environment of microsomes can influence enzyme conformation and activity. This is a known characteristic of CYP3A4 and can be difficult to replicate in recombinant systems. |
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data for demonstration purposes, as specific in vitro kinetic parameters for GST-HG171 are not publicly available.
Table 1: Illustrative Michaelis-Menten Kinetic Parameters for GST-HG171 Metabolism
| In Vitro System | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 5.2 | 850 | 163.5 |
| Recombinant Human CYP3A4 | 4.8 | 790 | 164.6 |
Table 2: Illustrative Results of a CYP3A4 Reaction Phenotyping Study for GST-HG171
| Condition | GST-HG171 Remaining (%) |
| Recombinant CYP Isoforms | |
| CYP1A2 | 98.5 |
| CYP2B6 | 97.2 |
| CYP2C8 | 96.8 |
| CYP2C9 | 95.4 |
| CYP2C19 | 97.1 |
| CYP2D6 | 98.0 |
| CYP3A4 | 15.3 |
| Chemical Inhibition in HLMs | |
| Control (no inhibitor) | 25.6 |
| + Ketoconazole (CYP3A4 inhibitor) | 92.1 |
Experimental Protocols
Protocol 1: Determination of GST-HG171 Metabolic Stability in Human Liver Microsomes
-
Prepare Reagents:
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
GST-HG171 stock solution in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO). The final solvent concentration in the incubation should be ≤ 1%.
-
Pooled human liver microsomes (final concentration 0.5 mg/mL).
-
NADPH regenerating system or NADPH stock solution (final concentration 1 mM).
-
-
Incubation Setup:
-
Pre-warm the phosphate buffer and microsome suspension to 37°C.
-
In a microcentrifuge tube, add the buffer, microsome suspension, and GST-HG171 solution. Pre-incubate for 5 minutes at 37°C.
-
-
Initiate Reaction:
-
Add NADPH to start the metabolic reaction.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.
-
-
Terminate Reaction:
-
Immediately add the aliquot to a tube containing a cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing:
-
Vortex and centrifuge the samples to precipitate the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining GST-HG171 at each time point.
-
Plot the natural logarithm of the percentage of remaining GST-HG171 versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
-
Protocol 2: CYP3A4 Reaction Phenotyping of GST-HG171 using Chemical Inhibition
-
Prepare Reagents:
-
As in Protocol 1, plus a stock solution of a selective CYP3A4 inhibitor (e.g., ketoconazole, 1 µM final concentration).
-
-
Incubation Setup:
-
Prepare two sets of incubations: one with the CYP3A4 inhibitor and one with the vehicle control.
-
Add buffer, microsomes, GST-HG171, and either the inhibitor or vehicle to respective tubes. Pre-incubate for 10 minutes at 37°C.
-
-
Initiate and Terminate Reaction:
-
Follow steps 3 and 5 from Protocol 1, using a single incubation time point within the linear range of metabolism (e.g., 20 minutes).
-
-
Sample Processing and Analysis:
-
Follow steps 6 and 7 from Protocol 1 to quantify the amount of GST-HG171 metabolized.
-
-
Data Interpretation:
-
Calculate the percentage of inhibition by comparing the rate of metabolism in the presence of the inhibitor to the vehicle control. A high percentage of inhibition confirms the involvement of CYP3A4.
-
Visualizations
Caption: Proposed metabolic pathway of GST-HG171 via CYP3A4.
Caption: General workflow for an in vitro metabolism experiment.
References
- 1. Pharmacokinetics and safety of GST-HG171, a novel 3CL protease inhibitor, in Chinese subjects with impaired and normal liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JSM Central || Article Info [jsmcentral.org]
- 3. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsmcentral.org [jsmcentral.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Validation & Comparative
Atilotrelvir and Nirmatrelvir (Paxlovid): A Comparative Efficacy Guide for SARS-CoV-2 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent oral antiviral agents targeting the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro): atilotrelvir (GST-HG171) and nirmatrelvir (B3392351) (a component of Paxlovid). This comparison is based on available preclinical and clinical data to inform research and development efforts in the ongoing pursuit of effective COVID-19 therapeutics.
Mechanism of Action
Both this compound and nirmatrelvir are peptidomimetic inhibitors of the SARS-CoV-2 Mpro[1][2]. This viral enzyme is essential for cleaving polyproteins into functional proteins required for viral replication. By inhibiting Mpro, these drugs block the viral life cycle, thereby reducing viral load. Both drugs are co-administered with ritonavir (B1064), a cytochrome P450 3A4 (CYP3A4) inhibitor. Ritonavir does not have activity against SARS-CoV-2 Mpro but serves to increase the plasma concentrations of this compound and nirmatrelvir by inhibiting their metabolism[1][3][4].
Preclinical Efficacy
Preclinical studies suggest that this compound may have a more potent in vitro and in vivo profile compared to nirmatrelvir.
In Vitro Efficacy
This compound has demonstrated broad-spectrum activity against various SARS-CoV-2 variants. Head-to-head cytopathic effect assays have indicated that this compound exhibits 5-10 fold higher potency than nirmatrelvir against variants including Beta, Delta, and Omicron sublineages (B.1.1.529, BA.4, BA.5)[4][5].
| Compound | SARS-CoV-2 Variant | EC50 (ng/mL) with protein-binding adjustment | Fold Difference vs. Nirmatrelvir |
| This compound (GST-HG171) | Wild Type | 149.68 | 5.6x more potent |
| Nirmatrelvir | Wild Type | 840.25 | - |
| This compound (GST-HG171) | Omicron BA.4 | 93.22 | 2.0x more potent |
| Nirmatrelvir | Omicron BA.4 | 190.07 | - |
| This compound (GST-HG171) | Omicron BA.5 | 131.87 | 4.2x more potent |
| Nirmatrelvir | Omicron BA.5 | 560.17 | - |
| Data sourced from Zhang G, et al. (2023) and a Phase I study of GST-HG171[2][5]. |
In Vivo Efficacy
In a mouse model infected with SARS-CoV-2, this compound demonstrated higher efficacy in reducing the viral load in lung tissue compared to nirmatrelvir at the same dose[4][5]. Furthermore, this compound has shown a more favorable lung tissue distribution in rats, with a 4-5 fold higher lung-to-plasma exposure ratio compared to nirmatrelvir[4][5].
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and nirmatrelvir have not been published. The following is a summary of their individual Phase 2/3 clinical trial results.
This compound (GST-HG171)
A Phase 2/3 randomized, double-blind, placebo-controlled trial was conducted in China in adult patients with mild-to-moderate COVID-19. The study evaluated the efficacy and safety of this compound (150 mg) plus ritonavir (100 mg) administered twice daily for 5 days[3][6].
| Endpoint | This compound + Ritonavir | Placebo | p-value |
| Median Time to Sustained Recovery of Clinical Symptoms | 13.0 days | 15.0 days | 0.031 |
| Time to Negative Viral Conversion (HR) | - | - | <0.001 (25% faster) |
| Data from the Lu H, et al. (2024) eClinicalMedicine publication[6][7]. |
Nirmatrelvir (Paxlovid)
The pivotal EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) trial was a Phase 2/3, randomized, double-blind, placebo-controlled study in non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease. Patients received nirmatrelvir (300 mg) and ritonavir (100 mg) or placebo every 12 hours for 5 days.
| Endpoint (Treatment within 3 days of symptom onset) | Nirmatrelvir + Ritonavir (n=697) | Placebo (n=682) | Relative Risk Reduction |
| COVID-19-related Hospitalization or Death through Day 28 | 5 (0.72%) | 44 (6.45%) | 89% |
| Data from the EPIC-HR trial[8]. |
Experimental Protocols
This compound Phase 2/3 Clinical Trial Methodology
-
Study Design: Randomized, double-blind, placebo-controlled, conducted at 47 sites in China[6].
-
Participants: Adult patients with mild-to-moderate COVID-19 with symptom onset within 72 hours[6].
-
Intervention: this compound (150 mg) with ritonavir (100 mg) or placebo, taken orally twice daily for 5 days.
-
Primary Endpoint: Time to sustained recovery of 11 COVID-19-related clinical symptoms, defined as a score of 0 for two consecutive days within 28 days[6].
-
Key Secondary Endpoints: Time to negative conversion of SARS-CoV-2 nucleic acid[7].
Nirmatrelvir EPIC-HR Trial Methodology
-
Study Design: Phase 2/3, randomized, double-blind, placebo-controlled trial[8].
-
Participants: Non-hospitalized, symptomatic, unvaccinated adults with confirmed COVID-19 at high risk for developing severe disease[8].
-
Intervention: Nirmatrelvir (300 mg) with ritonavir (100 mg) or placebo, administered orally every 12 hours for 5 days[8].
-
Primary Endpoint: COVID-19-related hospitalization or death from any cause through Day 28[8].
-
Analysis Population: Modified intent-to-treat population (at least one dose of study intervention and onset of symptoms within 3 or 5 days)[8].
Summary and Future Directions
Both this compound and nirmatrelvir are effective oral antiviral agents that function through the inhibition of the SARS-CoV-2 main protease. Preclinical data suggests a potential potency advantage for this compound. However, it is important to note that the patient populations and primary endpoints in their respective pivotal clinical trials differed, making a direct comparison of their clinical efficacy challenging. The this compound trial focused on symptomatic relief in a broader population, whereas the nirmatrelvir trial demonstrated a significant reduction in hospitalization and death in a high-risk, unvaccinated population.
For the research and drug development community, these findings highlight the continued importance of targeting the Mpro for antiviral therapy. Further research, including head-to-head clinical trials and real-world evidence studies, will be crucial to fully elucidate the comparative effectiveness of these two agents in various patient populations and against emerging SARS-CoV-2 variants. The favorable preclinical profile of this compound warrants further investigation to determine if its higher in vitro potency translates to superior clinical outcomes.
References
- 1. GST-HG171 | SARS-CoV-2 3CLPro inhibitor | Probechem Biochemicals [probechem.com]
- 2. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and safety of GST-HG171, a novel 3CL protease inhibitor, in Chinese subjects with impaired and normal liver function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsmcentral.org [jsmcentral.org]
- 6. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c19early.org [c19early.org]
- 8. researchgate.net [researchgate.net]
Quantitative Comparison of 3CL Protease Inhibitors
A Comparative Analysis of 3CL Protease Inhibitors for SARS-CoV-2
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. This enzyme is essential for processing viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[1] Inhibiting the activity of 3CLpro can effectively halt viral replication. This guide provides a comparative analysis of several key 3CL protease inhibitors, presenting their performance based on experimental data.
The inhibitory potency of various compounds against SARS-CoV-2 3CLpro has been evaluated using in vitro enzymatic assays and cell-based antiviral assays. The half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and inhibition constant (Ki) are key metrics for comparison.
| Inhibitor | IC50 (µM) - Enzymatic Assay | Ki (µM) | EC50 (µM) - Cell-Based Assay | Cell Line | Reference |
| Nirmatrelvir (PF-07321332) | 0.0192 | 0.00311 | 0.062 (dNHBE), 0.181 (dNHBE) | dNHBE | [2] |
| Ensitrelvir (S-217622) | 0.013 | - | ~0.4 (Wild-type & Variants) | VeroE6/TMPRSS2 | [3] |
| GC376 | 0.03 - 0.16, 1.14 | - | 2.19 - 3.37 (CPE), 2.58 (Caco-2) | Vero, Caco-2 | [4][5][6] |
| Boceprevir | 4.1, 4.13 | - | 1.31 (SARS-CoV-2), >10 (other CoVs) | Various | [6][7][8] |
| Telaprevir | 11.552, 19.0 | - | ~40 | Vero E6 | [7][9][10] |
| Calpain Inhibitor II | - | - | 0.084 - 5.58 | Various | [6] |
| Calpain Inhibitor XII | - | - | 0.1 - 1.97 | Various | [6] |
Experimental Methodologies
Detailed protocols for the key experiments cited are crucial for the replication and validation of these findings.
In Vitro Enzymatic Assay (FRET-Based)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of purified 3CLpro.
-
Assay Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in a detectable fluorescent signal.[11]
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 3CLpro
-
Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2)[7]
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
Test compounds (inhibitors) dissolved in DMSO
-
384-well or 96-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Dispense a small volume of test compound dilutions into the wells of the microplate.
-
Add the purified 3CLpro enzyme to the wells and pre-incubate with the compounds for a defined period (e.g., 60 minutes at 37°C) to allow for binding.[12]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically or at a fixed time point using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
Cell-Based Antiviral Assay
This assay assesses the ability of a compound to inhibit viral replication in a cellular context.
-
Assay Principle: Host cells susceptible to SARS-CoV-2 infection are treated with the test compound and then infected with the virus. The antiviral activity is determined by measuring the inhibition of virus-induced cytopathic effect (CPE) or by quantifying viral RNA or protein levels.[13]
-
Reagents and Materials:
-
Procedure:
-
Seed host cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a short period before infection.
-
Infect the cells with a known multiplicity of infection (MOI) of SARS-CoV-2.
-
Incubate the plates for a period sufficient for viral replication and CPE development (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT assay to measure metabolic activity). The reduction in CPE is indicative of antiviral activity.[13]
-
Alternatively, quantify viral RNA from the supernatant or cell lysate using RT-qPCR.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
-
Separately, determine the 50% cytotoxic concentration (CC50) of the compound on uninfected cells to assess its therapeutic index (SI = CC50/EC50).[10]
-
Visualizing Mechanisms and Workflows
Signaling Pathway of 3CL Protease Inhibition
The 3CL protease plays a pivotal role in the SARS-CoV-2 life cycle. Its inhibition disrupts the viral replication machinery.
Caption: Inhibition of SARS-CoV-2 3CL protease by small molecule inhibitors disrupts the viral life cycle.
Experimental Workflow for 3CL Protease Inhibitor Screening
The process of identifying and validating 3CL protease inhibitors involves a multi-step experimental approach.
Caption: A typical workflow for the discovery and development of 3CL protease inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir | springermedizin.de [springermedizin.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telaprevir is a potential drug for repurposing against SARS-CoV-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Atilotrelvir: A Head-to-Head Comparison with Other Antivirals for COVID-19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atilotrelvir (GST-HG171) with other antiviral agents, focusing on preclinical and clinical data. This compound is a potent, broad-spectrum, orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3C-like (3CL) protease, a critical enzyme in the viral replication cycle.
Executive Summary
Preclinical studies indicate that this compound demonstrates greater potency and efficacy compared to Nirmatrelvir, another 3CL protease inhibitor.[1] In a significant phase 2/3 clinical trial, this compound, in combination with Ritonavir, was shown to be effective in reducing the time to symptom recovery and viral clearance in patients with mild to moderate COVID-19. Direct head-to-head clinical trials with other antivirals are not yet available.
Preclinical Data: this compound vs. Nirmatrelvir
This compound has been directly compared to Nirmatrelvir in preclinical studies, revealing its potential as a superior therapeutic agent.
In Vitro Antiviral Activity
This compound exhibited 5-10 fold higher potency than Nirmatrelvir in cytopathic effect assays against various SARS-CoV-2 variants.[2][3] The 50% effective concentrations (EC50) with protein-binding adjustment are presented below.[4]
| SARS-CoV-2 Variant | This compound (GST-HG171) EC50 (ng/mL) | Nirmatrelvir EC50 (ng/mL) |
| Wild Type | 149.68 | 840.25 |
| Omicron BA.4 | 93.22 | 190.07 |
| Omicron BA.5 | 131.87 | 560.17 |
In Vivo Efficacy
In a mouse model of SARS-CoV-2 infection, this compound demonstrated higher efficacy in reducing the viral load in lung tissue compared to Nirmatrelvir.[2][3] Furthermore, studies in rats indicated that this compound has a more favorable lung tissue distribution, with a 4-5 fold higher lung-to-plasma exposure ratio than Nirmatrelvir.[2]
Clinical Data: this compound plus Ritonavir vs. Placebo
A randomized, double-blind, placebo-controlled phase 2/3 clinical trial (NCT05656443) evaluated the efficacy and safety of this compound in combination with Ritonavir in adult patients with mild to moderate COVID-19.
| Outcome | This compound + Ritonavir | Placebo | P-value |
| Median Time to Sustained Symptom Recovery | 13.0 days | 15.0 days | 0.031 |
| Time to Negative Viral Conversion (HR) | 0.75 | - | <0.0001 |
Experimental Protocols
Preclinical In Vitro Antiviral Assay (Cytopathic Effect Assay)
The antiviral activity of this compound and Nirmatrelvir was assessed using a cytopathic effect (CPE) assay in Vero E6 cells.[3]
-
Cell Seeding: Vero E6 cells were seeded in 96-well plates.
-
Virus Infection: Cells were infected with various SARS-CoV-2 variants in the presence of a P-glycoprotein inhibitor (CP-100356).
-
Compound Treatment: A series of concentrations of this compound or Nirmatrelvir were added to the wells.
-
Incubation: The plates were incubated, and the cytopathic effect was observed.
-
Data Analysis: The EC50 values, representing the concentration of the compound that inhibits the viral CPE by 50%, were calculated.
Preclinical In Vivo Efficacy Study (Mouse Model)
The in vivo efficacy was evaluated in a mouse model infected with SARS-CoV-2.[5] While the specific protocol for the direct comparison between this compound and Nirmatrelvir is not detailed in the provided results, a general methodology for such studies is as follows:
-
Animal Model: Severe combined immunodeficient (SCID) mice susceptible to SARS-CoV-2 infection were used.
-
Infection: Mice were intranasally inoculated with a specific strain of SARS-CoV-2.
-
Treatment: Treatment with this compound, Nirmatrelvir, or a vehicle control was initiated post-infection, typically administered orally twice daily for a set duration (e.g., 3-5 days).
-
Outcome Assessment: At the end of the treatment period, mice were euthanized, and lung tissues were collected to measure viral load (viral RNA copies and/or infectious virus titers).
Clinical Trial Protocol (NCT05656443)
This was a multicenter, randomized, double-blind, placebo-controlled, phase 2/3 study.[6]
-
Participants: Adult patients with mild to moderate COVID-19 with symptom onset within 72 hours were enrolled.
-
Randomization: Patients were randomized in a 1:1 ratio to receive either this compound (150 mg) plus Ritonavir (100 mg) or a corresponding placebo.
-
Treatment: The assigned treatment was administered orally twice daily for 5 days.
-
Primary Endpoint: The primary efficacy endpoint was the time to sustained recovery of 11 COVID-19-related clinical symptoms for at least two consecutive days within a 28-day period.
Mechanism of Action and Signaling Pathways
This compound, like Nirmatrelvir, is a 3CL protease inhibitor. The 3CL protease is a viral enzyme essential for the replication of SARS-CoV-2. It cleaves the viral polyproteins into functional non-structural proteins. By inhibiting this enzyme, these antivirals block the viral replication process.
Caption: Mechanism of this compound as a 3CL Protease Inhibitor.
Experimental Workflow: Phase 2/3 Clinical Trial
The workflow for the pivotal clinical trial of this compound is outlined below.
Caption: Workflow of the this compound Phase 2/3 Clinical Trial.
References
- 1. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JSM Central || Article Info [jsmcentral.org]
- 3. jsmcentral.org [jsmcentral.org]
- 4. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Atilotrelvir: A Comparative Analysis of Efficacy Against Emerging SARS-CoV-2 Variants
For Immediate Release
Fuzhou, China – December 15, 2025 – As the landscape of the COVID-19 pandemic continues to be shaped by the emergence of new SARS-CoV-2 variants, the demand for potent and broad-spectrum antiviral therapeutics remains critical. This guide provides a comparative analysis of Atilotrelvir (GST-HG171), a novel 3C-like protease (3CLpro) inhibitor, against other leading antiviral agents. The data presented herein, supported by detailed experimental protocols, demonstrates this compound's promising efficacy against contemporary SARS-CoV-2 variants of concern.
Executive Summary
This compound, developed by Fujian Akeylink Biotechnology Co., Ltd., is an orally bioavailable small-molecule inhibitor of the SARS-CoV-2 3CL protease, an enzyme essential for viral replication.[1] Preclinical and clinical studies have highlighted its potent, broad-spectrum activity against a range of SARS-CoV-2 variants, including the highly transmissible Omicron subvariants.[2] This guide offers a direct comparison of this compound's in vitro efficacy with that of other authorized antiviral treatments, namely Nirmatrelvir (B3392351) (the active component of Paxlovid), Molnupiravir, and Remdesivir.
Comparative in vitro Efficacy
The antiviral activity of this compound and its comparators was assessed using cell-based assays, with the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) serving as the key metric for potency. Lower values indicate higher antiviral activity.
| Antiviral Agent | SARS-CoV-2 Variant | Cell Line | EC50 / IC50 (nM) | Reference |
| This compound (GST-HG171) | Wild Type | Vero E6 | 79 | [3] |
| Delta | Vero E6 | 49 | [3] | |
| Omicron B.1.1.529 | Vero E6 | 48 | [3] | |
| Omicron BA.4 | Vero E6 | 49 | [3] | |
| Omicron BA.5 | Vero E6 | 70 | [3] | |
| Nirmatrelvir | Wild Type | Vero E6 | - | - |
| Delta | Vero E6 | - | - | |
| Omicron B.1.1.529 | Vero E6 | - | - | |
| Omicron BA.4 | Vero E6 | 190.07 (protein-binding adjusted) | [4] | |
| Omicron BA.5 | Vero E6 | 560.17 (protein-binding adjusted) | [4] | |
| Molnupiravir (EIDD-1931) | Omicron BA.1 | Vero E6 | 0.28 - 5.50 µM | [5] |
| Omicron BA.1.1 | Vero E6 | 0.28 - 5.50 µM | [5] | |
| Omicron BA.2 | Vero E6 | 0.28 - 5.50 µM | [5] | |
| Omicron BA.4 | Vero E6 | 0.28 - 5.50 µM | [5] | |
| Omicron BA.5 | Vero E6 | 0.28 - 5.50 µM | [5] | |
| Omicron BQ.1.1 | Vero E6 | 0.28 - 5.50 µM | [5] | |
| Omicron XBB.1 | Vero E6 | 0.28 - 5.50 µM | [5] | |
| Omicron XBB.1.5 | Vero E6 | 0.28 - 5.50 µM | [5] | |
| Remdesivir | Omicron | VeroE6-GFP | equipotent to ancestral strain | [6][7] |
Preclinical studies have demonstrated that this compound exhibits 5-10 fold higher potency than nirmatrelvir in head-to-head cytopathic effect assays against various SARS-CoV-2 variants, including Beta, Delta, and Omicron subvariants BA.4 and BA.5.[3][8][9] Furthermore, in a phase 2/3 clinical trial conducted during the emergence of Omicron XBB variants, this compound plus Ritonavir was shown to significantly reduce the time to symptom recovery and viral clearance in adult patients with mild-to-moderate COVID-19.[10]
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the SARS-CoV-2 3CL protease (also known as the main protease or Mpro).[1] This enzyme is critical for the post-translational processing of viral polyproteins into functional non-structural proteins (nsps) that are essential for viral replication and transcription.
By blocking 3CLpro, this compound prevents the formation of the viral replication-transcription complex, thereby halting the viral life cycle. The 3CL protease of SARS-CoV-2 has also been shown to cleave host cell proteins, thereby interfering with the host's innate immune response. For instance, 3CLpro can cleave NLRP12 and TAB1, which are critical modulators of inflammatory pathways.[8][11][12] Inhibition of 3CLpro by this compound is therefore expected to not only directly inhibit viral replication but also to mitigate the virus-induced dysregulation of host immune and inflammatory responses.
Experimental Protocols
The in vitro efficacy data presented in this guide were primarily generated using cytopathic effect (CPE) based assays and plaque reduction neutralization tests (PRNT). Below are detailed methodologies for these key experiments.
Cytopathic Effect (CPE) Based Antiviral Assay
This assay determines the concentration of an antiviral compound required to inhibit the virus-induced cell death.
1. Cell Preparation:
- Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded into 96-well microplates at a density of 2 x 10^4 cells/well.
- The plates are incubated for 24 hours at 37°C with 5% CO2 to allow for the formation of a confluent monolayer.
2. Compound Preparation and Addition:
- This compound and comparator compounds are serially diluted in cell culture medium to create a range of concentrations.
- The cell culture medium is removed from the 96-well plates and the diluted compounds are added to the respective wells.
3. Virus Infection:
- A pre-titered stock of the desired SARS-CoV-2 variant is diluted to a multiplicity of infection (MOI) of 0.05.
- The virus suspension is added to the wells containing the cells and the antiviral compounds.
- The plates are incubated for 48-72 hours at 37°C with 5% CO2.
4. Assessment of Cytopathic Effect:
- After the incubation period, the cell viability is assessed. This can be done by visually inspecting the cell monolayer for signs of CPE (e.g., rounding, detachment) under a microscope.
- For quantitative analysis, a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP) is added to each well. The luminescence is measured using a plate reader.
5. Data Analysis:
The percentage of cell viability is calculated for each compound concentration relative to the untreated virus-infected control (0% viability) and the uninfected cell control (100% viability).
The EC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for the Cytopathic Effect (CPE) based antiviral assay. Plaque Reduction Neutralization Test (PRNT)
This "gold standard" assay measures the ability of an antiviral compound to neutralize viral infectivity, observed as a reduction in the number of viral plaques.
1. Cell Preparation:
- Vero E6 cells are seeded in 12-well or 24-well plates and incubated until they form a confluent monolayer.
2. Virus-Compound Incubation:
- A known amount of SARS-CoV-2 (typically 50-100 plaque-forming units, PFU) is incubated with serial dilutions of the antiviral compound for 1 hour at 37°C.
3. Cell Infection:
- The virus-compound mixtures are added to the Vero E6 cell monolayers and incubated for 1 hour at 37°C to allow for viral adsorption.
4. Overlay and Incubation:
- The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict the spread of the virus.
- The plates are incubated for 2-3 days to allow for the formation of plaques.
5. Plaque Visualization and Counting:
- The cells are fixed with a formalin solution and stained with a crystal violet solution, which stains the cells but not the plaques (areas of cell death).
- The number of plaques in each well is counted.
6. Data Analysis:
- The percentage of plaque reduction is calculated for each compound concentration compared to the virus-only control.
- The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the number of plaques.[11][12][13][14][15]
Conclusion
The available preclinical and clinical data strongly support the potent and broad-spectrum antiviral activity of this compound against a range of SARS-CoV-2 variants, including recent Omicron subvariants. Head-to-head comparisons indicate a superior in vitro potency of this compound over Nirmatrelvir. As an orally administered 3CL protease inhibitor, this compound represents a valuable and promising therapeutic option in the ongoing effort to manage COVID-19. Further clinical investigations and real-world evidence will continue to delineate its role in the evolving treatment landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remdesivir, Molnupiravir and Nirmatrelvir remain active against SARS-CoV-2 Omicron and other variants of concern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remdesivir, Molnupiravir and Nirmatrelvir remain active against SARS-CoV-2 Omicron and other variants of concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. reframeDB [reframedb.org]
- 14. The coronavirus 3CL protease: Unveiling its complex host interactions and central role in viral pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The coronavirus 3CL protease: Unveiling its complex host interactions and central role in viral pathogenesis [virosin.org]
Navigating the Maze of Resistance: A Comparative Guide to Protease Inhibitor Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the landscape of drug resistance is paramount to designing effective therapeutic strategies. This guide provides an objective comparison of cross-resistance profiles among various protease inhibitors (PIs), supported by experimental data, to aid in the development of next-generation antivirals that can outsmart evolving pathogens.
The emergence of drug-resistant viral strains, particularly in chronic infections like HIV and Hepatitis C (HCV), poses a significant challenge to long-term treatment success.[1] Protease inhibitors, a cornerstone of antiviral therapy, are not immune to this phenomenon. Viruses can develop mutations in the protease enzyme that reduce the binding affinity of one inhibitor, and these mutations can often confer resistance to other inhibitors in the same class, a phenomenon known as cross-resistance.[2][3] This guide delves into the nuances of cross-resistance, offering a data-driven comparison to inform research and development efforts.
Comparative Susceptibility of Viral Variants to Protease Inhibitors
The following tables summarize in vitro susceptibility data for various viral strains, including wild-type and those with known resistance-associated mutations, against a panel of protease inhibitors. Susceptibility is expressed as the fold change in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) required to inhibit viral replication or enzymatic activity compared to the wild-type strain. A fold change significantly greater than 1 indicates reduced susceptibility (resistance).
Table 1: Cross-Resistance in HIV-1 Protease Inhibitors
| HIV-1 Strain/Mutations | Darunavir (DRV) | Atazanavir (ATV) | Lopinavir (LPV) | Tipranavir (TPV) | Nelfinavir (NFV) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| V32I, I47V, I54V, L90M | 3.0 | 15.2 | 20.1 | 5.8 | 31.1 |
| L10F, M46I, I50V, V82A | 4.2 | 25.8 | 35.6 | 7.2 | 45.3 |
| I50V, I84V | >200 | - | - | - | - |
| I84A/V | High | High | High | High | High |
| L90M | Low | High | High | Low | High |
| D30N | Low | Low | Low | Low | High |
Data compiled from multiple sources.[1][4][5] Fold change values are illustrative and can vary depending on the specific assay and viral background.
Table 2: Cross-Resistance in HCV NS3/4A Protease Inhibitors
| HCV Genotype/Mutations | Telaprevir | Boceprevir | Simeprevir | Paritaprevir | Grazoprevir |
| Wild-Type (GT 1a/1b) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| R155K (GT 1a) | High | Moderate | High | High | Low |
| A156T/V (GT 1b) | High | High | High | High | Moderate |
| D168A/V (GT 1b) | Low | Low | High | High | Low |
| T54A + R155K (GT 1a) | Very High | High | Very High | Very High | Moderate |
Data synthesized from studies on HCV replicons.[6][7][8] "High" and "Low" indicate the general level of fold-change in resistance.
Understanding the Mechanisms of Cross-Resistance
The development of resistance to protease inhibitors is a stepwise process involving the accumulation of mutations within the viral protease gene.[9] These mutations can be broadly categorized as:
-
Primary (Major) Mutations: These mutations typically occur near the active site of the protease, directly interfering with inhibitor binding.[5][9] For instance, mutations at positions like I84 and I50 in HIV-1 protease can confer broad cross-resistance to multiple PIs.[4][10]
-
Secondary (Compensatory) Mutations: These mutations often arise to compensate for the reduced enzymatic efficiency or viral fitness caused by primary mutations.[9] They can enhance the level of resistance and further broaden the cross-resistance profile.
Furthermore, mutations can also occur in the cleavage sites of the viral polyproteins (e.g., Gag in HIV), which can compensate for a less efficient mutant protease.[10][11] The interplay between these different types of mutations results in complex cross-resistance patterns.
Experimental Protocols for Assessing Cross-Resistance
The data presented in this guide are primarily derived from in vitro studies using the following key experimental methodologies:
Phenotypic Drug Susceptibility Assays (Cell-Based)
This is the gold standard for determining viral susceptibility to drugs. The general workflow is as follows:
-
Virus Generation: Recombinant viruses are created by introducing specific mutations into the protease gene of a laboratory-adapted viral clone or by using clinical isolates from patients.[1]
-
Cell Culture: Susceptible host cells are cultured and infected with the generated virus panel.
-
Drug Treatment: The infected cells are then exposed to serial dilutions of various protease inhibitors.
-
Quantification of Viral Replication: After a defined incubation period, the extent of viral replication is measured. This can be done through various methods, such as quantifying viral antigens (e.g., p24 for HIV) or using reporter gene assays.
-
EC50 Determination: The 50% effective concentration (EC50), the drug concentration that inhibits viral replication by 50%, is calculated for each virus-drug combination.
-
Fold-Change Calculation: The EC50 value for a mutant virus is divided by the EC50 value for the wild-type virus to determine the fold change in resistance.[1]
Enzymatic Assays
These assays directly measure the inhibitory activity of compounds against the purified recombinant protease enzyme.
-
Protease Expression and Purification: The wild-type and mutant protease enzymes are expressed in a suitable system (e.g., E. coli) and purified.
-
Inhibition Assay: The purified enzyme is incubated with a synthetic substrate that fluoresces upon cleavage. The assay is performed in the presence of varying concentrations of the protease inhibitor.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the inhibitor that reduces the enzyme's activity by 50%, is determined.
-
Fold-Change Calculation: The IC50 for the mutant enzyme is compared to the IC50 for the wild-type enzyme to calculate the fold change in resistance.
Visualizing the Path to Resistance
To better understand the processes involved in cross-resistance studies and the development of resistance, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Hepatitis C Virus Genotype 1 to 6 Protease Inhibitor Escape Variants: In Vitro Selection, Fitness, and Resistance Patterns in the Context of the Infectious Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis C virus protease inhibitor-resistance mutations: Our experience and review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 9. Resistance to protease inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 11. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Atilotrelvir: A Comparative Analysis of In Vitro and In Vivo Efficacy in the Landscape of COVID-19 Antivirals
For Immediate Release
A comprehensive review of preclinical and clinical data reveals Atilotrelvir (GST-HG171), a potent 3C-like (3CL) protease inhibitor, demonstrates superior or comparable efficacy to Nirmatrelvir (B3392351), the active component of Paxlovid, in both laboratory and animal models for the treatment of COVID-19. This guide provides a detailed comparison of the in vitro and in vivo performance of this compound, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound has emerged as a promising oral antiviral agent against SARS-CoV-2. Head-to-head preclinical studies indicate that this compound exhibits 5- to 10-fold higher potency in cell-based assays against various SARS-CoV-2 variants compared to Nirmatrelvir.[1][2][3] Furthermore, in animal models, this compound demonstrated greater efficacy in reducing viral load in lung tissue and a more favorable lung tissue distribution.[1][2][3] Clinical trials in humans have shown that this compound, often co-administered with Ritonavir to boost its plasma concentration, is safe and effective in reducing the time to symptom recovery and viral clearance in patients with mild to moderate COVID-19.[4]
Mechanism of Action: Targeting Viral Replication
Both this compound and Nirmatrelvir are inhibitors of the SARS-CoV-2 3CL protease, also known as the main protease (Mpro).[1][5] This enzyme is crucial for the replication of the virus, as it cleaves viral polyproteins into functional proteins. By inhibiting this protease, these drugs block the viral life cycle.
In Vitro Efficacy: A Head-to-Head Comparison
In vitro studies are crucial for determining the direct antiviral activity of a compound. The half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) are key metrics, with lower values indicating higher potency.
Comparative Antiviral Activity (EC50)
A key study directly compared the protein-binding adjusted EC50 values of this compound and Nirmatrelvir against different SARS-CoV-2 variants in preclinical cellular assays.[6][7]
| SARS-CoV-2 Variant | This compound (GST-HG171) EC50 (ng/mL) | Nirmatrelvir EC50 (ng/mL) |
| Wild Type | 149.68 | 840.25 |
| Omicron BA.4 | 93.22 | 190.07 |
| Omicron BA.5 | 131.87 | 560.17 |
Table 1: Comparative protein-binding adjusted EC50 values of this compound and Nirmatrelvir.[6][7]
These results demonstrate that this compound is significantly more potent than Nirmatrelvir in inhibiting the replication of these SARS-CoV-2 variants in cell culture.
Antiviral Activity of Nirmatrelvir Against Various Variants (IC50)
Data for Nirmatrelvir's IC50 values against a range of SARS-CoV-2 variants have been reported in multiple studies.
| SARS-CoV-2 Variant | Nirmatrelvir IC50 (nM) |
| D614G | 33 ± 10 |
| Delta (B.1.617.2) | 33 ± 10 |
| Omicron (B.1.1.529) | 33 ± 10 |
| Omicron, Delta, and B.1.13 | 7.9 to 10.5 |
Table 2: IC50 values of Nirmatrelvir against various SARS-CoV-2 variants.[5][8]
In Vivo Efficacy: Insights from Animal Models
Animal models are essential for evaluating the efficacy, safety, and pharmacokinetic profile of a drug in a living organism before human trials.
Superior Efficacy of this compound in a Mouse Model
A study in mice infected with SARS-CoV-2 showed that this compound was more effective at reducing the viral load in the lungs compared to Nirmatrelvir.[1][2][3] Furthermore, this compound exhibited a more favorable distribution to lung tissue in rats, with a 4-5 fold higher lung-to-plasma exposure ratio than Nirmatrelvir.[1][2] This suggests that more of the active drug reaches the primary site of infection.
Efficacy of Nirmatrelvir in Animal Models
Nirmatrelvir has demonstrated efficacy in various animal models, including mice, Roborovski dwarf hamsters, and ferrets.[8][9][10] In K18-hACE2 transgenic mice, Nirmatrelvir treatment blunted the development of SARS-CoV-2-specific antibody and T cell responses, likely due to the reduced viral load.[8] Studies in dwarf hamsters and ferrets have also shown a reduction in lung viral titers and prevention of transmission.[9][11]
References
- 1. JSM Central || Article Info [jsmcentral.org]
- 2. jsmcentral.org [jsmcentral.org]
- 3. GST-HG171 | SARS-CoV-2 3CLPro inhibitor | Probechem Biochemicals [probechem.com]
- 4. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study, and dosing regimen selection for a pivotal COVID-19 trial of GST-HG171 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. miragenews.com [miragenews.com]
A Comparative Analysis of Atilotrelvir and Other Oral Antiviral Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of oral antiviral treatments for respiratory infections is rapidly evolving. This guide provides a detailed, data-driven comparison of the clinical trial results for atilotrelvir (GST-HG171), a novel SARS-CoV-2 3CL protease inhibitor, against other prominent oral antivirals for COVID-19 and influenza.
Overview of Compared Oral Antivirals
This comparison focuses on this compound and four other oral antiviral agents: Paxlovid (nirmatrelvir/ritonavir), molnupiravir, ensitrelvir, and baloxavir (B560136) marboxil. These therapies represent different mechanisms of action against viral replication and have been subject to rigorous clinical evaluation. This compound, like Paxlovid and ensitrelvir, targets the SARS-CoV-2 main protease (3CLpro), an enzyme crucial for viral polyprotein processing.[1] Molnupiravir is a nucleoside analog that induces viral RNA mutagenesis.[2] Baloxavir marboxil, an influenza antiviral, inhibits the cap-dependent endonuclease of the influenza virus.[3]
Mechanism of Action: Signaling Pathways
The distinct mechanisms of these antivirals are visualized below, highlighting their targets within the viral replication cycle.
References
- 1. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rebelem.com [rebelem.com]
- 3. CAPSTONE-2 study of Xofluza® (Baloxavir Marboxil) for the Treatment of Influenza Published in The Lancet Infectious Diseases|News|Shionogi Co., Ltd. [shionogi.com]
Benchmarking Atilotrelvir's safety profile against competitors
For Immediate Release
This guide provides a comprehensive and objective comparison of the safety profile of Atilotrelvir, a novel SARS-CoV-2 3CL protease inhibitor, against its key competitors in the treatment of mild-to-moderate COVID-19. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of the relative safety of these antiviral agents. All data is sourced from publicly available results of pivotal clinical trials.
Comparative Safety Analysis of Oral Antivirals for COVID-19
The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) from the respective phase 2/3 or phase 3 clinical trials of this compound and its competitors. This allows for a direct comparison of their safety and tolerability profiles.
| Adverse Event Category | This compound (GST-HG171) + Ritonavir[1][2] | Nirmatrelvir + Ritonavir (B1064) (Paxlovid)[3][4][5] | Molnupiravir (Lagevrio)[6][7][8] | Ensitrelvir[9][10][11] | Simnotrelvir + Ritonavir[12][13][14] | Leritrelvir[15][16] | Placebo (this compound Trial)[1][2] | Placebo (Paxlovid Trial)[4] | Placebo (Molnupiravir Trial)[6][7][8] | Placebo (Ensitrelvir Trial)[9][10] | Placebo (Simnotrelvir Trial)[12][13][14] |
| Any Adverse Event (%) | 51.9 | 19 | 2 | 44.2 (125mg) / 53.6 (250mg) | 29.0 | Minimal, slightly higher than placebo | 48.9 | 21 | 2 | 24.8 | 21.6 |
| Serious Adverse Events (%) | Not specified | 1.7 | 7 | 0.2 (125mg) | 0 | Not specified | Not specified | 6.6 | 10 | 0.2 | 0.3 (2 patients) |
| Discontinuation due to AE (%) | Not specified | 2.1 | 1 | 0.7 (125mg) / 1.0 (250mg) | Not specified | Not specified | Not specified | 4.1 | 3 | 0.3 | Not specified |
| Most Common AEs (>1%) | Hypertriglyceridemia (14.7%) | Dysgeusia (6%), Diarrhea (3%), Hypertension (1%), Myalgia (1%) | Diarrhea (2%), Nausea (1%), Dizziness (1%) | Decreased HDL (31.1% - 125mg / 38.6% - 250mg) | Not specified | Mild hypertriglyceridemia, hyperlipidemia, hyperuricemia | Hypertriglyceridemia (10.0%) | Dysgeusia (<1%), Diarrhea (2%) | Diarrhea (2%), Nausea (1%), Dizziness (1%) | Decreased HDL (3.8%) | Not specified |
Detailed Experimental Protocols
This compound (GST-HG171) Phase 2/3 Trial (NCT05656443)[2][17]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 2/3 trial.
-
Participants: Adult patients with mild-to-moderate COVID-19 with symptom onset within 72 hours.
-
Intervention: this compound (150 mg) co-administered with ritonavir (100 mg) or a corresponding placebo, taken orally twice daily for 5 days.
-
Primary Endpoint: Time to sustained recovery of 11 COVID-19-related symptoms for at least two consecutive days.
-
Safety Assessment: Monitoring and recording of all adverse events, serious adverse events, and laboratory abnormalities throughout the study period.
Nirmatrelvir/Ritonavir (Paxlovid) EPIC-HR Trial[5]
-
Study Design: A phase 2/3, randomized, double-blind, placebo-controlled trial.
-
Participants: Non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease.
-
Intervention: Nirmatrelvir (300 mg) with ritonavir (100 mg) or placebo, taken orally every 12 hours for 5 days.
-
Primary Endpoint: The proportion of participants with COVID-19-related hospitalization or death from any cause through day 28.
-
Safety Assessment: Collection of data on all treatment-emergent adverse events, graded for severity and assessed for causality.
Molnupiravir (Lagevrio) MOVe-OUT Trial[6][7][8]
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: Non-hospitalized adults with mild-to-moderate COVID-19 and at least one risk factor for severe disease.
-
Intervention: Molnupiravir (800 mg) or placebo, taken orally every 12 hours for 5 days.
-
Primary Endpoint: The percentage of participants who were hospitalized or died through day 29.
-
Safety Assessment: Comprehensive monitoring of adverse events, with a focus on serious adverse events and events leading to discontinuation of the study drug.
Visualizing the Research Workflow
The following diagrams illustrate key processes in the comparative safety assessment of this compound.
Caption: A logical workflow for the comparative safety and efficacy assessment of a new drug candidate like this compound.
Caption: The mechanism of action of this compound in inhibiting SARS-CoV-2 replication through the 3CL protease signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfizermedical.com [pfizermedical.com]
- 4. pfizer.com [pfizer.com]
- 5. Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 6. lagevriohcp.com [lagevriohcp.com]
- 7. fda.gov [fda.gov]
- 8. merck.com [merck.com]
- 9. shionogi.com [shionogi.com]
- 10. Efficacy and Safety of 5-Day Oral Ensitrelvir for Patients With Mild to Moderate COVID-19: The SCORPIO-SR Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shionogimedical.com [shionogimedical.com]
- 12. eswi.org [eswi.org]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Model informed dose regimen optimizing in development of leritrelvir for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Atilotrelvir Phase 3 Trial Data: A Comparative Analysis with Other Oral Antivirals for COVID-19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical analysis of the Phase 3 trial data for Atilotrelvir (GST-HG171), a novel oral antiviral for the treatment of COVID-19. Its performance is objectively compared with two other prominent oral antivirals, Paxlovid (nirmatrelvir/ritonavir) and Ensitrelvir, supported by data from their respective pivotal clinical trials. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound, a 3C-like (3CL) protease inhibitor, has demonstrated efficacy in reducing the time to symptom recovery and viral clearance in its Phase 2/3 clinical trial. When compared to other authorized oral antivirals such as Paxlovid and Ensitrelvir, this compound shows a comparable safety profile and efficacy in a low-risk, vaccinated population. Paxlovid remains a highly effective option, particularly in high-risk, unvaccinated individuals, for reducing hospitalization and death. Ensitrelvir has shown a potent antiviral effect, though it did not meet its primary endpoint for symptom resolution in one major trial. The following sections provide a detailed breakdown of the clinical trial data, experimental protocols, and the underlying mechanism of action.
Comparative Efficacy and Safety Data
The following tables summarize the key quantitative data from the Phase 3 trials of this compound, Paxlovid, and Ensitrelvir.
Table 1: Primary Efficacy Endpoints
| Drug (Trial) | Patient Population | Primary Endpoint | Result |
| This compound (NCT05656443) | Mild to moderate COVID-19 (mostly low-risk, vaccinated) | Time to sustained recovery of 11 clinical symptoms | Median time to recovery: 13.0 days (this compound) vs. 15.0 days (Placebo) (P = 0.031)[1] |
| Paxlovid (EPIC-HR; NCT04960202) | High-risk, non-hospitalized, unvaccinated adults with COVID-19 | COVID-19-related hospitalization or death by day 28 | 89% reduction in risk of hospitalization or death[2] |
| Ensitrelvir (SCORPIO-HR; NCT05305547) | Non-hospitalized adults with mild-to-moderate COVID-19 | Time to sustained resolution of 15 COVID-19 symptoms | No significant difference from placebo (12.5 days vs. 13.1 days; P = 0.14)[3] |
Table 2: Virological Outcomes
| Drug (Trial) | Endpoint | Result |
| This compound (NCT05656443) | Time to negative viral load | 24.7% faster viral clearance (HR 0.75, p < 0.001)[4] |
| Paxlovid (EPIC-HR; NCT04960202) | Change in viral load from baseline at day 5 | ~10-fold reduction in viral load compared to placebo[2] |
| Ensitrelvir (SCORPIO-HR; NCT05305547) | Change in viral RNA from baseline on day 4 | 0.72 log10 copies/mL greater reduction than placebo[3] |
Table 3: Safety Summary
| Drug (Trial) | Incidence of Adverse Events (Drug vs. Placebo) | Most Common Adverse Events |
| This compound (NCT05656443) | 51.9% vs. 48.9%[1] | Hypertriglyceridemia (14.7% vs. 10.0%)[1] |
| Paxlovid (EPIC-HR; NCT04960202) | 23% vs. 24%[2] | Dysgeusia (5% vs. <1%), Diarrhea (3% vs. 2%)[5] |
| Ensitrelvir (SCORPIO-HR; NCT05305547) | 61.5% vs. 60.6%[3] | Not specified in provided snippets |
Experimental Protocols
This compound (GST-HG171) Phase 2/3 Trial (NCT05656443)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2/3 trial conducted in China.[1][6]
-
Participants: Adult patients with mild-to-moderate COVID-19 with symptom onset within 72 hours.[1][6] The majority of participants had completed basic or booster COVID-19 immunization and were at low risk of disease progression.[1]
-
Intervention: this compound (150 mg) co-administered with ritonavir (B1064) (100 mg) or placebo, taken orally twice daily for 5 days.[1][7]
-
Primary Endpoint: Time to sustained recovery of 11 COVID-19-related clinical symptoms (defined as a score of 0 for at least two consecutive days).[1]
-
Virological Assessment: Viral load was assessed by RT-PCR of nasopharyngeal swabs. The study measured the time to negative conversion.[4][8]
Paxlovid (Nirmatrelvir/Ritonavir) EPIC-HR Trial (NCT04960202)
-
Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.[5][9]
-
Participants: Non-hospitalized, symptomatic, unvaccinated adults with a confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease.[5][10] Symptom onset was within 5 days.[9]
-
Intervention: Nirmatrelvir (300 mg) with ritonavir (100 mg) or placebo, taken orally every 12 hours for 5 days.[10]
-
Primary Endpoint: The proportion of subjects with COVID-19-related hospitalization or death from any cause through Day 28.[9]
-
Virological Assessment: SARS-CoV-2 viral load in nasopharyngeal samples was quantified using RT-qPCR.
Ensitrelvir SCORPIO-HR Trial (NCT05305547)
-
Study Design: A global, Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[3][11]
-
Participants: Non-hospitalized adults with mild-to-moderate COVID-19 with symptom onset within 5 days.[3] The primary analysis population initiated treatment within 3 days of symptom onset.[11]
-
Intervention: Ensitrelvir (375 mg on day 1, followed by 125 mg on days 2-5) or placebo, taken orally once daily for 5 days.[3]
-
Primary Endpoint: The restricted mean time to sustained resolution (≥2 days) of 15 COVID-19 symptoms.[3]
-
Virological Assessment: Viral RNA was quantified from nasopharyngeal swabs, and viral culture was also performed.[3]
Mechanism of Action: 3CL Protease Inhibition
This compound, like Paxlovid and Ensitrelvir, is a SARS-CoV-2 3CL protease inhibitor.[12][13] The 3CL protease is an enzyme essential for viral replication.[13] It cleaves the viral polyproteins into functional non-structural proteins that are necessary for the virus to replicate.[12][14] By inhibiting this enzyme, these drugs block the viral life cycle.
Caption: SARS-CoV-2 Replication and the inhibitory action of this compound on the 3CL protease.
Experimental Workflow: Randomized Controlled Trial
The clinical trials for all three drugs followed a standard randomized controlled trial (RCT) workflow to ensure unbiased evaluation of their efficacy and safety.
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.
Conclusion
The Phase 3 trial data for this compound indicates that it is an effective oral antiviral for mild-to-moderate COVID-19, particularly in a vaccinated, low-risk population, where it significantly shortens the duration of symptoms and accelerates viral clearance. Its safety profile is comparable to that of a placebo. In comparison, Paxlovid has demonstrated a robust effect in reducing severe outcomes in high-risk, unvaccinated individuals. Ensitrelvir shows strong antiviral activity, although its clinical benefit in terms of symptom resolution was not statistically significant in the SCORPIO-HR trial. The choice of antiviral may, therefore, depend on the patient's risk profile and vaccination status. Further real-world evidence and head-to-head comparative studies will be valuable in further delineating the roles of these agents in the management of COVID-19.
References
- 1. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pfizer Announces Additional Phase 2/3 Study Results Confirming Robust Efficacy of Novel COVID-19 Oral Antiviral Treatment Candidate in Reducing Risk of Hospitalization or Death | Pfizer [pfizer.com]
- 3. Ensitrelvir for the Treatment of Nonhospitalized Adults with COVID-19: Results from the SCORPIO-HR, Phase 3, Randomized, Double-blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c19early.org [c19early.org]
- 5. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. rxfiles.ca [rxfiles.ca]
- 11. academic.oup.com [academic.oup.com]
- 12. Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SARS-CoV-2 3CL and PLpro: Key Protease Targets for COVID-19 [rndsystems.com]
Atilotrelvir: A Comparative Analysis of Real-World Effectiveness for COVID-19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atilotrelvir (GST-HG171) with other prominent oral antiviral treatments for COVID-19, namely Paxlovid (nirmatrelvir/ritonavir) and Molnupiravir. The focus is on real-world evidence of effectiveness, supported by available clinical trial data and detailed experimental protocols.
Executive Summary
This compound, a novel 3C-like (3CL) protease inhibitor, has demonstrated promising results in a pivotal Phase 2/3 clinical trial, showing a statistically significant reduction in the time to sustained recovery and faster viral clearance in patients with mild to moderate COVID-19.[1][2][3][4] Preclinical studies have suggested that this compound may have greater potency and efficacy compared to Nirmatrelvir, the active component of Paxlovid.[2][3][5] However, direct comparative real-world evidence for this compound against other approved antivirals is not yet available. This guide synthesizes the existing clinical data for this compound and contrasts it with the extensive real-world effectiveness data available for Paxlovid and Molnupiravir to provide a current comparative landscape.
Comparative Efficacy: Clinical and Real-World Data
The following tables summarize the key efficacy data from the this compound Phase 2/3 clinical trial and major real-world evidence studies for Paxlovid and Molnupiravir.
Table 1: this compound (GST-HG171) Phase 2/3 Clinical Trial Efficacy Data [2][3]
| Outcome | This compound + Ritonavir Group | Placebo Group | p-value |
| Median Time to Sustained Recovery of Clinical Symptoms | 13.0 days | 15.0 days | 0.031 |
| Time to Negative Viral Conversion (HR) | 0.75 | - | <0.001 |
Table 2: Real-World Effectiveness of Paxlovid and Molnupiravir in High-Risk Patients
| Study & Drug | Outcome | Efficacy |
| Greek Retrospective Cohort Study [6][7] | ||
| Paxlovid | Reduction in Hospitalization | 69% |
| Reduction in Death | 72% | |
| Molnupiravir | Reduction in Hospitalization | 60% |
| Reduction in Death | 69% | |
| US Veterans Health Administration Study [8] | ||
| Paxlovid | Lower 30-day Hospitalization Risk (per 1,000) | 22.07 vs. 30.32 (untreated) |
| Lower 30-day Death Risk (per 1,000) | 1.25 vs. 5.47 (untreated) | |
| Molnupiravir | Lower 30-day Death Risk (per 1,000) | 3.14 vs. 5.47 (untreated) |
| Israeli Retrospective Cohort Study [9] | ||
| Paxlovid | Reduction in Severe COVID-19 or Mortality (aHR) | 0.54 |
| Italian Multicentric Regional Cohort [10] | ||
| Paxlovid | Hospitalization/Death Rate | 0.88% |
| Molnupiravir | Hospitalization/Death Rate | 1.69% |
Mechanism of Action: 3CL Protease Inhibition
This compound, like Nirmatrelvir in Paxlovid, is a 3CL protease inhibitor.[5] This enzyme is crucial for the replication of the SARS-CoV-2 virus. By blocking this protease, these drugs prevent the virus from producing the functional proteins it needs to multiply. Molnupiravir, in contrast, targets the viral RNA-dependent RNA polymerase (RdRp), introducing errors into the viral genome to inhibit replication.[11]
Caption: SARS-CoV-2 replication cycle and points of inhibition by antiviral drugs.
Experimental Protocols
This compound (GST-HG171) Phase 2/3 Clinical Trial (NCT05656443)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted at 47 sites in China.[2][3]
-
Participants: Adult patients with mild-to-moderate COVID-19 with symptom onset within 72 hours.[2][3]
-
Intervention: Patients were randomized 1:1 to receive either GST-HG171 (150 mg) plus Ritonavir (100 mg) or a corresponding placebo, administered orally twice daily for 5 days.[2][3]
-
Primary Endpoint: The primary efficacy endpoint was the time to sustained recovery of 11 COVID-19-related clinical symptoms, defined as a score of 0 for at least two consecutive days within 28 days of starting treatment.[2][3]
-
Key Secondary Endpoints: Included time to negative conversion of SARS-CoV-2 viral load.[1]
Caption: Workflow of the this compound Phase 2/3 clinical trial.
Discussion and Future Directions
The clinical trial data for this compound is encouraging, demonstrating its efficacy in reducing symptom duration and viral load in a controlled setting. The mechanism of action, targeting the highly conserved 3CL protease, suggests potential for broad activity against different SARS-CoV-2 variants.
However, the true measure of a drug's utility lies in its real-world performance. Paxlovid and Molnupiravir have been extensively studied in diverse patient populations and have demonstrated significant, albeit varied, effectiveness in reducing severe outcomes like hospitalization and death.[6][7][8][9][10][12][13][14][15][16][17]
The key next step for this compound will be the generation of robust real-world evidence to substantiate its clinical trial findings and to understand its comparative effectiveness against established treatments. Head-to-head real-world studies will be crucial to guide clinical decision-making and to position this compound within the therapeutic arsenal (B13267) for COVID-19. Researchers and drug development professionals should closely monitor the forthcoming data from post-market surveillance and observational studies to gain a clearer understanding of this compound's role in the evolving landscape of COVID-19 treatment.
References
- 1. c19early.org [c19early.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c19early.org [c19early.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Real-world study shows strong performance of COVID antivirals | CIDRAP [cidrap.umn.edu]
- 7. Real-world Effectiveness of Molnupiravir and Nirmatrelvir/Ritonavir as Treatments for COVID-19 in Patients at High Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usmedicine.com [usmedicine.com]
- 9. Effectiveness of Paxlovid in Reducing Severe Coronavirus Disease 2019 and Mortality in High-Risk Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Early COVID‐19 Treatment Efficacy in a Multicentric Regional Cohort in Italy: Emulation of a Series of Target Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. 13 Things To Know About Paxlovid, the COVID-19 Pill | News | Yale Medicine [yalemedicine.org]
- 15. Effectiveness, Tolerability and Prescribing Choice of Antiviral Molecules Molnupiravir, Remdesivir and Nirmatrelvir/r: A Real-World Comparison in the First Ten Months of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paxlovid® clears COVID-19 more rapidly than molnupiravir, say Oxford researchers — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 17. A Real-World Retrospective Study on the Efficacy and Safety of Four Antiviral Drugs for Hospitalized COVID-19 Patients: Nirmatrelvir/Ritonavir, Simnotrelvir/Ritonavir, Molnupiravir and Azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Safe Disposal of Atilotrelvir
Researchers and drug development professionals handling atilotrelvir must adhere to systematic disposal procedures to ensure laboratory safety and environmental protection. Although this compound is not classified as a hazardous substance, proper waste management protocols are crucial to mitigate any potential risks associated with chemical waste.[1] This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, synthesized from general laboratory safety principles and product-specific information.
Personal Protective Equipment (PPE) and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to don the appropriate personal protective equipment. This minimizes the risk of accidental exposure. Ensure that a safety shower and eye wash station are readily accessible.[1]
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes or aerosols.[1] |
| Hand Protection | Protective gloves | Prevents direct skin contact with the chemical.[1] |
| Body Protection | Impervious clothing | Shields the body from potential spills.[1] |
| Respiratory Protection | Suitable respirator | Recommended to avoid inhalation of any dust or aerosols that may form.[1] |
Safe Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in areas with adequate exhaust ventilation.[1]
-
Keep the product away from drains, water courses, or the soil.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline for the disposal of this compound. Always consult and adhere to your institution's specific waste management policies and local regulations.
-
Segregation of Waste:
-
Isolate this compound waste from other laboratory waste streams.
-
If this compound has been used in experiments involving biological materials, such as in COVID-19 research, the resulting waste should be treated as biomedical waste and segregated accordingly.
-
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and leak-proof container.
-
For liquid waste containing this compound, use a compatible, sealed, and shatter-resistant container.
-
The container should be labeled "this compound Waste" and include any other identifiers required by your institution.
-
-
Waste Deactivation (If Applicable):
-
The available Safety Data Sheet for this compound does not provide a specific method for chemical deactivation.[1] In the absence of explicit instructions, do not attempt to neutralize or chemically alter the waste unless you are a qualified chemist with a validated procedure.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
The storage area should be cool, dry, and well-ventilated.
-
-
Final Disposal:
-
Arrange for the collection of the this compound waste by a licensed chemical waste disposal service.
-
Provide the waste disposal service with the Safety Data Sheet for this compound.
-
For household disposal of unused medications (not applicable to a laboratory setting), the FDA recommends mixing the medicine with an unappealing substance like dirt or cat litter, placing it in a sealed bag, and then in the trash.[2][3] However, for laboratory quantities, professional disposal is necessary.
-
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.
Experimental Protocols
The provided search results do not contain detailed experimental protocols for the inactivation or disposal of this compound. The Safety Data Sheet indicates that this compound is stable under recommended storage conditions and does not list specific hazardous reactions to avoid for disposal purposes.[1] Researchers should consult their institution's environmental health and safety department for guidance on any specific experimental procedures for waste treatment.
References
Essential Safety and Logistical Information for Handling Atilotrelvir
For researchers, scientists, and drug development professionals engaged in work with the antiviral agent Atilotrelvir, stringent adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance can be drawn from the safety protocols for similar antiviral compounds, such as Nirmatrelvir. The following information provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This includes protection for the skin, eyes, and respiratory system.[1]
Quantitative Exposure Limits
To minimize the risk of exposure, it is important to be aware of the established occupational exposure limits for similar compounds. For Nirmatrelvir, the following Occupational Exposure Band (OEB) has been established.
| Compound | Occupational Exposure Band (OEB) | Control Exposure Range |
| Nirmatrelvir | OEB 3 | 10 µg/m³ to < 100 µg/m³ |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
When working with this compound, it is essential to handle the compound in accordance with good industrial hygiene and safety practices.[1]
-
Ventilation: Use local exhaust ventilation or conduct work under a fume hood to control airborne particles.[1]
-
Dust Control: Minimize the generation of dust when handling the solid form of the compound.[1]
-
Avoid Contact: Take all necessary precautions to avoid inhalation and contact with the skin, eyes, and clothing.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly after removing PPE.[1]
Disposal Plan:
Proper disposal of this compound and any contaminated materials is critical to prevent environmental release.
-
Waste Containment: Place all waste in a clearly labeled, sealed, and leak-proof container.[1][2]
-
Segregation: Ideally, segregate waste as per biomedical waste guidelines.[2]
-
Disposal Method: For unused medicine that cannot be returned to a take-back program, mix the tablets (do not crush) with an unappealing substance like dirt or used coffee grounds, place the mixture in a sealed plastic bag, and dispose of it in the trash.[3]
-
Packaging Disposal: Before recycling or discarding empty medicine bottles or packaging, be sure to scratch out all personal information on the prescription label.[3]
Visualizing the Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
